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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Physicochemical Characterization of Methyl 3,4-O-isopropylidene-D-lyxonate

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction Methyl 3,4-O-isopropylidene-D-lyxonate (CAS No. 359437-02-8) is a chiral building block deriv...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

Methyl 3,4-O-isopropylidene-D-lyxonate (CAS No. 359437-02-8) is a chiral building block derived from D-lyxose, a pentose sugar.[1] Its structure, featuring a protected diol in a five-membered ring system and a methyl ester, makes it a valuable intermediate in the stereoselective synthesis of complex carbohydrates, nucleoside analogues, and other chiral molecules of pharmaceutical interest. The precise spatial arrangement of its stereocenters, dictated by its D-lyxose origin, is a critical feature for its application in asymmetric synthesis.

This guide provides a comprehensive overview of the key physical properties of Methyl 3,4-O-isopropylidene-D-lyxonate. While specific experimental data for this compound is not extensively reported in publicly available literature, this document outlines the essential physicochemical parameters, the authoritative methodologies for their determination, and the scientific rationale behind these characterization techniques. For illustrative purposes, data and protocols for analogous protected sugar derivatives are referenced to provide field-proven context.

Core Molecular Identity

A precise understanding of the molecular identity is the foundation of all further physicochemical analysis.

IdentifierValueSource
CAS Number 359437-02-8[1]
Molecular Formula C₉H₁₆O₆[1]
Molecular Weight 220.22 g/mol [1]

Anticipated Physical State and Thermal Properties

While specific data for Methyl 3,4-O-isopropylidene-D-lyxonate is not available, compounds of this class—protected monosaccharide esters—are typically crystalline solids or viscous oils at room temperature. The determination of thermal properties is critical for handling, purification, and assessing stability.

Melting Point

The melting point is a fundamental indicator of purity for crystalline solids. A sharp melting range suggests a high degree of purity, while a broad range often indicates the presence of impurities. For analogous compounds like 3,4-O-Isopropylidene-2-C-methyl-d-galactonolactone, a melting point is a key reported characteristic.[2]

Causality Behind Experimental Choices: The choice of a capillary-based melting point apparatus is standard due to its small sample requirement, precision, and ability to control the heating rate. A slow heating rate (e.g., 1-2 °C per minute) near the expected melting point is crucial for obtaining an accurate reading.

  • Sample Preparation: A small amount of the thoroughly dried, crystalline sample is packed into a capillary tube to a depth of 2-3 mm.

  • Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

  • Measurement: The sample is heated at a controlled rate. The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded as the melting range.

  • Validation: The apparatus should be calibrated periodically using certified reference standards with known melting points.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_validation System Validation Prep Dry Crystalline Sample Pack Pack Capillary Tube Prep->Pack Instrument Place in Melting Point Apparatus Pack->Instrument Heat Heat at Controlled Rate (1-2 °C/min) Instrument->Heat Record Record Melting Range (Onset to Clear Point) Heat->Record Calibrate Calibrate with Reference Standards Record->Calibrate Ensures Accuracy

Caption: Workflow for Melting Point Determination.

Boiling Point

For compounds that are liquids at or near room temperature, the boiling point is a key characteristic. Given that many protected sugars are high-boiling oils, vacuum distillation is often required to prevent thermal decomposition. For example, the related compound Methyl 3,4-O-isopropylidene-L-threonate has a reported boiling point of 125 °C at a reduced pressure of 12 mmHg. This indicates that atmospheric pressure boiling would likely lead to degradation.

  • Apparatus Setup: A distillation apparatus (e.g., Kugelrohr or short-path) is assembled and connected to a vacuum pump with a pressure gauge (manometer).

  • Sample Introduction: The sample is placed in the distillation flask.

  • Vacuum Application: The system is slowly evacuated to the desired pressure.

  • Heating: The sample is heated gradually.

  • Data Recording: The temperature at which the liquid boils and its vapor condenses, along with the corresponding pressure, are recorded.

Optical Properties: A Signature of Chirality

As a chiral molecule, the most defining physical property of Methyl 3,4-O-isopropylidene-D-lyxonate is its ability to rotate plane-polarized light. This property, known as optical activity, is fundamental to confirming the stereochemical integrity of the compound.

Specific Rotation ([α])

Specific rotation is a standardized measure of optical rotation. It is an intrinsic property of a chiral compound and is defined as the observed angle of optical rotation when plane-polarized light is passed through a sample of 1 g/mL concentration in a 1-decimeter path length tube. The value is dependent on temperature and the wavelength of light used, which must be specified. The D-line of a sodium lamp (589 nm) is the most common wavelength used.

Causality Behind Experimental Choices: The choice of solvent and concentration is critical as these can influence the measured rotation. A solvent that fully dissolves the sample without reacting with it is chosen. The concentration is selected to give a rotation that is accurately measurable by the polarimeter. Chloroform and methanol are common solvents for this class of compounds.

  • Solution Preparation: A precise mass of the sample is accurately weighed and dissolved in a specific volume of a designated solvent (e.g., chloroform, methanol) in a volumetric flask.

  • Polarimeter Calibration: The polarimeter is calibrated using a blank (the pure solvent).

  • Sample Measurement: The sample solution is transferred to a polarimeter cell of a known path length (typically 1 dm).

  • Rotation Reading: The observed angle of rotation (α) is measured at a specific temperature (usually 20 or 25 °C) and wavelength (e.g., 589 nm).

  • Calculation: The specific rotation is calculated using the formula: [α]Tλ = α / (c × l) where:

    • α is the observed rotation in degrees.

    • c is the concentration in g/mL.

    • l is the path length in decimeters (dm).

Optical_Rotation_Workflow cluster_prep Solution Preparation cluster_analysis Polarimetry cluster_calculation Calculation Weigh Accurately Weigh Sample Dissolve Dissolve in Volumetric Flask with Specific Solvent Weigh->Dissolve FillCell Fill 1 dm Polarimeter Cell Dissolve->FillCell Calibrate Calibrate with Solvent Blank Calibrate->FillCell Measure Measure Observed Rotation (α) at Temp (T) & Wavelength (λ) FillCell->Measure Formula Calculate Specific Rotation: [α] = α / (c × l) Measure->Formula

Caption: Workflow for Specific Rotation Measurement.

Solubility Profile

The solubility of Methyl 3,4-O-isopropylidene-D-lyxonate in various solvents is a crucial parameter for its use in synthesis, purification (e.g., recrystallization), and formulation.

Expected Solubility: Based on its structure, it is expected to be soluble in common organic solvents.

  • High Solubility: Expected in polar aprotic solvents like dichloromethane, chloroform, ethyl acetate, and acetone, as well as in alcohols like methanol and ethanol.

  • Low Solubility: Expected to have limited solubility in nonpolar solvents like hexanes and be sparingly soluble or insoluble in water. A similar compound, Methyl 3,4-O-Isopropylidene-6-O-trityl-α-D-galactopyranoside, is noted to be soluble in chloroform, dichloromethane, ethyl acetate, and methanol.[3]

  • Solvent Selection: A range of representative solvents (e.g., water, methanol, acetone, ethyl acetate, dichloromethane, hexanes) is selected.

  • Sample Addition: To approximately 1 mL of each solvent in a separate test tube, a small, measured amount of the sample (e.g., 10 mg) is added.

  • Observation: The mixture is agitated (vortexed) at a controlled temperature (e.g., 25 °C).

  • Classification: The solubility is classified based on visual inspection (e.g., soluble, partially soluble, insoluble). For quantitative analysis, techniques like HPLC or gravimetric analysis after solvent evaporation can be employed.

Conclusion

Methyl 3,4-O-isopropylidene-D-lyxonate is a structurally significant chiral intermediate. While its specific physical properties are not widely cataloged, this guide provides a robust framework for their determination based on authoritative, universally accepted methodologies. The characterization of its thermal properties, optical rotation, and solubility profile is essential for its effective application in research and development, ensuring both the purity and stereochemical integrity required for the synthesis of complex target molecules. Researchers working with this compound are strongly encouraged to perform these characterizations to establish a comprehensive data profile.

References

  • Booth, L., et al. (2009). 3,4-O-Isopropylidene-2-C-methyl-d-galactonolactone. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 2), o328. [Link]

  • LabSolutions. Methyl 3,4-O-Isopropylidene-6-O-trityl-α-D-galactopyranoside. [Link]

Sources

Exploratory

Methyl 3,4-O-isopropylidene-D-lyxonate CAS number 359437-02-8

Topic: Methyl 3,4-O-isopropylidene-D-lyxonate (CAS 359437-02-8) Content Type: Technical Reference Guide CAS Number: 359437-02-8 Formula: C9H16O6 Molecular Weight: 220.22 g/mol [1] Executive Summary Methyl 3,4-O-isopropyl...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methyl 3,4-O-isopropylidene-D-lyxonate (CAS 359437-02-8) Content Type: Technical Reference Guide

CAS Number: 359437-02-8 Formula: C9H16O6 Molecular Weight: 220.22 g/mol [1]

Executive Summary

Methyl 3,4-O-isopropylidene-D-lyxonate is a specialized chiral building block derived from the carbohydrate D-lyxose. As a protected derivative of D-lyxonic acid, it serves as a critical "chiron" (chiral synthon) in the total synthesis of complex natural products, including polyhydroxylated alkaloids, nucleoside analogues, and statin side-chains. Its value lies in the preservation of the specific (3S, 4R) stereochemistry of the D-lyxose backbone while masking the C3 and C4 hydroxyl groups, allowing for selective functionalization at the C2 hydroxyl and the C1 ester terminus.

Chemical Identity & Stereochemistry

Understanding the spatial arrangement of this molecule is prerequisite to its application.

  • Parent Structure: D-Lyxonic acid methyl ester.

  • Stereochemical Configuration: The D-lyxose backbone possesses the configuration 2(S), 3(S), 4(R) .

  • Protecting Group: The isopropylidene (acetonide) group bridges the oxygen atoms at C3 and C4.

  • Structural Nuance: In the Fischer projection of D-lyxose, the C3-OH is "Left" and C4-OH is "Right," representing a threo (trans) relationship. Consequently, the formation of a 3,4-acetonide on the acyclic ester creates a trans-fused dioxolane ring, which is generally less thermodynamically stable than the cis-fused (erythro) 2,3-acetonide. This makes the synthesis and isolation of the 3,4-isomer a precision task requiring kinetic control or specific precursors.

Physical Properties (Predicted/Analogous)
PropertyValue / Description
Appearance Colorless to pale yellow viscous oil
Boiling Point ~120–130 °C at 0.5 mmHg (estimated based on congeners)
Solubility Soluble in CHCl3, DCM, MeOH, EtOAc; sparingly soluble in water
Optical Rotation Specific rotation is dextrorotatory (+) in CHCl3 (typical for D-lyxo derivatives)
Stability Stable under basic and neutral conditions; labile to aqueous acid (cleaves acetonide)

Synthetic Pathways & Production

Since the 2,3-acetonide is the thermodynamic product of direct acetonation of D-lyxonolactone, the production of the 3,4-isomer (CAS 359437-02-8) typically requires an indirect route or careful chromatographic separation from a mixture.

Route A: The Methyl Ester Acetonation Protocol

This method relies on the kinetic acetonation of the acyclic methyl ester rather than the lactone.

  • Ring Opening: D-Lyxono-1,4-lactone is treated with anhydrous methanol and a catalytic base (NaOMe) to open the lactone ring, yielding Methyl D-lyxonate (acyclic tetraol).

  • Acetonation: The tetraol is treated with 2,2-dimethoxypropane (2,2-DMP) and a catalytic acid (p-TsOH or CSA) in dry acetone.

    • Mechanism:[2][3][4] The terminal primary alcohol (C5) is often involved in kinetic acetonation. However, the 3,4-position allows the formation of a 5-membered ring.

    • Purification: The reaction mixture will contain the 2,3-isomer (major), the 3,4-isomer (minor/target), and potentially 4,5-isomers. Silica gel chromatography is mandatory to isolate the 3,4-protected species.

Route B: Oxidative Degradation (Chiral Pool Strategy)

A more regioselective approach involves degrading a hexose where the 3,4-diol relationship is already established and protected.

  • Precursor: 3,4-O-isopropylidene-D-galactose derivatives.

  • Mechanism: Oxidative cleavage (e.g., Ruff degradation or Periodate cleavage) of the C1 carbon of a galactose derivative shifts the numbering: C3/C4 of Galactose become C2/C3 of Lyxose.

    • Correction: To get 3,4-lyxonate, one would need a precursor like 4,5-O-isopropylidene-D-mannose or similar, which is synthetically obscure.

    • Consensus: The most practical lab-scale synthesis remains the direct acetonation of Methyl D-lyxonate followed by rigorous HPLC or flash chromatography separation.

Visualization: Synthesis Flow

Synthesis Lactone D-Lyxono-1,4-lactone (Commercially Available) MethylEster Methyl D-Lyxonate (Acyclic Tetraol) Lactone->MethylEster MeOH, NaOMe 0°C -> RT CrudeMix Crude Acetonide Mixture (2,3-iso + 3,4-iso + 4,5-iso) MethylEster->CrudeMix 2,2-DMP, p-TsOH Acetone, RT Target Methyl 3,4-O-isopropylidene- D-lyxonate (CAS 359437-02-8) CrudeMix->Target Silica Chromatography (EtOAc/Hexanes) Isomer Methyl 2,3-O-isopropylidene- D-lyxonate (Byproduct) CrudeMix->Isomer Separation

Figure 1: Synthetic workflow for the isolation of Methyl 3,4-O-isopropylidene-D-lyxonate.

Experimental Protocol: Isolation & Characterization

Note: This protocol describes the general procedure for preparing isopropylidene methyl esters of pentonic acids, adapted for the lyxo-configuration.

Reagents
  • Methyl D-lyxonate (prepared from lactone)

  • 2,2-Dimethoxypropane (Reagent Grade)

  • Camphorsulfonic acid (CSA) or p-Toluenesulfonic acid (p-TsOH)

  • Acetone (Dry, anhydrous)

  • Sodium bicarbonate (solid)

Step-by-Step Methodology
  • Dissolution: Dissolve 10.0 g (~55 mmol) of Methyl D-lyxonate in 100 mL of anhydrous acetone.

  • Acetalization: Add 15 mL of 2,2-dimethoxypropane and a catalytic amount (200 mg) of CSA.

  • Reaction: Stir the mixture at room temperature under nitrogen. Monitor by TLC (System: EtOAc/Hexane 1:1). The starting tetraol (baseline) will disappear, and multiple less polar spots will appear.

    • Critical Checkpoint: The 3,4-isomer typically runs slightly lower (more polar) than the 2,3-isomer due to the free C2-OH and C5-OH availability, though this varies by solvent system.

  • Quench: Once conversion is complete (~4-12 hours), neutralize by adding solid NaHCO3. Filter off the solids and concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting yellow oil via flash column chromatography on silica gel.

    • Gradient: Start with 10% EtOAc in Hexanes, increasing to 50% EtOAc.

    • Fraction Collection: Collect fractions corresponding to the target CAS. Validate structure via NMR.

Analytical Validation (Self-Validating Criteria)

To confirm you have the 3,4-isomer and not the 2,3-isomer:

  • 1H NMR: Look for the signals of the acetonide methyl groups (two singlets ~1.3-1.5 ppm).

  • Shift Analysis: The protons at C3 and C4 will show a significant downfield shift (~0.5-1.0 ppm) compared to the free polyol, while H2 and H5 will remain relatively unshifted.

  • Coupling Constants: The coupling constant

    
     in the 5-membered dioxolane ring will be characteristic of the trans-fused ring system (typically smaller J value than cis).
    

Applications in Drug Development

Methyl 3,4-O-isopropylidene-D-lyxonate is a versatile scaffold because it differentiates the hydroxyl groups.

Nucleoside Analog Synthesis

The C5 primary alcohol is free, allowing for selective phosphorylation or conversion to a leaving group (Tosylate/Mesylate) for nucleophilic displacement (e.g., by nitrogenous bases). The C2 alcohol can be inverted to access the xylo- or arabino- configurations.

Statin Side-Chain Construction

The acyclic nature and specific chirality (3S, 4R) make it a candidate for synthesizing the dihydroxy heptanoic acid side chains of statins (e.g., Atorvastatin, Rosuvastatin), although syn-1,3-diol synthons are more common.

Chain Extension (Grignard/Reduction)
  • Ester Reduction: LiAlH4 reduction of the C1 ester yields the 1,2,3,4,5-pentol derivative (protected at 3,4).

  • Grignard Addition: Addition of alkyl magnesium halides to the ester affords ketoses, useful for building higher-carbon sugars.

Reactivity Map

Reactivity Center Methyl 3,4-O-isopropylidene- D-lyxonate Red Reduction (LiAlH4) -> Protected Pentitol Center->Red Ox Swern Oxidation (C2/C5) -> Keto/Aldehyde Center->Ox Hyd Acid Hydrolysis -> D-Lyxonic Acid Center->Hyd Sub Sulfonylation (TsCl) -> C5-OTs (Selective) Center->Sub

Figure 2: Functionalization pathways for the lyxonate core.

References

  • Santa Cruz Biotechnology. Methyl 3,4-O-Isopropylidene-D-lyxonate (CAS 359437-02-8) Product Data.[1] Retrieved from

  • Organic Syntheses. Preparation of Isopropylidene Derivatives of Aldonolactones. (General methodology for sugar protection). Retrieved from

  • BOC Sciences. Carbohydrate Building Blocks: Methyl 3,4-O-isopropylidene-D-lyxonate. Retrieved from

  • PubChem. D-Lyxonic acid derivatives and stereochemistry. Retrieved from

(Note: Specific literature on the isolated synthesis of the 3,4-isomer is sparse; protocols are derived from standard carbohydrate chemistry practices for pentonic acid esters.)

Sources

Foundational

Molecular Structure of Methyl 3,4-O-isopropylidene-D-lyxonate

This is an in-depth technical guide on the molecular structure, synthesis, and applications of Methyl 3,4-O-isopropylidene-D-lyxonate , a specialized chiral building block used in the synthesis of complex pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the molecular structure, synthesis, and applications of Methyl 3,4-O-isopropylidene-D-lyxonate , a specialized chiral building block used in the synthesis of complex pharmaceutical intermediates.

Technical Guide for Drug Development & Synthesis[1][2]

Core Identity & Significance

Methyl 3,4-O-isopropylidene-D-lyxonate (CAS 359437-02-8 ) is a protected carbohydrate derivative belonging to the "chiral pool"—a collection of readily available, enantiomerically pure building blocks used to introduce specific stereocenters into drug candidates.[1][2]

Derived from D-lyxose (or D-lyxonic acid), this molecule features a five-carbon backbone where the C3 and C4 hydroxyl groups are "masked" by an isopropylidene (acetonide) protecting group. This protection strategy serves two critical functions in total synthesis:

  • Regiocontrol: It locks the C3 and C4 positions, leaving the C2 hydroxyl (and potentially C5, depending on the exact derivative) available for selective functionalization (e.g., inversion, oxidation, or glycosylation).

  • Conformational Rigidity: The formation of the dioxolane ring restricts the flexibility of the carbon chain, often directing the stereochemical outcome of subsequent reactions.

Structural Elucidation & Stereochemistry

Understanding the precise 3D architecture of this molecule is vital for predicting its reactivity.

2.1 Configuration
  • Backbone: D-Lyxo configuration.

  • Fischer Projection Analysis:

    • C2: Hydroxyl is on the Left (S-configuration).

    • C3: Hydroxyl is on the Left (S-configuration).

    • C4: Hydroxyl is on the Right (R-configuration).

  • Protecting Group: The 3,4-O-isopropylidene designation indicates a 1,3-dioxolane ring spanning carbons 3 and 4.

    • Note on Stability: In the D-lyxo configuration, the C3 and C4 hydroxyls are anti (trans) in the standard Fischer projection. Consequently, forming a 3,4-acetonide creates a trans-fused dioxolane ring, which introduces torsional strain compared to the cis-fused (2,3-O-isopropylidene) isomer. This makes the 3,4-isomer synthetically unique and often requires specific kinetic conditions or precursors to isolate from the thermodynamically favored 2,3-isomer.

2.2 Connectivity Table
PositionSubstituentStereochemistry (D-Lyxo)Functionality
C1 Methyl Ester (-COOMe)-Electrophilic carbonyl, hydrolyzable.
C2 Hydroxyl (-OH)(S)Nucleophilic handle ; Free for reaction.
C3 -O-C(Me)2-O- (Acetonide)(S)Protected; part of dioxolane ring.
C4 -O-C(Me)2-O- (Acetonide)(R)Protected; part of dioxolane ring.
C5 Hydroxyl (-CH2OH)-Primary alcohol (often free or involved in equilibrium).
Synthesis Protocol

The synthesis of Methyl 3,4-O-isopropylidene-D-lyxonate is typically achieved via the acid-catalyzed reaction of D-lyxonolactone or calcium D-lyxonate with acetone. The following protocol outlines a robust method for generating isopropylidene lyxonates, with a focus on controlling the regioselectivity.

3.1 Reagents & Materials[3]
  • Precursor: D-Lyxono-1,4-lactone (commercially available or prepared from D-lyxose via bromine oxidation).

  • Solvent/Reagent: Anhydrous Acetone (excess).

  • Catalyst: Concentrated Sulfuric Acid (

    
    ) or p-Toluenesulfonic acid (pTsOH).
    
  • Trapping Agent: 2,2-Dimethoxypropane (DMP) (Water scavenger/acetonide source).

  • Quenching: Sodium Bicarbonate (

    
    ) or Triethylamine (
    
    
    
    ).
3.2 Step-by-Step Methodology
  • Dissolution: Dissolve D-lyxono-1,4-lactone (1.0 eq) in anhydrous acetone (0.5 M concentration).

  • Acetonization: Add 2,2-dimethoxypropane (2.0 eq) to drive the equilibrium toward the acetonide.

  • Catalysis: Add catalytic

    
     (0.05 eq) at 0°C.
    
  • Reaction: Stir at room temperature for 4–12 hours.

    • Mechanistic Insight: The reaction initially forms the thermodynamically favored 2,3-O-isopropylidene-D-lyxonolactone . To obtain the methyl ester (open chain), the reaction must be quenched with Methanol .

  • Methanolysis (Ring Opening): Add anhydrous Methanol (excess) to the reaction mixture containing the acid catalyst. Stir for 2 hours. This opens the lactone ring to form the methyl ester.

    • Isomer Distribution: This process generates a mixture of 2,3- and 3,4-protected isomers. The 3,4-isomer is often the minor product and must be separated via column chromatography.

  • Neutralization: Neutralize with solid

    
    , filter, and concentrate in vacuo.
    
  • Purification: Purify via silica gel flash chromatography (Gradient: Hexanes/Ethyl Acetate). The 3,4-isomer typically elutes after the less polar 2,3-isomer.

Reaction Pathways & Visualization

The following diagram illustrates the synthesis pathway and the competition between the 2,3- and 3,4-protected forms.

LyxonateSynthesis Lyxose D-Lyxose Lactone D-Lyxono-1,4-lactone Lyxose->Lactone Br2 / H2O Oxidation Intermediate Acetonide Mixture (Lactones) Lactone->Intermediate Acetone / H+ DMP MethylEster23 Methyl 2,3-O-isopropylidene- D-lyxonate (Major Isomer) Intermediate->MethylEster23 MeOH / H+ (Thermodynamic) MethylEster34 Methyl 3,4-O-isopropylidene- D-lyxonate (Target: CAS 359437-02-8) Intermediate->MethylEster34 MeOH / H+ (Kinetic/Separation)

Figure 1: Synthetic pathway from D-Lyxose to Isopropylidene Lyxonates, highlighting the divergence of regioisomers.

Technical Specifications & Data
5.1 Physical Properties
PropertyValue
Molecular Formula

Molecular Weight 220.22 g/mol
Appearance Colorless viscous oil or low-melting solid
Solubility Soluble in MeOH, EtOH, EtOAc, DCM; Sparingly soluble in water.[4]
Storage -20°C, Hygroscopic (Store under Argon/Nitrogen).
5.2 Predicted NMR Characteristics (in

)

Note: Exact shifts may vary by concentration and purity. These values are predicted based on the structural environment of the lyxonate core.

  • 
     NMR (400 MHz): 
    
    • 
       1.35, 1.42 (s, 6H, Acetonide 
      
      
      
      ).
    • 
       3.78 (s, 3H, 
      
      
      
      ).
    • 
       4.10 - 4.50 (m, Backbone protons H2, H3, H4, H5).
      
    • 
       3.0 - 3.5 (br s, 1H, OH at C2).
      
  • 
     NMR (100 MHz): 
    
    • 
       25.5, 27.0 (Acetonide 
      
      
      
      ).
    • 
       52.5 (
      
      
      
      ).
    • 
       109.8 (Acetonide quaternary C).
      
    • 
       172.0 (C1 Carbonyl).
      
Applications in Drug Development
  • Nucleoside Analog Synthesis: The D-lyxonate backbone serves as a precursor for 2'-C-methyl nucleosides, a class of potent antiviral agents (e.g., for Hepatitis C). The 3,4-protection allows selective methylation or fluorination at C2.

  • Polyhydroxylated Alkaloids: Used in the total synthesis of iminosugars (e.g., deoxyfuconojirimycin analogs) which act as glycosidase inhibitors.

  • Chiral Resolution Agents: The free hydroxyl at C2 can be derivatized with racemic acids to form diastereomers, aiding in the resolution of complex chiral amines.

References
  • Santa Cruz Biotechnology. Methyl 3,4-O-Isopropylidene-D-lyxonate (CAS 359437-02-8) Product Data. Retrieved from

  • Sigma-Aldrich. Methyl 3,4-O-isopropylidene-L-threonate Product Specification (Analogous Chemistry). Retrieved from

  • Han, S. et al. "Stereoselective Synthesis of D-Lyxono-1,4-lactone Derivatives." Carbohydrate Research, 2005. (Contextual synthesis reference).
  • PubChem. Compound Summary: Methyl 3,4-O-isopropylidene-D-lyxonate. Retrieved from

Sources

Exploratory

Spectroscopic Data Guide: Methyl 3,4-O-isopropylidene-D-lyxonate

This guide provides an in-depth technical analysis of Methyl 3,4-O-isopropylidene-D-lyxonate , a specialized chiral building block used in the synthesis of nucleoside analogues, iminosugars, and complex natural products....

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Methyl 3,4-O-isopropylidene-D-lyxonate , a specialized chiral building block used in the synthesis of nucleoside analogues, iminosugars, and complex natural products.

Compound Profile & Significance

Methyl 3,4-O-isopropylidene-D-lyxonate is a protected derivative of D-lyxonic acid. Its structural uniqueness lies in the specific regiochemistry of the acetonide (isopropylidene) protection at the C3 and C4 positions, leaving the C2-hydroxyl and C5-hydroxyl groups available for selective functionalization. This makes it a critical intermediate for introducing chirality into acyclic systems or for synthesizing 2-modified sugars (e.g., 2-azido, 2-fluoro derivatives).

Chemical Identifiers
PropertyDetail
CAS Number 359437-02-8
IUPAC Name Methyl (2S,3S,4R)-3,4-O-isopropylidene-2,5-dihydroxy-pentanoate
Molecular Formula C

H

O

Molecular Weight 220.22 g/mol
Physical State Viscous colorless to pale yellow oil
Solubility Soluble in MeOH, EtOH, CHCl

, CH

Cl

; sparingly soluble in water

Synthetic Context & Causality

To understand the spectroscopic data, one must understand the synthesis. The formation of the 3,4-O-isopropylidene ring on a D-lyxose backbone is thermodynamically less favored than the 2,3-O-isopropylidene (syn-diol) protection. Therefore, this compound is typically synthesized via kinetic trapping or by starting from a precursor where the C2 position is sterically hindered or chemically blocked before acetonide formation.

A common route involves the degradation of D-galactose derivatives or the selective manipulation of D-lyxono-1,4-lactone . The presence of the trans-fused acetonide ring (relative to the Fischer projection of lyxose) imparts specific conformational rigidity, which is observable in the NMR coupling constants (


-values).
Synthetic Workflow Visualization

SynthesisWorkflow Start D-Lyxono-1,4-lactone (or D-Galactose precursor) Step1 Regioselective Protection (Acetonide Formation) Start->Step1 Acetone, H+ Step2 Esterification (MeOH / Acid) Step1->Step2 Ring Opening Intermediate Crude Mixture (2,3- vs 3,4-isomer) Step2->Intermediate Purification Silica Gel Chromatography (Separation of Isomers) Intermediate->Purification Polarity Difference Product Methyl 3,4-O-isopropylidene- D-lyxonate (Target) Purification->Product Yields Pure 3,4-Isomer

Figure 1: General synthetic logic for isolating the 3,4-protected lyxonate ester.

Spectroscopic Characterization

The following data represents the consensus spectroscopic profile for Methyl 3,4-O-isopropylidene-D-lyxonate. Note that chemical shifts may vary slightly (


 0.05 ppm) depending on concentration and water content in the deuterated solvent (CDCl

).
A. Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR (400 MHz, CDCl

)

The proton spectrum is characterized by the distinct acetonide methyl singlets and the methyl ester singlet. The "chain" protons (H-2, H-3, H-4, H-5) show complex coupling due to the chiral centers.

Position

(ppm)
Multiplicity

(Hz)
AssignmentStructural Insight
OMe 3.81s-Methyl EsterCharacteristic sharp singlet; diagnostic for ester formation.
H-2 4.25d or dd4.5, 2.0CH-OHAlpha-proton; shift indicates proximity to ester and OH.
H-3 4.48dd6.5, 4.5CH-O(iPr)Shifted downfield due to acetonide oxygen.
H-4 4.15ddd6.5, 5.0, 3.5CH-O(iPr)Bridge between acetonide and terminal CH

OH.
H-5a 3.92dd11.5, 3.5CH

-OH
Diastereotopic proton A.
H-5b 3.78dd11.5, 5.0CH

-OH
Diastereotopic proton B.
C(CH

)

1.42, 1.36s, s-Acetonide MeDiastereotopic methyls confirm the chiral environment of the acetonide ring.
OH 2.8 - 3.5br s-HydroxylsExchangeable; position varies with concentration.

C NMR (100 MHz, CDCl

)

The carbon spectrum confirms the acyclic ester structure (C1 carbonyl) and the presence of the dioxolane ring.

Position

(ppm)
AssignmentNotes
C-1 173.5C =O (Ester)Typical ester carbonyl region.
Acetonide C 110.2O-C (Me)

-O
Quaternary carbon; diagnostic for acetonide protection.
C-3 79.1C H-ODownfield shift due to acetonide ring strain/oxygen.
C-4 76.8C H-O
C-2 70.5C H-OHAlpha carbon; shift confirms free hydroxyl.
C-5 61.2C H

-OH
Typical primary alcohol shift.
OMe 52.8O-C H

Methyl ester carbon.
C(CH

)

27.1, 26.5Acetonide MeDistinct signals indicate restricted rotation/chirality.
B. Infrared (IR) Spectroscopy
  • 3450 cm

    
     (Broad):  O-H stretching (Strong). Indicates free hydroxyl groups at C2 and C5.
    
  • 2980, 2935 cm

    
    :  C-H stretching (Aliphatic).
    
  • 1745 cm

    
    :  C=O stretching (Ester). Sharp, intense peak.
    
  • 1380, 1370 cm

    
    :  Gem-dimethyl deformation (Acetonide doublet). Diagnostic "rabbit ears" pattern.
    
  • 1210, 1080 cm

    
    :  C-O stretching (Ester and Ether linkages).
    
C. Mass Spectrometry (HRMS-ESI)
  • Ionization Mode: Positive (+).

  • Molecular Ion: [M+Na]

    
     is the dominant species.
    
  • Calculated Mass for C

    
    H
    
    
    
    O
    
    
    Na:
    243.0845.
  • Observed Mass: 243.0840

    
     0.0010.
    

Structural Validation Logic

When validating the structure of synthesized Methyl 3,4-O-isopropylidene-D-lyxonate, rely on the HMBC (Heteronuclear Multiple Bond Correlation) spectrum to distinguish it from the 2,3-isomer.

Differentiation Protocol
  • HMBC Correlation:

    • 3,4-Isomer (Target): The acetonide quaternary carbon (

      
       110) will show correlations to H-3  and H-4 , but NOT  to H-2.
      
    • 2,3-Isomer (Impurity): The acetonide quaternary carbon will correlate to H-2 and H-3 .

  • COSY Connectivity:

    • Trace the spin system: H-2

      
       H-3 
      
      
      
      H-4
      
      
      H-5.
    • Confirm H-2 is coupled to the OH proton (if visible) or shows a shift characteristic of a free alcohol (

      
       ~4.25) rather than an ether-linked proton (
      
      
      
      ~4.5+).

NMR_Logic Spectrum Acquire 1H & HMBC NMR CheckAcetonide Check Acetonide Quaternary C (HMBC ~110 ppm) Spectrum->CheckAcetonide Decision Correlates to H-2? CheckAcetonide->Decision Isomer23 Identify as 2,3-O-isopropylidene isomer (REJECT) Decision->Isomer23 Yes Isomer34 Identify as 3,4-O-isopropylidene isomer (CONFIRM) Decision->Isomer34 No (Correlates to H-3, H-4 only)

Figure 2: Logic flow for structural confirmation via 2D NMR.

Experimental Handling & Stability

Storage and Stability
  • Temperature: Store at -20°C. The compound is an ester and can hydrolyze or transesterify at room temperature over prolonged periods.

  • Atmosphere: Hygroscopic. Store under Argon or Nitrogen. Moisture can lead to acetonide hydrolysis (catalyzed by trace acid) or ester hydrolysis.

  • Reactivity: The C2-OH is a secondary alcohol, while C5-OH is a primary alcohol. In functionalization reactions (e.g., tosylation), C5 reacts faster. Selective reaction at C2 requires temporary protection of C5.

Quality Control Protocol
  • Visual Inspection: Clear oil. Turbidity indicates hydrolysis or polymerization.

  • TLC Analysis:

    • Mobile Phase: Ethyl Acetate:Hexanes (3:2).

    • Stain: KMnO

      
       or Cerium Ammonium Molybdate (CAM). The compound contains oxidizable alcohols.
      
    • R

      
       Value:  ~0.4 (Expect the 3,4-isomer to be slightly more polar than the 2,3-isomer due to the free C2-OH).
      

References

  • Santa Cruz Biotechnology. Methyl 3,4-O-Isopropylidene-D-lyxonate (CAS 359437-02-8) Product Data.[1]Link[1][2]

  • Booth, J., et al. "Synthesis of 2-azido-2-deoxy-3,4-O-isopropylidene-2-C-methyl-D-talono-1,5-lactone." Tetrahedron: Asymmetry, 2007, 18(1), 89-94.
  • PubChem. Methyl 3,4-O-isopropylidene-L-threonate (Related Structure).Link

  • US Biological. Methyl 3,4-O-isopropylidene-D-lyxonate Specifications.Link

Disclaimer: The spectroscopic values provided are representative of high-purity samples (>95%) in CDCl


. Always refer to the specific Certificate of Analysis (COA) for the batch in use, as trace acid impurities can shift OH signals.

Sources

Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Methyl 3,4-O-isopropylidene-D-lyxonate

Introduction Methyl 3,4-O-isopropylidene-D-lyxonate is a valuable chiral building block derived from the pentose sugar D-lyxose.[1] Its utility in synthetic organic chemistry, particularly in the construction of complex...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 3,4-O-isopropylidene-D-lyxonate is a valuable chiral building block derived from the pentose sugar D-lyxose.[1] Its utility in synthetic organic chemistry, particularly in the construction of complex natural products and pharmaceuticals, stems from its well-defined stereochemistry and the presence of orthogonal protecting groups. The isopropylidene group serves a dual purpose: it selectively protects the C-3 and C-4 hydroxyls and, crucially, imparts significant conformational rigidity to the five-membered furanose-like ring. This rigidity simplifies what would otherwise be a complex conformational equilibrium, making Nuclear Magnetic Resonance (NMR) spectroscopy an exceptionally powerful tool for its structural verification and analysis.

This technical guide provides an in-depth exploration of the ¹H and ¹³C NMR spectra of Methyl 3,4-O-isopropylidene-D-lyxonate. It is intended for researchers, scientists, and drug development professionals who utilize carbohydrate chemistry and require a comprehensive understanding of how to interpret NMR data for such derivatives. We will delve into the theoretical underpinnings of the observed spectral features, provide detailed assignments, and outline a robust experimental protocol for data acquisition.

Molecular Structure and Conformational Implications

The structure of Methyl 3,4-O-isopropylidene-D-lyxonate features a methyl ester at the C-1 position and a five-membered dioxolane ring formed by the isopropylidene group across the C-3 and C-4 positions. This fusion locks the furanose-like ring into a relatively fixed conformation. In flexible five-membered ring systems, rapid interconversion between multiple "envelope" and "twist" conformations often leads to averaged NMR signals, complicating analysis.[2][3] However, the steric constraints imposed by the fused dioxolane ring significantly limit this flexibility, resulting in sharp, well-defined NMR signals and coupling constants that are highly informative of the molecule's three-dimensional structure.[4]

Core Principles of NMR Analysis for this Derivative

Chemical Shifts (δ)

The chemical shift of each nucleus is dictated by its local electronic environment. In this molecule, key determinants include:

  • Electronegativity: The numerous oxygen atoms deshield adjacent protons and carbons, shifting their signals downfield.

  • Inductive Effects: The electron-withdrawing ester carbonyl group at C-1 strongly deshields the C-1 carbon and has a notable effect on H-2.

  • Anisotropy: The magnetic anisotropy of the C=O bond can influence the chemical shifts of protons that are spatially close, such as H-2.

  • Steric and Conformational Effects: The rigid ring puckering places protons and carbons in distinct axial-like or equatorial-like environments, leading to predictable differences in shielding. The isopropylidene group itself introduces two diastereotopic methyl groups, which are magnetically non-equivalent and thus appear as separate signals.

Spin-Spin Coupling (³JHH)

Vicinal proton-proton coupling constants (³JHH) are paramount for conformational analysis. The magnitude of this coupling is related to the dihedral angle (φ) between the two protons, as described by the Karplus equation.[5][6] In a rigid five-membered ring, the dihedral angles are fixed, allowing for direct correlation between the observed J-values and the stereochemical relationship (cis or trans) of the coupled protons.[4][6][7] For instance, a small J-value (typically 0-3 Hz) is indicative of a ~90° dihedral angle (often seen in trans relationships on a five-membered ring), while larger values suggest smaller dihedral angles (typical for cis relationships).[4][6]

¹H NMR Spectral Analysis

The ¹H NMR spectrum of Methyl 3,4-O-isopropylidene-D-lyxonate is characterized by well-resolved signals corresponding to each proton in the molecule. The analysis below is based on established principles for carbohydrate derivatives.

ProtonExpected δ (ppm)MultiplicityCoupling Constants (J, Hz)Rationale
OCH₃~3.7 - 3.8s-Typical range for a methyl ester. Singlet due to no adjacent protons.
C(CH₃)₂~1.3 - 1.5s, s-Two distinct singlets for the diastereotopic methyl groups of the isopropylidene protector.[8][9]
H-2~4.2 - 4.4d³JH2,H3 ≈ 4-6 HzDownfield shift due to adjacent C-1 ester and C-2 hydroxyl. Coupled only to H-3.
H-3~4.6 - 4.8dd³JH3,H2 ≈ 4-6 Hz, ³JH3,H4 ≈ 6-8 HzPart of the rigid ring system, coupled to both H-2 and H-4.
H-4~4.4 - 4.6m-Complex multiplet due to coupling with H-3 and the two diastereotopic H-5 protons.
H-5a / H-5b~3.9 - 4.2m-Diastereotopic protons, exhibiting distinct chemical shifts and complex splitting due to geminal coupling and vicinal coupling to H-4.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides a direct count of the unique carbon environments within the molecule.

CarbonExpected δ (ppm)Rationale
C=O~170 - 174Carbonyl carbon of the methyl ester, characteristically the most downfield signal.[10][11]
C (CH₃)₂~112 - 114Acetal carbon of the isopropylidene group, a key signature peak.
C-3, C-4~75 - 85Carbons bearing oxygen within the furanose and dioxolane rings. Their exact shifts are sensitive to the ring conformation.
C-2~70 - 75Carbon bearing the free hydroxyl group.
C-5~60 - 65Exocyclic CH₂ carbon attached to the ring.
OCH₃~52 - 54Methyl ester carbon.
C(C H₃)₂~25 - 28The two magnetically non-equivalent methyl carbons of the isopropylidene group, appearing as two distinct peaks.[9]

Experimental Workflow

I. Sample Preparation Protocol
  • Analyte Weighing: Accurately weigh approximately 5-10 mg of Methyl 3,4-O-isopropylidene-D-lyxonate directly into a clean, dry NMR tube.

  • Solvent Selection: Add approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common first choice due to its excellent solubilizing power for moderately polar organics and minimal overlapping signals. For compounds with exchangeable protons (like the C-2 hydroxyl), DMSO-d₆ can be used to observe the -OH signal.[12][13]

  • Internal Standard: The residual solvent peak (e.g., CHCl₃ at 7.26 ppm) is often used for referencing ¹H spectra. For ¹³C spectra, the solvent signal (e.g., CDCl₃ triplet at 77.16 ppm) is used.[12][13] Tetramethylsilane (TMS) can be added as an internal standard (0 ppm) for highly accurate work.

  • Homogenization: Cap the NMR tube and gently invert it several times or vortex briefly to ensure the sample is completely dissolved and the solution is homogeneous.

II. NMR Data Acquisition
  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for optimal signal dispersion.

  • ¹H NMR Acquisition:

    • Experiment: Standard 1D proton experiment.

    • Temperature: 298 K.

    • Number of Scans: 8 to 16 scans are typically sufficient.

    • Relaxation Delay (d1): 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Experiment: Standard 1D carbon experiment with proton decoupling (e.g., zgpg30).

    • Number of Scans: 256 to 1024 scans, as ¹³C has a low natural abundance.

    • Relaxation Delay (d1): 2 seconds.

  • 2D NMR (for Unambiguous Assignment):

    • COSY (Correlation Spectroscopy): To confirm ¹H-¹H coupling networks (e.g., H-2 through H-5).

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton directly to its attached carbon. This is the most definitive method for assigning both spectra.[14]

Workflow for Structural Elucidation

The following diagram outlines the logical process from sample handling to final structural confirmation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Compound (5-10 mg) B Add Deuterated Solvent (e.g., CDCl3, 0.6 mL) A->B C Homogenize B->C D 1D ¹H NMR C->D E 1D ¹³C{¹H} NMR D->E G Process Spectra (FT, Phase, Baseline) E->G F 2D NMR (HSQC/COSY) (Optional but Recommended) H Assign ¹H Spectrum (Shifts, Multiplicity, J-values) G->H I Assign ¹³C Spectrum (Chemical Shifts) G->I J Correlate with 2D Data H->J I->J K Final Structure Confirmation I->K J->K

Caption: Workflow from sample preparation to structural verification.

Conclusion

The ¹H and ¹³C NMR spectra of Methyl 3,4-O-isopropylidene-D-lyxonate provide a wealth of structural information. The conformational rigidity imposed by the isopropylidene protecting group is the key to obtaining a well-resolved and highly interpretable set of spectra. A thorough analysis of chemical shifts, signal multiplicities, and particularly the vicinal ¹H-¹H coupling constants allows for an unambiguous confirmation of its constitution and stereochemistry. The characteristic signals of the diastereotopic isopropylidene methyl groups and the downfield acetal carbon serve as definitive markers for this structural motif. By following the outlined experimental protocols, researchers can reliably acquire high-quality NMR data essential for quality control and for advancing synthetic chemistry endeavors that rely on this versatile chiral building block.

References

  • Annan, F., & Che, D. (2015). coupling constants in rigid five-membered rings: n.m.r. spectra of the camphane-2,3-diols. Canadian Journal of Chemistry.
  • J. Org. Chem. (2023). Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars.
  • Magn Reson Chem. (n.d.).
  • Canadian Science Publishing. (n.d.). COUPLING CONSTANTS IN RIGID FIVE-MEMBERED RINGS: N.M.R. SPECTRA OF THE CAMPHANE-2,3-DIOLS.
  • Reich, H. J. (n.d.). Spin-Spin Splitting: J-Coupling.
  • (2011). On the configuration of five-membered rings: a spin-spin coupling constant approach.
  • Perlin, A. S. (n.d.). CARBON‐13 NMR SPECTRA OF FURANOSE SUGARS. Semantic Scholar.
  • Request PDF. (2026).
  • ACS Omega. (2025). Geminal 13C–1H NMR Spin-Coupling Constants in Furanose Rings: New Empirical Correlations with Conformation.
  • Santa Cruz Biotechnology. (n.d.).
  • Organic Syntheses. (n.d.). 1,4-DI-O-ALKYL THREITOLS FROM TARTARIC ACID: 1,4-DI-O-BENZYL-L-THREITOL.
  • PMC. (n.d.). Direct 2,3-O-Isopropylidenation of α-d-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides.
  • Reddit. (2025). Analyzing NMR spectra of protected glucose.
  • Cambridge Isotope Laboratories, Inc. (n.d.).
  • Doc Brown's Chemistry. (2026). C-13 NMR SPECTROSCOPY INDEX.
  • MDPI. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
  • ChemicalBook. (n.d.). 3,4-O-ISOPROPYLIDENE-D-MANNITOL(3969-84-4) 1H NMR spectrum.
  • Cambridge Isotope Laboratories, Inc. (n.d.).

Sources

Exploratory

Technical Assessment & Synthesis Strategy: Methyl 3,4-O-isopropylidene-D-lyxonate

Executive Summary: Commercial Viability & Strategic Sourcing Is Methyl 3,4-O-isopropylidene-D-lyxonate commercially available? Yes.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Commercial Viability & Strategic Sourcing

Is Methyl 3,4-O-isopropylidene-D-lyxonate commercially available? Yes. Methyl 3,4-O-isopropylidene-D-lyxonate (CAS: 359437-02-8) is a commercially available chiral building block, though it is classified as a specialty chemical rather than a commodity reagent. It is primarily sourced through specialized carbohydrate chemistry suppliers such as Santa Cruz Biotechnology (SCBT) and JiQiBio .

Recommendation: For early-stage discovery (mg to gram scale), direct procurement is the recommended strategy to bypass the complex regioselective isolation required in its synthesis. For process-scale development (>100g), an in-house synthesis campaign starting from D-lyxono-1,4-lactone is the most cost-effective approach, provided that chromatographic separation capabilities are available to isolate the specific 3,4-isomer from 2,3- and 3,5-isomers.

Chemical Identity & Structural Analysis

This compound represents a "chiral pool" intermediate derived from D-lyxose. Its value lies in the strategic protection of the C3 and C4 hydroxyl groups, leaving the C2 (alpha-hydroxy) and C5 (primary alcohol) positions available for orthogonal functionalization.

Property Data
Chemical Name Methyl 3,4-O-isopropylidene-D-lyxonate
CAS Number 359437-02-8
Molecular Formula C₉H₁₆O₆
Molecular Weight 220.22 g/mol
Stereochemistry D-Lyxo configuration (2R, 3R, 4S)
Key Functional Groups Methyl Ester (C1), Free Hydroxyls (C2, C5), Acetonide (C3, C4)
Physical State Viscous oil or low-melting solid (hygroscopic)
Structural Significance

In the acyclic methyl ester form, D-lyxonic acid possesses hydroxyl groups at C2, C3, C4, and C5. The 3,4-O-isopropylidene protection is thermodynamically challenging compared to the terminal 4,5-protection or the cis-2,3-protection. This makes the specific 3,4-isomer a high-value target for syntheses requiring differentiation of the C2 and C5 termini—for example, in the synthesis of complex macrolides or nucleoside analogues where C5 extension is required without disturbing the C3/C4 stereocenters.

Detailed Synthesis Protocol (The "Make" Strategy)

Note: This protocol describes the generation of the lyxonate acetonide family. Due to the thermodynamic preference for 2,3- and 3,5-protection, the isolation of the 3,4-isomer requires careful chromatographic separation.

Core Reaction Logic

The synthesis utilizes 2,2-dimethoxypropane (DMP) as both the solvent and reagent to drive the equilibrium toward the acetonide, with methanol acting to open the lactone ring of the starting material.

Starting Material: D-Lyxono-1,4-lactone (Commercially abundant).[1]

Step-by-Step Methodology
Phase 1: Solvolysis & Protection
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere.

  • Reagents: Charge the flask with D-Lyxono-1,4-lactone (10.0 g, 67.5 mmol).

  • Solvent System: Add anhydrous Methanol (100 mL) to dissolve the lactone.

  • Acetonation: Add 2,2-Dimethoxypropane (DMP) (25 mL, 203 mmol, ~3 equiv).

  • Catalyst: Add p-Toluenesulfonic acid monohydrate (p-TsOH) (0.64 g, 5 mol%).

  • Reaction: Heat the mixture to reflux (approx. 65°C) for 4–6 hours.

    • Mechanistic Insight: Methanol opens the lactone ring to form the methyl ester. The acid catalyst promotes the exchange of the methoxy groups of DMP with the diols of the sugar chain.

  • Monitoring: Monitor via TLC (EtOAc/Hexane 2:1). Staining with Anisaldehyde is required as the product is UV-inactive. Look for the disappearance of the polar lactone spot.

Phase 2: Quench & Isolation
  • Neutralization: Cool the reaction to room temperature. Add solid NaHCO₃ (1.0 g) and stir for 30 minutes to neutralize the acid catalyst.

  • Concentration: Filter the mixture to remove salts. Concentrate the filtrate under reduced pressure to yield a crude yellow oil.

  • Purification (Critical): The crude oil contains a mixture of 2,3-protected, 3,4-protected, and 4,5-protected isomers.

    • Column Chromatography: Load the crude oil onto a silica gel column.

    • Elution Gradient: Elute with a gradient of Hexanes:Ethyl Acetate (80:20 → 50:50).

    • Fractionation: The 3,4-isomer typically elutes between the less polar 2,3-isomer and the more polar bis-acetonide or unprotected species. NMR verification of fractions is mandatory.

Self-Validating QC Parameters
  • 1H NMR (CDCl₃): Look for the characteristic isopropylidene methyl singlets (δ ~1.3–1.4 ppm). The methoxy signal (–COOCH₃) should appear at δ ~3.7–3.8 ppm.

  • Mass Spectrometry: ESI-MS should show [M+Na]⁺ = 243.22 m/z.

Visualized Reaction Pathway

The following diagram illustrates the transformation from the lactone to the target ester, highlighting the competition between different protection sites.

SynthesisPathway Lactone D-Lyxono-1,4-lactone (Starting Material) Reaction Reaction Conditions: MeOH, 2,2-DMP p-TsOH, Reflux Lactone->Reaction Intermediate Transition State: Acyclic Methyl Lyxonate Reaction->Intermediate Product23 Isomer A: Methyl 2,3-O-isopropylidene-D-lyxonate (Kinetic Product) Intermediate->Product23 Competitor Product34 TARGET: Methyl 3,4-O-isopropylidene-D-lyxonate (Thermodynamic/Separable) Intermediate->Product34 Target Product45 Isomer C: Methyl 4,5-O-isopropylidene-D-lyxonate Intermediate->Product45 Competitor

Figure 1: Synthesis pathway showing the divergence of regioisomers during the acetonation of D-lyxonic acid methyl ester.

Applications in Drug Development

Methyl 3,4-O-isopropylidene-D-lyxonate serves as a versatile scaffold in Chiral Pool Synthesis . Its utility is defined by its specific protection pattern:

  • Nucleoside Analogue Synthesis: The free C5-hydroxyl can be converted to a leaving group (tosylate/mesylate) and displaced by nucleobases, while the C2-hydroxyl directs stereoselectivity.

  • Macrolide Antibiotics: The C1-C5 carbon backbone with defined stereochemistry at C2, C3, and C4 mimics the polyol chains found in polyketide natural products.

  • Total Synthesis of Iminosugars: Cyclization between C1 and C5 (after activation) yields pyrrolidine or piperidine alkaloids, which are potent glycosidase inhibitors used in diabetes and antiviral research.

References

  • Santa Cruz Biotechnology (SCBT). Methyl 3,4-O-Isopropylidene-D-lyxonate Product Datasheet. Retrieved from

  • Han, S. Y., et al. (2006). "A Multikilogram-Scale Synthesis of L-Lyxonolactone-2,3-O-isopropylidene." Organic Process Research & Development, 10(4), 819-821. (Provides foundational chemistry for lyxonolactone protection).
  • Fleet, G. W. J., et al. (1989). "Synthesis of complex amino acids and iminosugars from D-lyxonolactone."[2] Tetrahedron Letters, 30(33), 4439-4442. (Establishes the utility of lyxonate derivatives in synthesis).

  • PubChem. Methyl 3,4-O-isopropylidene-D-lyxonate Compound Summary. Retrieved from

Sources

Foundational

The Carbohydrate Chiral Pool: Engineering Precision in Drug Discovery

Topic: Key characteristics of sugar-derived chiral building blocks Content Type: In-depth Technical Guide Introduction: The Stereochemical Arsenal In modern drug discovery, the "escape from flatland"—moving away from pla...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Key characteristics of sugar-derived chiral building blocks Content Type: In-depth Technical Guide

Introduction: The Stereochemical Arsenal

In modern drug discovery, the "escape from flatland"—moving away from planar aromatic scaffolds toward three-dimensional, stereochemically rich architectures—is a critical mandate. Carbohydrates (sugars) represent Nature’s most abundant and versatile "Chiral Pool." Unlike amino acids or terpenes, carbohydrates offer an unparalleled density of stereogenic centers per carbon atom.

This guide analyzes the technical characteristics of sugar-derived chiral building blocks, detailing how the "Chiron Approach" (conceptually formalized by Hanessian) transforms biomass into high-value pharmacophores. We focus on the mechanistic logic of orthogonal protection, the utility of rigid pyranose/furanose scaffolds, and the specific transformations that convert sugars into non-carbohydrate chiral synthons.[1]

Structural Characteristics & The Chiral Advantage

The utility of sugar-derived building blocks lies in their functional density and stereochemical definition . A single glucose molecule provides five contiguous chiral centers, a feature difficult to replicate via de novo asymmetric synthesis.

Comparative Analysis of Chiral Pools

The following table contrasts carbohydrates with other common chiral pools, highlighting why sugars are preferred for high-complexity targets.

FeatureCarbohydrates (Sugars)Amino AcidsTerpenes
Chiral Density High (4–5 centers/6 carbons)Low (1 center/molecule)Medium (1–3 centers/scaffold)
Functionalization Poly-hydroxylated (Versatile)Amine/Carboxyl (Limited)Hydrocarbon-rich (Hard to oxidize)
Scaffold Rigidity Tunable (Pyranose vs. Acyclic)Flexible (Linear)Rigid (Fused rings)
Availability Kg to Ton scale (Biomass)High (Fermentation)Variable (Plant extraction)
Cost Low (e.g., D-Glucose, D-Mannose)Low to MediumMedium to High
Key Structural Attributes[2][3][4][5][6][7][8][9]
  • The Anomeric Center: A unique hemiacetal functionality that acts as a "chemical switch." It can be locked (glycosides), activated (donors), or excised (ring-opening).

  • Ring Conformation: Pyranose rings (chair conformation) provide a rigid template that directs the stereochemical outcome of additions to peripheral groups. This is the "template effect."

  • Vicinal Diols: These allow for the formation of cyclic protecting groups (acetals/ketals), which simultaneously lock conformation and differentiate hydroxyl reactivity.

Synthetic Utility: The Chiron Toolkit

To utilize sugars effectively, one must master Orthogonal Protection . This strategy allows specific hydroxyl groups to be manipulated while others remain masked.[2]

Orthogonal Protection Logic

The poly-hydroxylated nature of sugars is both a blessing and a curse. Success depends on distinguishing the reactivity of primary (C6) vs. secondary (C2, C3, C4) hydroxyls, and the anomeric (C1) position.

  • Silyl Ethers (TBDMS, TBDPS): Bulky groups that prefer the primary C6-OH.

  • Acetals (Benzylidene, Isopropylidene): Protect cis-vicinal diols (e.g., C2-C3 in mannose) or 1,3-diols (C4-C6 in glucose).

  • Esters (Acetates, Benzoates): "Disarming" groups that reduce anomeric reactivity (electron-withdrawing).

  • Ethers (Benzyl): "Arming" groups that increase anomeric reactivity (electron-donating) and are stable to base/acid.

Visualization: Orthogonal Protection Strategy

The following diagram illustrates the logic flow for differentiating the hydroxyls of D-Glucose.

OrthogonalProtection Glucose D-Glucose (5 Free -OH) Trityl 1. Trityl Chloride / Pyridine (Protects Primary C6-OH) Glucose->Trityl Steric Selection Benz 2. Benzyl Bromide / NaH (Protects Secondary C2, C3, C4) Trityl->Benz Global Protection Acid 3. Mild Acid Hydrolysis (Removes Trityl, Exposes C6) Benz->Acid Orthogonal Deprotection Final Target Synthon (C6-OH Free, C2-4 Protected) Acid->Final Ready for Oxidation/Coupling

Caption: Step-wise differentiation of D-Glucose hydroxyls using steric and electronic orthogonality.

Key Transformation: The Ferrier Rearrangement

One of the most powerful methods to convert a carbohydrate into a carbocyclic chiral building block (non-sugar) is the Ferrier Rearrangement (Type I). This reaction transforms a glycal (enol ether sugar) into a chiral cyclohexenone derivative, preserving stereochemical information while removing the anomeric oxygen.

Experimental Protocol: Synthesis of a Chiral Cyclohexenone Scaffold

Objective: Conversion of Tri-O-acetyl-D-glucal to the Ferrier product (2,3-unsaturated glycoside).

Reagents:

  • Tri-O-acetyl-D-glucal (Starting Material)[3][4]

  • Nucleophile (e.g., Ethanol or Methanol)

  • Lewis Acid Catalyst (BF₃·OEt₂ or InCl₃)

  • Solvent (Dichloromethane, anhydrous)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under inert atmosphere (N₂), dissolve Tri-O-acetyl-D-glucal (1.0 equiv) in anhydrous dichloromethane (DCM) (0.1 M concentration).

    • Expert Insight: Moisture control is critical. Water acts as a competing nucleophile, leading to the formation of the hemiacetal (pseudoglycal) rather than the desired glycoside.

  • Activation: Cool the solution to 0°C. Add the nucleophile (e.g., ethanol, 1.2 equiv).

  • Catalysis: Dropwise add the Lewis Acid catalyst, BF₃·OEt₂ (0.1 equiv).

    • Mechanistic Note: The Lewis acid coordinates to the C3-acetoxy group, facilitating its departure. This generates an allylic oxocarbenium ion intermediate. The double bond migrates from C1-C2 to C2-C3.

  • Reaction: Stir at 0°C for 15–30 minutes. Monitor by TLC (Hexane:EtOAc 7:3). The starting material (glycal) will disappear, and a new, less polar spot (the α-anomer product) will appear.

    • Stereocontrol: The incoming nucleophile preferentially attacks from the α-face (axial) due to the anomeric effect and the steric hindrance of the C4/C6 substituents.

  • Quenching: Quench the reaction with saturated aqueous NaHCO₃ solution to neutralize the Lewis acid.

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography on silica gel.

Outcome: A 2,3-unsaturated chiral pyranoside. This building block can be further functionalized (e.g., hydrogenation, epoxidation) to yield complex carbocycles or amino-cyclitols.

Applications in Drug Development[13]

Nucleoside Analogs (Antivirals)

The most direct application of sugar building blocks is in nucleoside synthesis.

  • Ribose & Deoxyribose: Used to synthesize the sugar backbone of drugs like Remdesivir (for COVID-19) and Sofosbuvir (for Hepatitis C).

  • Modifications: The 1'-position is coupled to a nucleobase, while the 2', 3', or 5' positions are modified (e.g., fluoro-substitution) to block viral polymerase activity.

The "Chiron" Approach (Total Synthesis)

The Chiron approach involves mentally dissecting a target molecule to identify "hidden" carbohydrate symmetry.

  • Example: The synthesis of Oseltamivir (Tamiflu) . While originally derived from shikimic acid (a metabolite), industrial routes have been developed using carbohydrate precursors (like D-mannose or D-ribose) via ring-closing metathesis or Ferrier-type transformations to generate the cyclohexene core.

Visualization: The Chiron Workflow

This diagram depicts the transformation of raw biomass into a high-value active pharmaceutical ingredient (API).

ChironWorkflow Biomass Biomass (Chitin, Cellulose) Hydrolysis Hydrolysis Biomass->Hydrolysis Monosaccharide Monosaccharide (Glucose, Glucosamine) Hydrolysis->Monosaccharide Functionalization Functionalization (Protection/Activation) Monosaccharide->Functionalization Chiron Chiral Synthon (The 'Chiron') Functionalization->Chiron Stereocontrol Drug Target Drug (e.g., Oseltamivir) Chiron->Drug Assembly

Caption: The Chiron workflow: From raw biomass to Active Pharmaceutical Ingredient (API).

Challenges & Future Outlook

While powerful, sugar chemistry presents specific challenges:[5][3]

  • Purification: Poly-hydroxylated intermediates are often polar and water-soluble, making extraction difficult. Solution: Early installation of lipophilic protecting groups (benzyl, silyl).

  • Anomerization: The hemiacetal center is labile. Solution: Use of "disarmed" protecting groups (esters) to stabilize glycosyl donors during storage.

  • Scalability: Some reagents (e.g., tin hydrides for deoxygenation) are toxic. Solution: Modern catalytic methods (photoredox, electrochemistry) are replacing stoichiometric toxic reagents.

Conclusion: Sugar-derived chiral building blocks remain a cornerstone of asymmetric synthesis. By leveraging the inherent stereochemical density of the carbohydrate pool and applying rigorous orthogonal protection strategies, researchers can access complex chemical space with high enantiopurity and efficiency.

References

  • Hanessian, S. (1983). Total Synthesis of Natural Products: The 'Chiron' Approach. Pergamon Press.
  • Fraser-Reid, B. (1975). "Acc. Chem. Res." Carbohydrate Derivatives in the Asymmetric Synthesis of Natural Products. Link

  • Volbeda, A. G., et al. (2019). Protecting Group Strategies in Carbohydrate Chemistry. Wiley-VCH. Link

  • Ferrier, R. J. (1962). "The Reaction of Acetylated Glycals with Nucleophiles". Journal of the Chemical Society. (The original description of the Ferrier Rearrangement).
  • Das, S., et al. (2023). "Carbohydrates as Building Blocks for the Synthesis of Medicinally Important Molecules". Research & Reviews: Journal of Pharmaceutical Analysis.[3] Link

  • BOC Sciences. (2023). Overview of Purine, Nucleoside, and Sugar Molecule Building Blocks.

Sources

Exploratory

Introduction to Isopropylidene Protecting Groups in Carbohydrate Chemistry

[1] Executive Summary In the architecture of complex carbohydrates and glycoconjugate drugs, the isopropylidene (acetonide) acetal is not merely a protecting group; it is a structural scaffold that dictates the stereoche...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In the architecture of complex carbohydrates and glycoconjugate drugs, the isopropylidene (acetonide) acetal is not merely a protecting group; it is a structural scaffold that dictates the stereochemical outcome of subsequent glycosylations.

This guide analyzes the isopropylidene group through the lens of a Senior Application Scientist. Unlike benzyl ethers or esters, acetonides impose rigid conformational locks (typically forming 5-membered dioxolanes) that alter the ring puckering of the monosaccharide. Mastering their installation, regioselectivity, and selective cleavage is a prerequisite for efficient oligosaccharide synthesis and the development of carbohydrate-based therapeutics.

Part 1: Mechanistic Underpinnings & Regioselectivity

Thermodynamic vs. Kinetic Control

The formation of isopropylidene acetals is reversible and typically driven by thermodynamic control . This distinguishes them from kinetic traps like silyl ethers.

  • The 5-Membered Ring Preference: Isopropylidene groups preferentially protect cis-1,2-diols to form 5-membered 1,3-dioxolanes. This is in direct contrast to benzylidene acetals, which prefer 1,3-diols to form 6-membered 1,3-dioxanes.

  • The "Furanose Shift": A critical phenomenon in glucose chemistry is the ring contraction. Under standard thermodynamic acetonation conditions (Acetone/H⁺), D-glucose rearranges from its stable pyranose form to the furanose form to accommodate two acetonide clips (1,2 and 5,6 positions), forming 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose .

Mechanism of Acid-Catalyzed Ketalization

The reaction proceeds via the activation of the ketone (acetone) or ketal equivalent (2,2-dimethoxypropane), followed by nucleophilic attack by the carbohydrate hydroxyls. The expulsion of water (or methanol) drives the equilibrium.

AcetonideMechanism Acetone Acetone / 2,2-DMP (Electrophile) Hemiketal Hemiketal Acetone->Hemiketal + R-OH H_plus H+ Catalyst H_plus->Acetone Activation Oxo Oxocarbenium Intermediate Cyclization Ring Closure (5-membered) Oxo->Cyclization + 2nd OH (cis) Hemiketal->Oxo - H2O / MeOH Product Isopropylidene Acetal Cyclization->Product - H+

Figure 1: Stepwise mechanism of acid-catalyzed isopropylidene formation via the oxocarbenium ion.

Part 2: Regioselectivity Rules by Monosaccharide

The pattern of protection is predictable based on the relative stereochemistry of the hydroxyl groups.

MonosaccharideDominant Product (Thermodynamic)Ring SizeKey Structural Feature
D-Glucose 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranoseFuranoseRing contraction allows stabilization of two acetonides.
D-Galactose 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranosePyranosePre-existing cis-3,4 and cis-1,2 diols allow protection without ring contraction.
D-Mannose 2,3:5,6-Di-O-isopropylidene-α-D-mannofuranoseFuranoseAnomeric -OH often remains free or participates in complex mixtures.

Part 3: Experimental Protocols

Protocol A: Standard Formation (Acetone/Acid)

Target: Synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose ("Diacetone Glucose")[1]

Reagents:

  • D-Glucose (anhydrous)[1]

  • Acetone (Solvent & Reagent)

  • Sulfuric Acid (H₂SO₄) or Iodine (I₂) as catalyst

Methodology:

  • Suspension: Suspend 50 g of dry D-glucose in 1.0 L of reagent-grade acetone in a round-bottom flask equipped with a drying tube (CaCl₂).

  • Catalysis: Cool to 0°C. Add 20 mL of conc. H₂SO₄ dropwise over 30 minutes. The exotherm must be controlled to prevent charring.

  • Digestion: Allow the mixture to warm to room temperature (20-25°C) and stir vigorously for 5–12 hours. The suspension will clarify as the glucose dissolves and reacts.

  • Neutralization: Cool the solution back to 0°C. Neutralize by adding solid Na₂CO₃ or bubbling anhydrous NH₃ gas until pH ~7-8. Critical: Acidic residues during concentration will cause hydrolysis.

  • Workup: Filter off inorganic salts. Concentrate the filtrate under reduced pressure. The resulting syrup often crystallizes upon standing or trituration with hexane.

Validation:

  • TLC: Silica gel, Hexane:EtOAc (1:1). Product Rf ≈ 0.6–0.7; Starting material Rf = 0.0.

  • NMR: Characteristic gem-dimethyl singlets (δ 1.3–1.5 ppm) in ¹H NMR.

Protocol B: Selective Hydrolysis (The 5,6-Cleavage)

Target: 1,2-O-isopropylidene-α-D-glucofuranose The terminal 5,6-acetonide is less stable (more sterically accessible and flexible) than the bicyclic 1,2-acetonide.

Methodology:

  • Dissolve 10 g of 1,2:5,6-di-O-isopropylidene-glucose in 100 mL of 60% aqueous acetic acid .

  • Stir at room temperature for 18–24 hours.

  • Monitor by TLC (Hexane:EtOAc 1:1). The di-acetonide (high Rf) will disappear, replaced by the mono-acetonide (lower Rf).

  • Concentrate in vacuo. Co-evaporate with toluene to remove acetic acid/water azeotropically.

Part 4: Strategic Applications in Drug Development

Chiral Pool Scaffolds

The rigid nature of the isopropylidene group makes these derivatives excellent chiral auxiliaries or scaffolds. For example, 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose is the starting material for the synthesis of Amiprilose (anti-inflammatory) and chiral ligands for asymmetric catalysis.[1]

Solubilizing Prodrug Moieties

In drug delivery, converting a hydrophobic drug into a glycoconjugate often requires a protected sugar intermediate. The isopropylidene group masks polarity during the coupling phase (e.g., glycosylation of a small molecule) and is removed in the final step to release the hydrophilic hydroxyls.

Orthogonal Protection Strategies

Isopropylidene groups are orthogonal to:

  • Esters (Acetates/Benzoates): Stable to basic deacylation (Zemplén conditions).

  • Benzyl Ethers: Stable to hydrogenolysis (H₂/Pd-C).

  • Silyl Ethers: Stable to fluoride (TBAF) under buffered conditions.

Orthogonality Compound Substrate with: 1. Isopropylidene (Acetonide) 2. Benzyl Ether (Bn) 3. Acetate (Ac) Path1 Treat with NaOMe/MeOH (Base) Compound->Path1 Path2 Treat with H2 / Pd-C (Hydrogenolysis) Compound->Path2 Path3 Treat with 80% AcOH (Acid) Compound->Path3 Result1 Ac Removed Acetonide/Bn Intact Path1->Result1 Result2 Bn Removed Acetonide/Ac Intact Path2->Result2 Result3 Acetonide Removed Bn/Ac Intact Path3->Result3

Figure 2: Orthogonality map of isopropylidene groups against common protecting groups.

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Reaction Water in system (shifts equilibrium).Use 2,2-dimethoxypropane (2,2-DMP) instead of acetone. The byproduct is methanol, not water, driving the reaction forward. Add molecular sieves (4Å).
Migration of Acetal Acid concentration too high or reaction time too long.Reduce acid catalyst loading. Neutralize immediately upon completion.
Anomerization High temperature or strong Lewis acids.Maintain temperature <25°C. Use kinetic conditions (Isopropenyl methyl ether) if thermodynamic equilibration causes scrambling.
Hydrolysis during Workup Incomplete neutralization.Ensure pH is >7 before evaporation. Use pyridine during concentration if the product is extremely acid-sensitive.

References

  • Fischer, E. (1895). Ueber die Verbindungen der Zucker mit den Aldehyden und Ketonen. Berichte der deutschen chemischen Gesellschaft. Link (Foundational work on sugar acetals).

  • Kiso, M., et al. (2010). Novel protecting groups in carbohydrate chemistry. Comptes Rendus Chimie. Link (Review of modern protecting group strategies).

  • Gupta, S., et al. (2022).[2] Advancement of the Cleavage Methods of Carbohydrate-derived Isopropylidene and Cyclohexylidene Ketals. Current Organic Chemistry. Link (Comprehensive review on deprotection).

  • Zhang, Z., et al. (2019). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Comprehensive Glycoscience. Link (Regioselectivity rules and protocols).

  • BenchChem Protocols. (2025). Isopropylidene Protecting Groups in Carbohydrate Chemistry. Link (Standard industrial protocols).

Sources

Foundational

Strategic Utilization of D-Lyxose: Stereochemical Control and Synthetic Applications

Executive Summary D-Lyxose (2S, 3S, 4R-pentose) represents a stereochemical anomaly among natural aldopentoses. Unlike its abundant epimer D-xylose, D-lyxose is rare in nature, found primarily in specific bacterial glyco...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

D-Lyxose (2S, 3S, 4R-pentose) represents a stereochemical anomaly among natural aldopentoses. Unlike its abundant epimer D-xylose, D-lyxose is rare in nature, found primarily in specific bacterial glycolipids and antibiotics (e.g., avilamycin). For the synthetic chemist, D-lyxose offers a unique scaffold: its vicinal hydroxyl groups at C2 and C3 are cis-oriented, and its pyranose ring dynamics are dominated by severe steric crowding, making it a "loaded spring" for stereoselective transformations.

This guide details the stereochemical behavior of D-lyxose, provides a validated protocol for its thermodynamic trapping as a furanose acetonide, and outlines its critical role in the synthesis of


-galactosylceramide (

-GalCer) immunostimulants.

The Stereochemical Landscape[1][2]

Conformational Instability and Mutarotation

In aqueous solution, D-lyxose exhibits a complex mutarotation equilibrium. Unlike D-glucose, where the


 chair is rigidly stable, D-lyxose suffers from destabilizing axial interactions in both pyranose chair forms.
  • 
    -D-Lyxopyranose:  Can adopt the 
    
    
    
    or
    
    
    conformation.[1] The
    
    
    form places the C1-OH in an axial position (anomeric effect) but forces the C2, C3, and C4 substituents into specific steric conflicts.
  • 
    -D-Lyxopyranose:  Predominantly adopts the 
    
    
    
    conformation in solution.[1]

Recent high-field NMR and molecular dynamics studies indicate that D-lyxose exists primarily as an equilibrium of pyranose forms, with furanose forms present only in trace amounts (<1%) in pure water, contrasting with D-ribose which has significant furanose content.

Table 1: Aqueous Equilibrium Composition of D-Lyxose (25°C)

FormConformationAbundance (%)Stereochemical Driver

-Pyranose

~70%Anomeric effect stabilizes axial C1-OH; H-bonding networks.

-Pyranose

~28-30%Equatorial C1-OH; destabilized by 1,3-diaxial interactions.
Furanose Forms Envelope (

)
< 2%Thermodynamically less stable in water without protecting groups.
Visualization of Mutarotation Pathways

The following diagram illustrates the interconversion between the open-chain aldehyde and the cyclic hemiacetals.

LyxoseEquilibrium OpenChain Open Chain (Aldehyde) AlphaPyr α-D-Lyxopyranose (70%) OpenChain->AlphaPyr C5 Attack BetaPyr β-D-Lyxopyranose (30%) OpenChain->BetaPyr C5 Attack AlphaFur α-D-Lyxofuranose (Trace) OpenChain->AlphaFur C4 Attack BetaFur β-D-Lyxofuranose (Trace) OpenChain->BetaFur C4 Attack

Caption: Dynamic equilibrium of D-lyxose in aqueous media. Pyranose forms dominate due to ring strain in the furanose isomers.

Synthetic Access: The "Locking" Protocol

While pyranose forms dominate in water, synthetic utility often requires the furanose form. This is achieved by exploiting the cis-diol relationship at C2 and C3. Reaction with acetone under acidic conditions thermodynamically traps D-lyxose as 2,3-O-isopropylidene-D-lyxofuranose .

This protection strategy is pivotal because it:

  • Fixes the ring size to 5-membered (furanose).

  • Leaves the C1 (anomeric) and C5 (primary) hydroxyls free for differentiation.

  • Creates a rigid bicyclic system that directs facial selectivity for subsequent additions.

Protocol: Synthesis of 2,3-O-Isopropylidene-D-lyxofuranose[4]

Objective: Selective protection of the C2-C3 cis-diol to isolate the furanose core.

Reagents:

  • D-Lyxose (crystalline)[2]

  • Acetone (Reagent grade, dried over molecular sieves)

  • Sulfuric Acid (conc.) or Iodine (catalytic)

  • Neutralizing agent (Ca(OH)₂ or Triethylamine)

Step-by-Step Methodology:

  • Suspension: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl₂), suspend D-Lyxose (10.0 g, 66.6 mmol) in dry Acetone (200 mL) .

  • Catalysis: Add Conc. H₂SO₄ (0.4 mL) dropwise. Note: Iodine (1.5 g) can be used as a milder alternative to avoid charring.

  • Reaction: Stir vigorously at room temperature (25°C). The initial suspension will gradually dissolve as the lyxose reacts and enters the solution phase as the acetonide.

    • Checkpoint: Reaction is typically complete within 4–6 hours. Monitor by TLC (Solvent: CHCl₃/MeOH 9:1). The product (

      
      ) will appear distinct from the baseline lyxose.
      
  • Neutralization: Cool the solution to 0°C. Add Ca(OH)₂ (3.0 g) or neutralize with Triethylamine (5 mL) until pH is neutral (check with wet pH paper).

  • Filtration: Filter the mixture through a pad of Celite to remove inorganic salts. Wash the pad with fresh acetone.

  • Concentration: Concentrate the filtrate under reduced pressure (rotary evaporator, bath temp < 40°C) to yield a pale yellow syrup.

  • Purification: The crude syrup often solidifies upon standing. Recrystallization from ether/hexane or column chromatography (Silica gel, Hexane/EtOAc 1:1) yields pure 2,3-O-isopropylidene-D-lyxofuranose as white needles.

Yield: Expect 85–92%. Characterization:


H NMR will show the characteristic gem-dimethyl singlets (~1.3 and 1.5 ppm) and a shift in the anomeric proton, confirming the loss of pyranose equilibrium.

High-Value Application: -GalCer Synthesis

D-Lyxose is the preferred chiral pool starting material for the synthesis of the phytosphingosine chain found in KRN7000 (


-Galactosylceramide) , a potent glycolipid activator of invariant Natural Killer T (iNKT) cells.
The Synthetic Logic

The phytosphingosine backbone requires a specific stereochemistry (2S, 3S, 4R). D-Lyxose provides the correct configuration for the C3 and C4 centers of the lipid chain (which correspond to C2 and C3 of the sugar).

  • Wittig Olefination: The "locked" lyxofuranose (from Section 2) is subjected to a Wittig reaction at the anomeric center (C1) to extend the carbon chain to the requisite C18 length.

  • Reduction & Deprotection: The double bond is reduced, and the acetonide is hydrolyzed.

  • Azide Introduction: The C2-OH (sugar numbering) is inverted to introduce the nitrogen functionality (azide, then amine) required for the ceramide amide bond.

Workflow Visualization

The following diagram maps the transformation of D-Lyxose into the phytosphingosine scaffold.

GalCerSynthesis Lyxose D-Lyxose Acetonide 2,3-O-Isopropylidene- D-lyxofuranose Lyxose->Acetonide Acetone, H+ (Trapping) WittigProduct C18-Unsaturated Intermediate Acetonide->WittigProduct Wittig (C13H27PPh3Br) Phytosphingosine Phytosphingosine (Lipid Backbone) WittigProduct->Phytosphingosine 1. H2/Pd (Red) 2. Mesylation/Azide 3. Deprotection GalCer α-Galactosylceramide (KRN7000) Phytosphingosine->GalCer 1. Amidation (Fatty Acid) 2. Glycosylation (α-Gal)

Caption: Synthetic route from D-Lyxose to the immunostimulant KRN7000, highlighting the scaffold utility.

References

  • Angyal, S. J. (1984). The Composition of Reducing Sugars in Solution. Advances in Carbohydrate Chemistry and Biochemistry, 42, 15-68.

  • Levene, P. A., & Tipson, R. S. (1936).[2] The Structure of Monoacetone D-Lyxose. Journal of Biological Chemistry, 115, 731-747.

  • Fan, G.-T., Pan, Y.-S., & Lee, K.-C. (2013). Concise synthesis of α-galactosyl ceramide from D-galactosyl iodide and D-lyxose.[3][4] Carbohydrate Research, 368, 35-39.[4]

  • Ccocca, F., et al. (2011). Conformational behavior of D-lyxose in gas and solution phases. Chemistry - A European Journal. (Relevant data on solution equilibrium).

  • Bhat, R. G., et al. (2002). Practical Synthesis of 2,3-O-Isopropylidene-D-lyxono-1,4-lactone. Tetrahedron Letters.

Sources

Exploratory

Technical Guide: Methyl 3,4-O-isopropylidene-D-lyxonate in Asymmetric Synthesis

The following technical guide details the structural utility, synthesis, and application of Methyl 3,4-O-isopropylidene-D-lyxonate within the chiral pool. [1] Executive Summary Methyl 3,4-O-isopropylidene-D-lyxonate (CAS...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural utility, synthesis, and application of Methyl 3,4-O-isopropylidene-D-lyxonate within the chiral pool.

[1]

Executive Summary

Methyl 3,4-O-isopropylidene-D-lyxonate (CAS 359437-02-8) is a high-value chiral building block derived from the D-lyxose series.[1] It serves as a critical "chiron" for the synthesis of polyhydroxylated natural products, rare sugars, and nucleoside analogs.[1] Its value lies in its unique stereochemical array—specifically the protection of the C3 and C4 hydroxyls—which leaves the C2-hydroxyl and C1-ester functionalities available for divergent functionalization.[1] This orthogonal protection strategy allows researchers to access complex stereocenters found in macrolide antibiotics, iminosugars, and antiviral agents.[1]

Structural & Stereochemical Origins

To utilize this reagent effectively, one must understand its stereochemical lineage.[1]

  • Parent Carbohydrate: D-Lyxose (Aldopentose).[1]

  • Configuration: 2S, 3S, 4R (in open chain).

  • Stereochemical Relationships:

    • C2-C3: Syn (Erythro-like relationship).[1]

    • C3-C4: Anti (Threo-like relationship).[1]

  • Conformational Locking: The formation of the 3,4-O-isopropylidene acetal on the acyclic ester locks the C3-C4 bond rotation.[1] While acetonides typically favor syn-1,2-diols (forming cis-fused 5-membered rings), the formation of the 3,4-acetonide on D-lyxonate implies a specific capture of the acyclic conformer or a thermodynamic equilibration that favors this protecting group pattern under specific conditions.[1]

Chemical Properties Table
PropertySpecification
CAS Number 359437-02-8
Molecular Formula C9H16O6
Molecular Weight 220.22 g/mol
Physical State Viscous oil or low-melting solid
Solubility Soluble in MeOH, DCM, THF, EtOAc
Key Functionality Methyl Ester (C1), Free Hydroxyl (C2), Acetonide (C3, C4)

Synthesis & Production Logic

The synthesis of Methyl 3,4-O-isopropylidene-D-lyxonate is generally achieved via the oxidative degradation of D-galactose or direct oxidation of D-lyxose, followed by esterification and acetonide protection.[1]

Mechanistic Pathway[3][4][5][6]
  • Oxidation: D-Lyxose is oxidized (e.g., Br2/H2O) to D-lyxono-1,4-lactone.[1][2]

  • Protection (Thermodynamic Control): Reaction with acetone/2,2-dimethoxypropane (DMP) and an acid catalyst (TsOH or H2SO4).[1]

    • Note: In the lactone form, D-lyxono-1,4-lactone often favors 3,5-O-isopropylidene protection due to the boat conformation of the lactone ring.[1]

    • Critical Step: To obtain the 3,4-O-isopropylidene acyclic ester , the lactone is typically opened via methanolysis (MeOH/H+) to form Methyl D-lyxonate first, followed by controlled acetonidation.[1] Alternatively, the 3,5-protected lactone can be trans-esterified and isomerized under acidic conditions to the thermodynamically stable 3,4-acetonide acyclic ester.[1]

Experimental Protocol: Synthesis from D-Lyxono-1,4-lactone

This protocol is adapted from standard carbohydrate protection methodologies.[1]

Reagents: D-Lyxono-1,4-lactone, 2,2-Dimethoxypropane (DMP), p-Toluenesulfonic acid (pTsOH), Methanol.[1]

  • Ring Opening/Esterification: Dissolve D-lyxono-1,4-lactone (10 mmol) in dry Methanol (50 mL). Add catalytic H2SO4 (0.1 mL). Stir at reflux for 2 hours to generate Methyl D-lyxonate. Neutralize with NaHCO3, filter, and concentrate.[1]

  • Acetonide Protection: Resuspend the crude methyl ester in dry Acetone (30 mL) and DMP (2.0 equiv). Add pTsOH (0.1 equiv).

  • Reaction Monitoring: Stir at room temperature. Monitor by TLC (EtOAc/Hexane). The reaction typically yields a mixture of 2,3- and 3,4-acetonides.[1]

  • Purification: The 3,4-isomer is separated via silica gel flash chromatography.[1] The C2-OH is sterically less hindered in the 3,4-isomer compared to the C4-OH in a 2,3-isomer, often making it distinguishable by Rf value.[1]

Divergent Applications in Total Synthesis

The core utility of Methyl 3,4-O-isopropylidene-D-lyxonate lies in its ability to act as a chiral electrophile .[1]

Workflow A: Synthesis of Chiral Tertiary Alcohols (Grignard Addition)

The methyl ester at C1 is highly susceptible to double nucleophilic addition by Grignard reagents, yielding


-symmetric or asymmetric tertiary alcohols.[1]
  • Mechanism: 2 equivalents of

    
     attack the ester carbonyl.[1]
    
  • Outcome: Formation of a chiral 1,1-disubstituted diol (after acetonide deprotection).[1]

  • Application: Synthesis of chiral ligands and tertiary alcohol moieties in polyketide natural products.

Workflow B: Nucleoside Analog Synthesis (C2 Inversion)

The free hydroxyl at C2 is a strategic handle. Since D-lyxose is the C2-epimer of D-xylose/D-arabinose, inverting the C2 center accesses the entire pentose stereochemical space.[1]

  • Protocol:

    • Activate C2-OH (Triflate or Mesylate).[1]

    • Nucleophilic displacement (SN2) with Azide (

      
      ), Cyanide (
      
      
      
      ), or Halides.[1]
    • Result: Formation of 2-deoxy-2-amino sugars (if Azide is used) or branched chain sugars.[1]

    • Relevance: This pathway is critical for synthesizing 2'-C-methyl nucleosides (Hepatitis C polymerase inhibitors) where the 2-position is modified.[1]

Workflow C: Chain Extension (Wittig/Horner-Wadsworth-Emmons)

The ester can be reduced to the aldehyde (DIBAL-H, -78°C) to facilitate chain extension.[1]

  • Reduction: Methyl 3,4-O-isopropylidene-D-lyxonate

    
     3,4-O-isopropylidene-D-lyxose (aldehyde).[1]
    
  • Olefinations: Reaction with stabilized ylides yields unsaturated esters, precursors to higher carbon sugars or acyclic segments of macrolides.[1]

Visualizing the Chemistry

The following diagram illustrates the origin and divergent utility of this chiron.

LyxonateChemistry cluster_utility Synthetic Divergence Lyxose D-Lyxose Lactone D-Lyxono-1,4-lactone Lyxose->Lactone Oxidation (Br2/H2O) Target Methyl 3,4-O-isopropylidene- D-lyxonate (CAS 359437-02-8) Lactone->Target 1. MeOH/H+ 2. DMP/Acetone Grignard Tertiary Alcohols (via R-MgX) Target->Grignard Nucleophilic Addition Inversion 2-Modified Sugars (via C2-OH activation) Target->Inversion Tf2O, then Nu- Reduction Chiral Aldehydes (via DIBAL-H) Target->Reduction Controlled Reduction

Caption: Synthesis and divergent utility of Methyl 3,4-O-isopropylidene-D-lyxonate.

Critical Technical Nuances

Regioselectivity Challenges

The protection of D-lyxonate is sensitive to conditions.

  • Kinetic Control: Often favors the formation of terminal acetonides or 5-membered rings on syn-diols (C2-C3).[1]

  • Thermodynamic Control: Acid-catalyzed equilibration allows the acetonide to migrate to the 3,4-position if it minimizes steric clash with the C1-ester group, or if the C2-OH is engaged in hydrogen bonding.[1]

  • Verification: Always verify the regioisomer using 2D-NMR (HMBC) . The C1-Carbonyl carbon will show a correlation to H2.[1] If H2 is shifted downfield (deshielded) due to a free OH, and H3/H4 are shielded by the acetonide, the structure is confirmed.[1]

Stability

The 3,4-O-isopropylidene group is acid-labile.[1]

  • Storage: Store at -20°C under inert atmosphere.

  • Handling: Avoid strong aqueous acids during workup. Use buffered quenching (NH4Cl or NaHCO3) to prevent premature deprotection.

Scalability

This route is scalable to multi-gram quantities, making it superior to enzymatic resolutions for generating this specific chiral array.[1]

References

  • Synthesis from D-Galactose/Lyxose Derivatives

    • Jones, N. A., et al.[1] "3,4-O-Isopropylidene-2-C-methyl-D-galactonolactone."[1] Acta Crystallographica Section E, 2009.[1]

    • Note: Describes the crystallographic confirmation of 3,4-isopropylidene lactones, validating the conform
  • General Acetonide Protection Protocols

    • Organic Chemistry Portal. "Acetonides - Protection and Deprotection."[1][3]

    • Note: Provides standard conditions (DMP/TsOH)
  • Grignard Reactivity of Sugar Esters

    • Master Organic Chemistry. "Reaction of Grignard Reagents with Esters."[4][5]

    • Note: Mechanistic basis for utilizing the methyl ester functionality.
  • Lyxonolactone in Synthesis

    • Cheng, T. J., et al.[1][3] "Design and Synthesis of Orthogonally Protected d- and l-β-Hydroxyenduracididines from d-lyxono-1,4-Lactone." Organic Letters, 2016.[1][6]

    • Note: Demonstrates the use of lyxonolactone deriv

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of Methyl 3,4-O-isopropylidene-D-lyxonate from D-Lyxose

This Application Note is designed for researchers and drug development professionals requiring a high-purity synthesis of Methyl 3,4-O-isopropylidene-D-lyxonate (CAS 359437-02-8) starting from D-Lyxose . The guide priori...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals requiring a high-purity synthesis of Methyl 3,4-O-isopropylidene-D-lyxonate (CAS 359437-02-8) starting from D-Lyxose .

The guide prioritizes chemical causality, scalability, and self-validating checkpoints.


)
Starting Material:  D-Lyxose (Aldopentose)
CAS No:  359437-02-8 (Target)

Executive Summary

Methyl 3,4-O-isopropylidene-D-lyxonate is a critical chiral building block used in the synthesis of polyhydroxylated natural products, statin side-chains, and nucleoside analogs. Its value lies in the specific protection of the C3 and C4 hydroxyl groups, leaving the C2-hydroxyl and C5-primary alcohol available for selective functionalization.

This protocol details a two-phase synthesis:

  • Oxidative Locking: Conversion of D-Lyxose to D-Lyxono-1,4-lactone to fix the stereochemical configuration.

  • Solvolytic Acetalization: A one-pot methanolysis and acetonide formation. Note that while the 2,3-O-isopropylidene isomer is thermodynamically favored (due to the erythro relationship), this protocol optimizes conditions and purification to isolate the 3,4-O-isopropylidene isomer.

Retrosynthetic Analysis & Pathway

The synthesis relies on the oxidative cleavage of the anomeric center followed by acid-catalyzed trapping of the open-chain ester.

SynthesisPathway Lyxose D-Lyxose (Starting Material) Lactone D-Lyxono-1,4-lactone (Intermediate) Lyxose->Lactone Oxidation (Br2 / H2O) Ester Methyl D-lyxonate (Transient) Lactone->Ester MeOH / H+ Target Methyl 3,4-O-isopropylidene- D-lyxonate (Target) Ester->Target 2,2-DMP / H+ (Kinetic/Thermodynamic Equil.) Isomer Methyl 2,3-O-isopropylidene- D-lyxonate (By-product) Ester->Isomer Major Isomer Formation

Figure 1: Synthetic pathway from D-Lyxose to the target acetonide. The process involves oxidation followed by a competitive acetalization step.

Experimental Protocols

Phase 1: Oxidation of D-Lyxose to D-Lyxono-1,4-lactone

Objective: To oxidize the aldehyde at C1 to a carboxylic acid, which spontaneously lactonizes. Mechanism: Hypobromite oxidation.

Reagents & Equipment[1][2][3][4]
  • D-Lyxose: 10.0 g (66.6 mmol)

  • Bromine (

    
    ):  3.7 mL (73.0 mmol, 1.1 eq)
    
  • Sodium Carbonate (

    
    ):  14.0 g (Buffer)
    
  • Solvent: Deionized Water (100 mL)

  • Equipment: 250 mL Round Bottom Flask (RBF), dark fume hood environment (light sensitive).

Step-by-Step Protocol
  • Dissolution: In the 250 mL RBF, dissolve 10.0 g of D-Lyxose in 100 mL of water.

  • Buffering: Add 14.0 g of

    
    . The solution will be alkaline (pH ~9-10).
    
  • Oxidation: Cool the mixture to 0°C in an ice bath. Add bromine (

    
    ) dropwise over 30 minutes with vigorous stirring.
    
    • Observation: The solution will turn orange-brown.

  • Reaction: Allow the mixture to warm to room temperature and stir for 24 hours in the dark.

  • Quenching: Remove excess bromine by bubbling air through the solution or adding formic acid until the orange color fades to clear/pale yellow.

  • Acidification: Carefully acidify the solution to pH 1.0 using 6M HCl. This promotes lactonization.[5]

  • Isolation: Evaporate the water under reduced pressure (Rotavap, 50°C).

    • Note: Co-evaporate with ethanol (3 x 50 mL) to remove trace water and drive lactone formation.

  • Extraction: Triturate the resulting solid residue with hot ethyl acetate or ethanol to extract the lactone from inorganic salts (

    
    ). Filter and concentrate the organic layer.[3][4]
    
    • Yield: Expect ~8.5–9.0 g of crude D-lyxono-1,4-lactone (Syrup or semi-solid).

Phase 2: One-Pot Methanolysis and Acetalization

Objective: Ring-opening of the lactone to the methyl ester and simultaneous protection of the 3,4-diol. Criticality: This reaction produces a mixture of the 2,3-isomer (major) and 3,4-isomer (target). Careful chromatography is required.

Reagents & Equipment[1][2][3][4]
  • Crude D-Lyxono-1,4-lactone: 5.0 g (33.7 mmol)

  • 2,2-Dimethoxypropane (2,2-DMP): 20 mL (Excess, reagent & water scavenger)

  • Methanol (Anhydrous): 50 mL

  • p-Toluenesulfonic acid (pTSA): 0.3 g (Catalytic)

  • Equipment: 250 mL RBF, Reflux condenser, Nitrogen atmosphere.

Step-by-Step Protocol
  • Setup: Dissolve the crude lactone (5.0 g) in 50 mL anhydrous methanol under nitrogen.

  • Reagent Addition: Add 20 mL of 2,2-dimethoxypropane followed by 0.3 g of pTSA.

  • Reflux: Heat the mixture to reflux (approx. 60-65°C) for 4–6 hours.

    • Mechanism:[6][7][8] Methanol opens the lactone to form Methyl D-lyxonate. 2,2-DMP undergoes transacetalization with the diols.

    • Monitoring: Use TLC (Solvent: EtOAc/Hexane 2:1). Stain with Anisaldehyde or

      
      /Heat. Look for two distinct spots (2,3-isomer and 3,4-isomer).
      
  • Neutralization: Cool to room temperature. Add solid

    
     (1.0 g) and stir for 15 minutes to neutralize the acid catalyst.
    
  • Concentration: Filter off the solids and concentrate the filtrate under reduced pressure to yield a yellowish syrup.

  • Purification (Crucial):

    • Column: Silica Gel 60 (230-400 mesh).

    • Eluent: Gradient of Hexane:Ethyl Acetate (4:1

      
       2:1).
      
    • Separation:

      • Fraction A (Major): Methyl 2,3-O-isopropylidene-D-lyxonate (typically elutes first due to internal H-bonding or lower polarity).

      • Fraction B (Target): Methyl 3,4-O-isopropylidene-D-lyxonate (CAS 359437-02-8).

  • Final Isolation: Combine Fraction B, evaporate solvents, and dry under high vacuum.

Data Analysis & Characterization

Verify the structure using NMR.[1] The position of the acetonide signals and the coupling constants of the sugar backbone are diagnostic.

ParameterMethyl 3,4-O-isopropylidene-D-lyxonate (Target)Methyl 2,3-O-isopropylidene-D-lyxonate (Isomer)
Physical State Clear, viscous oilClear oil or low-melting solid

NMR (Typical)

1.35, 1.45 (s, acetonide

)

1.40, 1.50 (s, acetonide

)
Backbone Signals C2-H is a doublet (free OH coupling). C3/C4 shift downfield due to ring.C2/C3 shift downfield. C4-H is upfield (free OH).

NMR
Acetal carbon ~110 ppm. Ester C=O ~172 ppm.Acetal carbon ~110 ppm. Ester C=O ~172 ppm.
Regiochemistry C2-OH is free. (Check via

exchange)
C4-OH is free.

Diagnostic Check: Perform an acetylation test (


) on a small aliquot.
  • Target (3,4-protected): Yields Di-O-acetyl derivative (at C2 and C5).

  • Isomer (2,3-protected): Yields Di-O-acetyl derivative (at C4 and C5).

  • Differentiation: The chemical shift of H-2 in the acetylated target will shift significantly downfield (

    
    5.0-5.5 ppm) compared to the non-acetylated precursor.
    

Troubleshooting & Critical Parameters

  • Moisture Control: The acetalization is reversible. Use anhydrous methanol and fresh 2,2-DMP. Moisture leads to hydrolysis back to the starting ester or lactone.

  • Acidity: If the reaction is too acidic or left too long, thermodynamic equilibration strongly favors the 2,3-isomer (5-membered ring on erythro diol). Monitor closely and stop when the 3,4-isomer spot is maximized.

  • Lactone Residue: If the initial oxidation is incomplete, unreacted D-lyxose will form glycosides (methyl lyxosides) which complicate purification. Ensure the oxidation step goes to completion.

References

  • Oxidation of Aldoses: Isbell, H. S. Journal of Research of the National Bureau of Standards1942, 29, 227.
  • Acetonide Protection Logic: Kartha, K. P. R. Tetrahedron Letters1986, 27, 3415. (Iodine/Acetone protocols for sugars).
  • Lyxonolactone Derivatives:Journal of Organic Chemistry1995, 72, 6. (General protocols for lyxose/ribose acetonides).
  • Target Compound Verification: Santa Cruz Biotechnology. "Methyl 3,4-O-Isopropylidene-D-lyxonate Product Data". (Accessed Oct 2023).

  • Regioselectivity in Polyols:Chemical Reviews1979, 79, 491. (Review of acetal protecting groups).

(Note: While specific historical papers for this exact molecule are rare in open literature, the protocol above is derived from standard carbohydrate transformations verified by the existence of the commercial CAS 359437-02-8.)

Sources

Application

Isopropylidene Ketal Formation: A Robust Protocol for the Protection of 1,2- and 1,3-Diols

Introduction In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired molecular transformations with high fidelity. The isopropylidene group, al...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired molecular transformations with high fidelity. The isopropylidene group, also known as an acetonide, stands as a cornerstone for the protection of 1,2- and 1,3-diols, particularly in the synthesis of complex molecules such as carbohydrates, nucleosides, and natural products.[1][2][3] Its prevalence is attributed to its straightforward installation, general stability across a range of non-acidic reaction conditions, and the multitude of methods available for its mild cleavage.[1][4]

This technical guide provides a comprehensive overview of the isopropylidene protection of diols, delving into the underlying reaction mechanisms, offering detailed experimental protocols, and presenting troubleshooting strategies to navigate potential challenges. The information herein is curated for researchers, scientists, and professionals in drug development, aiming to equip them with the practical knowledge required for the successful implementation of this indispensable protective group strategy.

The Chemistry of Protection: Mechanism of Acetal Formation

The formation of an isopropylidene ketal from a diol is a reversible, acid-catalyzed reaction.[5][6] The process can be driven to completion by removing the water generated during the reaction, often through the use of a Dean-Stark apparatus or a dehydrating agent.[6][7] Common reagents for this transformation include acetone or its enol ether equivalent, 2,2-dimethoxypropane (DMP).[8][9]

The mechanism, illustrated below, commences with the protonation of the carbonyl oxygen of acetone or one of the methoxy groups of DMP by an acid catalyst. This enhances the electrophilicity of the central carbon, making it susceptible to nucleophilic attack by one of the hydroxyl groups of the diol. Subsequent proton transfer and elimination of a molecule of water (or methanol in the case of DMP) generates a resonance-stabilized oxocarbenium ion. Intramolecular attack by the second hydroxyl group of the diol, followed by deprotonation, yields the cyclic isopropylidene ketal.

Protection_Mechanism cluster_reactants Reactants cluster_products Products Diol Diol Protonated_Acetone Protonated Acetone/DMP Diol->Protonated_Acetone Nucleophilic Attack Acetone Acetone/DMP Catalyst Acid Catalyst (H+) Catalyst->Acetone Protonation Oxocarbenium Oxocarbenium Ion Protonated_Acetone->Oxocarbenium Elimination of H2O/MeOH Protected_Diol Isopropylidene Ketal Oxocarbenium->Protected_Diol Intramolecular Cyclization Protected_Diol->Catalyst Regeneration Water H2O/MeOH

Caption: Acid-catalyzed mechanism of isopropylidene ketal formation.

Experimental Protocols for Isopropylidene Protection

The choice of reagents and reaction conditions for the protection of diols as isopropylidene ketals is contingent upon the substrate's reactivity and the presence of other functional groups. Below are detailed protocols for two commonly employed methods.

Protocol 1: Using Acetone with an Acid Catalyst

This classic method is cost-effective and suitable for a wide range of diols.

Materials:

  • Diol (1.0 equiv)

  • Anhydrous Acetone (solvent and reagent)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (optional co-solvent)

  • Acid Catalyst (e.g., p-toluenesulfonic acid (PTSA), 0.05 equiv; or anhydrous copper (II) sulfate, 1.0 equiv)

  • Dean-Stark apparatus (if using a co-solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (and a Dean-Stark trap if applicable), add the diol (1.0 equiv).

  • Dissolve the diol in anhydrous acetone. If the diol has limited solubility in acetone, a co-solvent such as anhydrous DCM or THF can be used.

  • Add the acid catalyst (e.g., PTSA).

  • If using a Dean-Stark apparatus, fill the trap with the reaction solvent.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.

  • If a co-solvent was used, remove the bulk of the organic solvent under reduced pressure.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: Using 2,2-Dimethoxypropane (DMP)

This method is often faster and proceeds under milder conditions as the by-product, methanol, is less likely to participate in side reactions compared to water.[8]

Materials:

  • Diol (1.0 equiv)

  • 2,2-Dimethoxypropane (DMP) (1.5-2.0 equiv, or as solvent)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Acetone, or N,N-Dimethylformamide (DMF))

  • Acid Catalyst (e.g., p-toluenesulfonic acid (PTSA), 0.05 equiv; or Iodine, 0.2 equiv)[2]

  • Triethylamine or saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve the diol (1.0 equiv) in an appropriate anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Add 2,2-dimethoxypropane (1.5-2.0 equiv). For some substrates, DMP can be used as the solvent.[10]

  • Add the acid catalyst (e.g., PTSA or Iodine).[2]

  • Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours. Monitor the progress by TLC.

  • Upon completion, quench the reaction by adding a few drops of triethylamine or by washing with saturated aqueous sodium bicarbonate solution.

  • Remove the solvent under reduced pressure.

  • If necessary, partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel if necessary.

ParameterMethod 1: AcetoneMethod 2: 2,2-Dimethoxypropane (DMP)
Reagent Acetone2,2-Dimethoxypropane
By-product WaterMethanol
Typical Catalysts PTSA, H₂SO₄, Anhydrous CuSO₄, FeCl₃[2][11]PTSA, Iodine, ZrCl₄[2]
Temperature RefluxRoom Temperature to Reflux
Reaction Time Several hours to overnight30 minutes to a few hours
Advantages Cost-effectiveMild conditions, faster reaction, no water by-product
Disadvantages Requires water removal, potentially longer reaction timesMore expensive reagent

Characterization of the Protected Diol

Successful formation of the isopropylidene ketal can be confirmed by standard spectroscopic methods:

  • ¹H NMR: The appearance of two new singlets in the region of δ 1.3-1.5 ppm, corresponding to the two diastereotopic methyl groups of the isopropylidene moiety, is a key indicator. The disappearance of the hydroxyl proton signals will also be observed.

  • ¹³C NMR: The appearance of a new quaternary carbon signal around δ 100-110 ppm (the ketal carbon) and two new methyl carbon signals around δ 25-27 ppm confirms the presence of the acetonide.

  • IR Spectroscopy: The disappearance of the broad O-H stretching band (around 3200-3600 cm⁻¹) from the starting diol is indicative of a successful reaction.

  • Mass Spectrometry: The molecular weight of the product will correspond to the addition of a C₃H₆ unit (42.08 g/mol ) to the starting diol, minus the mass of a water molecule (18.02 g/mol ).

Deprotection of Isopropylidene Ketals

The removal of the isopropylidene group is typically achieved through acid-catalyzed hydrolysis, regenerating the diol.[1][12] The lability of the acetonide to acid allows for its selective removal in the presence of other protecting groups that are stable to acidic conditions.[4]

Mechanism of Deprotection

The deprotection mechanism is the reverse of the protection reaction. It is initiated by the protonation of one of the ketal oxygen atoms by an acid, followed by the elimination of acetone to form a resonance-stabilized carboxonium ion.[1] Subsequent attack by water and loss of a proton yields the deprotected diol.[1]

Deprotection_Mechanism cluster_reactants Reactants cluster_products Products Protected_Diol Isopropylidene Ketal Protonated_Ketal Protonated Ketal Catalyst Acid Catalyst (H+) Catalyst->Protected_Diol Protonation Oxocarbenium Oxocarbenium Ion + Acetone Protonated_Ketal->Oxocarbenium Ring Opening Diol Diol Oxocarbenium->Diol Deprotonation Water H2O Water->Oxocarbenium Nucleophilic Attack

Caption: Acid-catalyzed hydrolysis for the deprotection of an isopropylidene ketal.

Deprotection Protocol

A variety of acidic conditions can be employed for the removal of the isopropylidene group, with the choice depending on the substrate's sensitivity.[4][13]

Materials:

  • Isopropylidene-protected diol (1.0 equiv)

  • Solvent (e.g., Tetrahydrofuran (THF), Methanol, Water)

  • Acidic reagent (e.g., Aqueous acetic acid (80%), Dowex-50 resin, Trifluoroacetic acid (TFA), Hydrochloric acid (HCl))

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve the isopropylidene-protected diol in a suitable solvent mixture (e.g., THF/water or methanol/water).

  • Add the acidic reagent. For sensitive substrates, mild conditions such as 80% aqueous acetic acid or an acidic resin like Dowex-50 are recommended. For more robust substrates, a dilute solution of a strong acid like HCl or TFA can be used.

  • Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC.

  • Upon completion, carefully neutralize the acid with a saturated aqueous sodium bicarbonate solution until the pH is neutral.

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the deprotected diol.

  • Purify by column chromatography or recrystallization if necessary.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Protection Insufficient catalyst; Presence of water; Steric hindrance in the diol.Add more catalyst; Ensure all reagents and solvents are anhydrous; Increase reaction temperature and/or time; Use DMP instead of acetone.
Low Yield Reversibility of the reaction; Side reactions.Use a Dean-Stark trap to remove water; Use milder reaction conditions; Use DMP to minimize side reactions.
Incomplete Deprotection Acidic conditions are too mild; Insufficient reaction time.Use a stronger acid; Increase the reaction temperature; Increase the reaction time.
Formation of Side Products during Deprotection Presence of other acid-sensitive functional groups.Use milder deprotection conditions (e.g., aqueous acetic acid); Screen different Lewis acids that may offer better chemoselectivity.[14]

Conclusion

The isopropylidene ketal is a versatile and reliable protecting group for 1,2- and 1,3-diols. Its ease of formation and cleavage, coupled with its stability under a wide range of conditions, makes it an invaluable tool in the arsenal of the synthetic chemist. By understanding the underlying mechanisms and carefully selecting the appropriate experimental conditions, researchers can effectively utilize this protecting group to achieve their synthetic goals.

References

  • A mild deprotection of isopropylidene ketals from 2-deoxyglycosides using AcOH/H2O/DME.
  • Application Notes and Protocols for the Deprotection of Isopropylidene Groups. Benchchem.
  • A mild deprotection of isopropylidene ketals from 2-deoxyglycosides using AcOH/H2O/DME: An efficient regioselective deprotection of terminal isopropylidene ketals. OUCI.
  • Tuning synthesis and sonochemistry forges learning and enhances educational training: Protection of 1,3-diols under heterogeneous catalysis as sustainable case study. PMC. 2025.
  • ACETONE DIMETHYL ACETAL. Angene Chemical.
  • Studies of Catalyst-Controlled Regioselective Acetalization and Its Application to Single-Pot Synthesis of Differentially Protected Saccharides. PMC.
  • Regular mechanism of mild acidic hydrolysis of an isopropylidene‐protected vicinal diol A to the resulting vicinal diol B plus acetone.
  • Efficient and Rapid Regioselective Deprotection of Isopropylidene Ketals. Z.
  • Acetonides. Organic Chemistry Portal.
  • Acetonide protection of diols using iodine and dimethoxypropane. Dr.
  • 2,2-DIMETHOXYPROPANE. Parchem.
  • 1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal.
  • A Comparative Guide to Diol Protection Str
  • PROTECTING GROUPS. Reddit.
  • Acetonide. Wikipedia.
  • Chapter 3 Diol Protecting Groups. Kocienski, P. J. Protecting Groups.
  • Mild and efficient protection of diol and carbonyls as cyclic acetals catalysed by iron (III) chloride.
  • Acetals can serve as protecting groups for 1,2-diols, as well as ... Pearson.
  • Catalytic Acetalization of Diols with Aqueous Formaldehyde Using Zeolites. SSRN.
  • Acetals can serve as protecting groups for 1,2-diols,as well as for aldehydes and ketones. When the acetal is formed from acetone plus the diol, the acetal is called as acetonide.
  • Technical Support Center: Managing the Acid-Sensitivity of the Isopropylidene Protecting Group. Benchchem.
  • Selective hydrolysis of terminal isopropylidene ketals- an overview. TSI Journals. 2009.
  • New Protecting Groups for 1,2-Diols (Boc- and Moc-ethylidene). Cleavage of Acetals with Bases. Organic Letters. 2000.
  • Introduction of 2,2-Dimethoxypropane. ChemicalBook. 2019.
  • 1,4-Dithiothreitol mediated cleavage of the acetal and ketal type of diol protecting groups. Organic Chemistry Frontiers (RSC Publishing).
  • 2,2-DIMETHOXYPROPANE.

Sources

Method

Application Note: Advanced Purification Protocols for Methyl 3,4-O-isopropylidene-D-lyxonate

This Application Note is structured to provide an authoritative, field-tested guide for the purification of Methyl 3,4-O-isopropylidene-D-lyxonate . It addresses the specific challenges of handling acyclic sugar esters a...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide an authoritative, field-tested guide for the purification of Methyl 3,4-O-isopropylidene-D-lyxonate . It addresses the specific challenges of handling acyclic sugar esters and acetonide regioisomers.

Executive Summary

Methyl 3,4-O-isopropylidene-D-lyxonate is a versatile C5 chiral building block used in the synthesis of complex macrolides and nucleoside analogs. Its purification is non-trivial due to the thermodynamic competition between the 3,4-O-isopropylidene and 2,3-O-isopropylidene regioisomers during synthesis.[1]

This guide outlines a dual-stage purification strategy:

  • Chemo-selective Workup: Prevents acid-catalyzed acetonide migration.[1]

  • Chromatographic Resolution: Separates the target anti-diol acetonide (3,4) from the syn-diol acetonide (2,3).[1]

  • Vacuum Distillation: A scalable polishing step for bulk processing.[1]

Chemical Context & Impurity Profile[1][2][3][4][5]

The Regioselectivity Challenge

D-Lyxonic acid derivatives possess hydroxyl groups at C2, C3, and C4. In the acyclic methyl ester form:

  • C2-C3 Relationship: Syn (Erythro-like).[1] Thermodynamically favored for acetonide formation.[1]

  • C3-C4 Relationship: Anti (Threo-like).[1] The target 3,4-O-isopropylidene species involves this trans-fused ring system, making it kinetically slower to form and susceptible to acid-catalyzed migration to the 2,3-isomer [1].

Common Impurities:

  • Regioisomer: Methyl 2,3-O-isopropylidene-D-lyxonate (Major contaminant).[1]

  • Starting Material: D-Lyxono-1,4-lactone (Polar).[1]

  • Hydrolysis Product: D-Lyxonic acid (formed if workup is not strictly neutral).[1]

  • Reagents: 2,2-Dimethoxypropane (DMP), p-Toluenesulfonic acid (pTsOH).[1][2][3]

Workflow Visualization

The following diagram illustrates the critical decision points in the purification logic, emphasizing the separation of the target 3,4-isomer from the thermodynamic 2,3-isomer.

PurificationWorkflow Start Crude Reaction Mixture (Target 3,4-isomer + 2,3-isomer + Acid) Quench Critical Step: Neutralization (Et3N or NaHCO3) Stop Isomerization Start->Quench Immediate Concentration Solvent Removal (Low Temp < 40°C) Quench->Concentration Decision Purity Requirement? Concentration->Decision Flash Method A: Flash Chromatography (Silica Gel) Separates Regioisomers Decision->Flash High Purity (>98%) Distill Method B: Vacuum Distillation (Kugelrohr) Removes heavy oligomers Decision->Distill Bulk Scale (>90%) Analysis Validation (1H NMR) Check Methyl Singlets Flash->Analysis Distill->Analysis

Figure 1: Purification logic flow. The red node highlights the critical neutralization step required to freeze the regioisomeric ratio.

Detailed Protocols

Phase 1: The "Kill Step" (Workup)

Rationale: Acetonides are acid-labile.[1] The equilibrium between the 2,3- and 3,4-isomers is catalyzed by protons. You must neutralize the reaction before concentration to prevent the target 3,4-isomer from rearranging to the more stable 2,3-isomer [2].

  • Cooling: Cool the reaction mixture (typically in Acetone/DMP) to 0°C.

  • Neutralization: Add Triethylamine (

    
    ) dropwise until pH is strictly 7.5–8.[1]0. Alternatively, stir with solid 
    
    
    
    for 30 minutes.
  • Filtration: If solid base was used, filter through a sintered glass frit.

  • Concentration: Rotate evaporate at bath temperature < 40°C . Higher temperatures can induce trans-acetalization even under weakly acidic conditions.

Phase 2: Method A - Flash Column Chromatography (Gold Standard)

Target Audience: Research scale (<10g) requiring >98% purity.[1]

Stationary Phase: Silica Gel 60 (230–400 mesh). Mobile Phase: Hexanes : Ethyl Acetate (Gradient).[1]

StepSolvent Ratio (Hex:EtOAc)Volume (CV)*Purpose
195 : 52Column Equilibration
290 : 103Elute non-polar byproducts (DMP acetals)
380 : 20 5-8 Elute Target: Methyl 3,4-O-isopropylidene-D-lyxonate
460 : 404Elute Impurity: Methyl 2,3-O-isopropylidene-D-lyxonate
50 : 1002Flush polar starting materials (Lactone)

*CV = Column Volume[1]

Operational Insight: The 3,4-isomer (target) typically elutes before the 2,3-isomer on silica gel because the 3,4-acetonide masks the C3/C4 hydroxyls, leaving the C2-OH free.[1] The 2,3-isomer leaves the primary C5-OH and C4-OH accessible (depending on cyclization), often interacting more strongly with silica. Note: Rf values must be determined via TLC using Anisaldehyde stain, as the compound is not UV active.[1]

Phase 3: Method B - High-Vacuum Distillation (Scale-Up)

Target Audience: Process development (>50g).

Since the compound is a sugar ester, it has a high boiling point and is thermally sensitive.[1]

  • Apparatus: Kugelrohr or Short-path distillation head.

  • Vacuum Requirement: High vacuum is mandatory (< 0.5 mmHg).[1]

  • Temperature:

    • Bath: 110°C – 130°C.[1]

    • Vapor (bp): Typically 95°C – 105°C at 0.5 mmHg (Estimate based on analogous threonate esters [3]).[1]

  • Procedure:

    • Degas the oil under vacuum at RT for 30 mins to remove solvent traces.[1]

    • Slowly ramp temperature.[1]

    • Collect the main fraction.[1] Discard the initial "forerun" which contains residual DMP or volatile degradation products.[1]

Analytical Validation (Self-Validating System)[1]

Trust but verify. Use 1H NMR to distinguish regioisomers.[1]

Diagnostic Signals (CDCl3, 400 MHz):

  • Acetonide Methyls: The two methyl groups on the isopropylidene ring are diastereotopic.[1]

    • Target (3,4-isomer): Distinct singlets often closer together (e.g.,

      
       1.38, 1.42 ppm).
      
    • Impurity (2,3-isomer): Methyl signals often show greater separation due to the rigidity of the 5-membered ring fused to the C2-C3 positions.[1]

  • Carbinol Protons:

    • Look at the coupling constant (

      
      ) between H2, H3, and H4.[1]
      
    • The 3,4-acetonide locks H3 and H4 into a specific conformation, altering

      
       significantly compared to the free chain or the 2,3-isomer.[1]
      
  • Methyl Ester: Strong singlet at

    
     3.7–3.8 ppm (Integrates to 3H).[1]
    

Purity Calculation:


[1]

References

  • Garegg, P. J., et al. "Acid-catalyzed migration of isopropylidene groups in carbohydrates."[1] Carbohydrate Research, vol. 136, 1985, pp. 207-213.[1] Link

  • Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th Ed., John Wiley & Sons, 2014.[1] (Chapter on 1,2- and 1,3-Diols). Link[1]

  • Mash, E. A., et al. "1,4-Di-O-alkyl Threitols from Tartaric Acid."[2] Organic Syntheses, Coll.[2][4] Vol. 8, p. 155, 1993.[1] (Provides boiling point data for analogous methyl isopropylidene threonates). Link

  • Santa Cruz Biotechnology. "Methyl 3,4-O-Isopropylidene-D-lyxonate Product Data." (Source for CAS and general description). Link[1]

Sources

Application

Use of Methyl 3,4-O-isopropylidene-D-lyxonate in natural product synthesis

Application Note: Methyl 3,4-O-isopropylidene-D-lyxonate in Natural Product Synthesis Executive Summary Methyl 3,4-O-isopropylidene-D-lyxonate (CAS 359437-02-8) serves as a high-value chiral building block derived from t...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Methyl 3,4-O-isopropylidene-D-lyxonate in Natural Product Synthesis

Executive Summary

Methyl 3,4-O-isopropylidene-D-lyxonate (CAS 359437-02-8) serves as a high-value chiral building block derived from the "chiral pool" (specifically D-galactose or D-lyxose). Its utility lies in its rigid 3,4-anti stereochemistry, protected by an acetonide (isopropylidene) group. This protection strategy stabilizes the diol while leaving the C1-ester and C2-hydroxyl (if deprotected) or the C1-ester alone available for chemoselective manipulation.

This guide details the use of this intermediate in synthesizing branched-chain sugars (critical for nucleoside antivirals) and polyhydroxylated macrolide fragments . We provide a validated protocol for the Grignard-mediated transformation of this ester into tertiary alcohol scaffolds, a key step in constructing quaternary stereocenters found in rare sugars like 2-C-methyl-D-erythritol .

Chemical Profile & Structural Logic

PropertySpecification
Compound Name Methyl 3,4-O-isopropylidene-D-lyxonate
CAS Number 359437-02-8
Molecular Formula C9H16O6
Molecular Weight 220.22 g/mol
Stereochemistry D-Lyxo configuration (3,4-anti diol protection)
Key Reactivity C1-Ester (Electrophile), C3,4-Acetonide (Stable Protecting Group)

Structural Causality: The isopropylidene ring fuses C3 and C4 into a dioxolane ring. This fusion imposes conformational rigidity, which exerts 1,3-asymmetric induction during nucleophilic attack at the C1 carbonyl. This makes the compound superior to flexible acyclic precursors for generating new stereocenters.

Strategic Application: Synthesis of Branched-Chain Sugar Scaffolds

The primary application of this intermediate is the synthesis of 2-C-methyl-D-lyxofuranose derivatives, which are precursors to HCV polymerase inhibitors (nucleoside analogs). The methyl ester allows for the introduction of alkyl groups via Grignard or organolithium reagents.

Mechanism of Action (The "Why"):

Direct addition of Grignard reagents (e.g., MeMgBr) to the lactone equivalent often results in mixtures of lactols and open-chain ketones. Using the methyl ester allows for a controlled double-addition to form a tertiary alcohol, or a controlled reduction (DIBAL-H) to the aldehyde for Wittig olefination.

Visual Workflow: Retrosynthetic Logic

G Target Target: 2-C-Methyl-D-Lyxofuranose (Nucleoside Scaffold) Intermediate Tertiary Alcohol Intermediate (Acyclic) Intermediate->Target Acid-Catalyzed Cyclization Start Methyl 3,4-O-isopropylidene-D-lyxonate (Starting Material) Start->Intermediate Nucleophilic Addition (Grignard) Reagent Reagent: MeMgBr (Excess) or DIBAL-H Reagent->Start

Caption: Retrosynthetic flow converting the linear ester to a cyclic branched sugar via nucleophilic addition.

Detailed Protocol: Grignard Addition to Form 2-C-Methyl Scaffolds

Objective: Convert Methyl 3,4-O-isopropylidene-D-lyxonate into the acyclic tertiary alcohol, followed by cyclization to the branched furanose.

Reagents:

  • Methyl 3,4-O-isopropylidene-D-lyxonate (1.0 equiv)

  • Methylmagnesium bromide (MeMgBr), 3.0 M in ether (3.5 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • Ammonium chloride (sat.[1] aq.)

Step-by-Step Methodology:

  • Preparation of Substrate Solution:

    • Flame-dry a 250 mL round-bottom flask under Argon.

    • Dissolve Methyl 3,4-O-isopropylidene-D-lyxonate (2.20 g, 10 mmol) in 50 mL of anhydrous THF.

    • Cool the solution to -78°C using a dry ice/acetone bath. Critical: Low temperature prevents competitive elimination or polymerization.

  • Nucleophilic Addition:

    • Add MeMgBr (11.7 mL, 35 mmol) dropwise via syringe pump over 30 minutes.

    • Observation: The solution may turn slightly cloudy.

    • Allow the reaction to warm slowly to 0°C over 2 hours.

    • Stir at 0°C for an additional 1 hour. Monitor by TLC (EtOAc/Hexane 1:1). The starting ester spot (Rf ~0.6) should disappear, replaced by a more polar tertiary alcohol spot (Rf ~0.3).

  • Quenching & Isolation:

    • Cool back to 0°C.

    • Carefully quench with saturated NH4Cl (20 mL) added dropwise. Caution: Vigorous gas evolution (methane).

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with brine, dry over MgSO4, and concentrate in vacuo.

  • Cyclization (Optional but Recommended):

    • The crude residue (acyclic tetraol derivative) is often unstable.

    • Dissolve residue in MeOH (30 mL) and add catalytic p-TsOH (10 mg).

    • Stir at RT for 4 hours to effect cyclization to the 2-C-methyl-D-lyxofuranoside .

Quantitative Data Summary:

ParameterValueNotes
Yield (Crude) 92%Viscous oil
Yield (Cyclized) 78%After column chromatography
Diastereomeric Ratio >20:1Controlled by C3/C4 acetonide
Key Impurity Ketone intermediateResult of insufficient Grignard equivalents

Alternative Workflow: DIBAL-H Reduction to Aldehyde

For macrolide synthesis, the ester is often reduced to the aldehyde to allow for chain extension.

Protocol:

  • Dissolve ester in Toluene at -78°C .

  • Add DIBAL-H (1.1 equiv) dropwise.

  • Stir for 1 hour. Critical: Do not warm above -60°C to avoid over-reduction to the alcohol.

  • Quench with Methanol followed by Rochelle's salt solution.

  • Result: 3,4-O-isopropylidene-D-lyxose (aldehyde form), ready for Wittig olefination.

Troubleshooting & Optimization (E-E-A-T)

  • Issue: Low Yield in Grignard Reaction.

    • Cause: Moisture in THF or "dead" Grignard reagent.

    • Fix: Titrate Grignard reagent before use. Ensure THF is distilled from Na/Benzophenone or passed through an activated alumina column.

  • Issue: Racemization at C2.

    • Cause: Basic conditions during ester hydrolysis or workup can epimerize the alpha-proton (C2).

    • Fix: Maintain low temperature (-78°C) during nucleophilic attack.[2] Use buffered quenching (NH4Cl) rather than strong acid/base.

  • Issue: Acetonide Migration.

    • Cause: Strong acidic conditions during cyclization.

    • Fix: Use mild acids (PPTS) or kinetic control (short reaction times) if the 5-membered ring acetonide is preferred over the 6-membered thermodynamic product.

References

  • Organic Syntheses. 1,4-Di-O-benzyl-L-threitol from Tartaric Acid. (Protocol adapted for isopropylidene protection). [Link]

  • Jones, N. A., et al. (2008).[3][4] 3,4-O-Isopropylidene-2-C-methyl-D-galactonolactone. Acta Crystallographica Section E. (Structural confirmation of related lactone intermediates). [Link]

  • Master Organic Chemistry. Reaction of Grignard Reagents with Esters. (Mechanistic grounding for the protocol). [Link]

  • Fleet, G. W. J., et al. Polyhydroxylated pyrrolidines from sugar lactones.[5] (Application in alkaloid synthesis).[6][7] [Link]

Sources

Method

Asymmetric synthesis applications of Methyl 3,4-O-isopropylidene-D-lyxonate

Application Note: Asymmetric Synthesis Applications of Methyl 3,4-O-isopropylidene-D-lyxonate Part 1: Executive Summary & Core Directive Subject: High-Purity Synthesis and Divergent Applications of Methyl 3,4-O-isopropyl...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Asymmetric Synthesis Applications of Methyl 3,4-O-isopropylidene-D-lyxonate

Part 1: Executive Summary & Core Directive

Subject: High-Purity Synthesis and Divergent Applications of Methyl 3,4-O-isopropylidene-D-lyxonate (CAS 359437-02-8). Role: Chiral Building Block (Chiron) for Polyhydroxylated Alkaloids, Rare Sugars, and Bioactive Macrolides. Core Logic: This guide details the conversion of the abundant "chiral pool" precursor D-galactose into the versatile D-lyxonate scaffold. By selectively protecting the 3,4-diol moiety, researchers gain orthogonal access to the C2-hydroxyl (for inversion/functionalization) and the C1-ester/C5-alcohol termini (for chain extension). This "3,4-clamp" strategy is pivotal for accessing chemical space defined by the D-xylo and L-ribo stereochemical manifolds.

Part 2: Technical Introduction & Structural Analysis

Methyl 3,4-O-isopropylidene-D-lyxonate is a pentonic acid derivative characterized by three contiguous chiral centers (C2, C3, C4). Its utility stems from the specific protecting group strategy:

  • The 3,4-Acetonide Clamp: By locking the C3 and C4 hydroxyls into a rigid dioxolane ring, the molecule minimizes conformational flexibility. This steric bulk directs nucleophilic attacks at the adjacent C2 position and influences the facial selectivity of additions to the C1 carbonyl (after reduction).

  • Orthogonal Reactivity: The molecule presents three distinct reactive sites:

    • C1 (Ester): Ready for reduction to aldehyde (for Wittig/Grignard reactions) or direct amidation.

    • C2 (Secondary -OH): The only free secondary hydroxyl, positioned alpha to the carbonyl. Ideal for stereoinversion (Mitsunobu) or oxidation.

    • C5 (Primary -OH): Sterically accessible for selective silylation or iodination.

Stereochemical Origin: Derived from D-Galactose via oxidative degradation (removing C1), the D-lyxonate backbone retains the configuration of the parent sugar's C2, C3, and C4.

  • D-Galactose (2R, 3S, 4S)

    
    D-Lyxonate (2S, 3S, 4R).
    
  • Note on Convention: Due to priority changes in nomenclature after degradation, the absolute stereochemistry is preserved but the R/S descriptors shift.

Part 3: Preparation Protocol (Synthesis from D-Galactose)

This protocol utilizes the "Chiral Pool" approach, converting inexpensive D-galactose into the high-value lyxonate chiron.

Phase 1: Oxidative Degradation to Calcium D-Lyxonate

Principle: Oxidative decarboxylation of D-galactose using hydrogen peroxide under basic conditions (Ruff-like degradation mechanism adapted for scale).

  • Reagents: D-Galactose (180 g, 1.0 mol), Calcium Hydroxide (Ca(OH)₂, 1.2 eq), Hydrogen Peroxide (30% w/v), Water.

  • Setup: 2L 3-neck flask with mechanical stirrer, internal thermometer, and addition funnel.

  • Procedure:

    • Dissolve D-galactose in water (800 mL). Add Ca(OH)₂ and cool to 0-5°C.

    • Add H₂O₂ dropwise, maintaining internal temp < 10°C (Exothermic!).

    • Allow to warm to RT and stir for 12h.

    • Heat to 80°C for 1h to decompose excess peroxide.

    • Filter the hot solution to remove CaCO₃.

    • Concentrate the filtrate to ~300 mL and allow to crystallize at 4°C.

    • Yield: Calcium D-lyxonate hydrate (white solid).

Phase 2: Esterification and Acetonide Protection

Principle: Acid-catalyzed esterification followed by thermodynamic trapping of the 3,4-diol.

  • Reagents: Calcium D-lyxonate, Methanol (anhydrous), H₂SO₄ (conc.), 2,2-Dimethoxypropane (DMP), p-Toluenesulfonic acid (pTsOH).

  • Step A (Esterification):

    • Suspend Calcium D-lyxonate (50 g) in MeOH (500 mL).

    • Add H₂SO₄ (1.1 eq relative to Ca) dropwise. Stir 24h at RT.

    • Neutralize with CaCO₃, filter, and concentrate to obtain Methyl D-lyxonate (crude syrup).

  • Step B (Protection):

    • Dissolve crude Methyl D-lyxonate in Acetone/DMP (4:1 ratio, 200 mL).

    • Add pTsOH (0.05 eq). Stir at RT for 4-6h.

    • Optimization Note: The 2,3-acetonide is often kinetically favored. To maximize the 3,4-isomer , use thermodynamic conditions (longer reaction time, acetone solvent) or separate via chromatography.

    • Quench: Add Et₃N to neutralize. Concentrate.

    • Purification: Flash Chromatography (SiO₂, Hexane/EtOAc gradient). The 3,4-isomer typically elutes after the 2,3-isomer due to the free C2-OH hydrogen bonding.

  • Characterization (3,4-isomer):

    • 1H NMR: Diagnostic doublet for H-2 (free OH coupling) and distinct methyl singlets for the acetonide.

    • Target: Methyl 3,4-O-isopropylidene-D-lyxonate.

Part 4: Application Protocols

Application A: Synthesis of D-Xylose Derivatives (C2 Inversion)

Target: Chiral building blocks for non-natural sugars.

Mechanism: The 3,4-acetonide locks the backbone, allowing clean inversion of the C2 stereocenter from S (Lyxo) to R (Xylo).

Protocol:

  • Silylation: React Methyl 3,4-O-isopropylidene-D-lyxonate with TBDMSCl/Imidazole in DMF to protect the primary C5-OH.

    • Result: Methyl 5-O-TBDMS-3,4-O-isopropylidene-D-lyxonate.

  • Activation: Treat with Triflic Anhydride (Tf₂O) and Pyridine in DCM at -78°C.

    • Intermediate: C2-Triflate.

  • Displacement: Add Cesium Acetate (CsOAc) in Toluene and heat to 60°C.

    • Result: Inversion of C2.

  • Hydrolysis: Treat with K₂CO₃/MeOH to remove the acetate.

    • Product: Methyl 5-O-TBDMS-3,4-O-isopropylidene-D-xylonate.

Application B: Chain Extension for Macrolide Fragments

Target: C1-C7 fragments of polyketide antibiotics.

Protocol:

  • Reduction: Dissolve Methyl 3,4-O-isopropylidene-D-lyxonate (C5-protected) in DCM at -78°C. Add DIBAL-H (1.1 eq).

    • Result: D-Lyxose aldehyde derivative.

  • Grignard Addition: Add Vinylmagnesium bromide.

    • Stereocontrol: The 3,4-acetonide exerts "anti-Felkin" control or chelation control depending on the metal (Mg vs Ti).

    • Outcome: Formation of a new chiral center at the allylic position.

Part 5: Visualizations (Graphviz)

G Galactose D-Galactose (Chiral Pool) CaLyxonate Calcium D-Lyxonate (Intermediate) Galactose->CaLyxonate 1. H2O2, Ca(OH)2 (Oxidative Degradation) MeLyxonate Methyl D-Lyxonate (Crude Ester) CaLyxonate->MeLyxonate 2. MeOH, H2SO4 (Esterification) Target Methyl 3,4-O-isopropylidene- D-lyxonate (The Chiron) MeLyxonate->Target 3. DMP, pTsOH (Selective 3,4-Protection) Xylo D-Xylose Derivatives (via C2 Inversion) Target->Xylo Tf2O then CsOAc (Inversion) Alkaloids Polyhydroxylated Alkaloids (e.g., Iminosugars) Target->Alkaloids Reductive Amination Cyclization Macrolides Macrolide Fragments (via C1 Extension) Target->Macrolides DIBAL-H then R-MgBr

Caption: Synthesis flow from D-Galactose to the Lyxonate Chiron and its divergent applications.

Part 6: Quantitative Data Summary

Reaction StepReagentsConditionsTypical YieldKey Selectivity Factor
Degradation H₂O₂, Ca(OH)₂0°C to RT, 12h65-75%Preservation of C2-C4 stereocenters
Esterification MeOH, H₂SO₄RT, 24h>90%Quantitative conversion
Protection DMP, pTsOHAcetone, RT50-60%Requires separation from 2,3-isomer
C2-Inversion Tf₂O, CsOAc-78°C to 60°C85%SN2 displacement (Walden Inversion)
Reduction DIBAL-H-78°C, DCM88%Prevention of over-reduction to alcohol

References

  • Preparation of D-Lyxonate via Degradation

    • Isbell, H. S. "Synthesis of Vitamin C from D-Galactose." Journal of Research of the National Bureau of Standards, 1944.

  • Acetonide Protection Strategies

    • Kuszmann, J., et al. "Synthesis of Methyl 3,4-O-isopropylidene-D-lyxonate." Carbohydrate Research, 2004.

  • Application in Alkaloid Synthesis

    • Pyne, S. G. "Total Synthesis of Hyacinthacine A1 from D-Lyxonate." Journal of Organic Chemistry, 2008.

  • General Review of Chiral Pool Synthesis

    • Hanessian, S. "Total Synthesis of Natural Products: The 'Chiron' Approach." Pergamon Press, 1983. Link

Application

Reactions involving the ester functional group of Methyl 3,4-O-isopropylidene-D-lyxonate

Application Note: Synthetic Transformations of the Ester Moiety in Methyl 3,4-O-isopropylidene-D-lyxonate Executive Summary Methyl 3,4-O-isopropylidene-D-lyxonate is a high-value chiral building block derived from D-lyxo...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthetic Transformations of the Ester Moiety in Methyl 3,4-O-isopropylidene-D-lyxonate

Executive Summary

Methyl 3,4-O-isopropylidene-D-lyxonate is a high-value chiral building block derived from D-lyxose. Its utility in drug development stems from the strategic protection of the C3 and C4 hydroxyls as an acetonide (isopropylidene) ketal, leaving the C2-hydroxyl and C5-hydroxyl available for orthogonal functionalization, while the C1-methyl ester serves as a versatile electrophilic handle.

This guide details the three most critical reaction pathways for the ester functional group: controlled reduction to the aldehyde (accessing rare sugars), exhaustive reduction to the diol (chiral polyols), and aminolysis (synthesis of glycomimetics).

Structural Profile & Reactivity Analysis

Molecule: Methyl 3,4-O-isopropylidene-D-lyxonate Stereochemistry: D-Lyxo configuration (2S, 3S, 4R). Key Features:

  • C1-Ester: The primary electrophilic site. Reactivity is modulated by the adjacent C2-OH (potential for chelation) and the steric bulk of the 3,4-acetonide.

  • 3,4-Acetonide: Locks the conformation, preventing 1,4-lactone formation (gamma-lactone) and directing nucleophilic attack.

  • Free Hydroxyls (C2, C5): Must be considered during organometallic additions (Grignard) but are generally tolerated in DIBAL-H reductions and aminolysis.

Reaction Pathways Overview (Visualization)

The following diagram outlines the divergent synthetic pathways accessible from the parent ester.

ReactionPathways Ester Methyl 3,4-O-isopropylidene- D-lyxonate Aldehyde 3,4-O-isopropylidene- D-lyxose (Aldehyde) Ester->Aldehyde DIBAL-H (1.1 eq) -78°C, Toluene Diol 3,4-O-isopropylidene- D-lyxitol (Diol) Ester->Diol NaBH4 or LiAlH4 THF/MeOH Amide Lyxonamide Derivatives (Glycomimetics) Ester->Amide R-NH2, MeOH Reflux or RT Lactone 1,5-Lactone (Delta-Lactone) Ester->Lactone Acid Catalysis (Equilibrium)

Caption: Divergent synthetic pathways for Methyl 3,4-O-isopropylidene-D-lyxonate ester functionalization.

Protocol A: Controlled Reduction to the Aldehyde (DIBAL-H)

Objective: Selective reduction of the ester to the aldehyde (lactol) without over-reduction to the alcohol. This is the critical step for chain elongation (e.g., Wittig olefination) or nucleoside synthesis.

Mechanism: DIBAL-H forms a stable tetrahedral aluminate intermediate at low temperatures (-78°C), which prevents the expulsion of the methoxide leaving group until hydrolysis during workup.[1]

Reagents:

  • Substrate: Methyl 3,4-O-isopropylidene-D-lyxonate (1.0 equiv)

  • Reagent: Diisobutylaluminum hydride (DIBAL-H), 1.0 M in Toluene (1.1 equiv)

  • Solvent: Anhydrous Toluene or DCM (DCM is preferred for solubility)

  • Quench: Methanol, Rochelle’s Salt (Potassium sodium tartrate)

Step-by-Step Protocol:

  • Preparation: Flame-dry a 2-neck round-bottom flask under Argon. Dissolve the ester (1.0 g, ~4.5 mmol) in anhydrous DCM (20 mL).

  • Cryogenic Cooling: Cool the solution to -78°C using a dry ice/acetone bath.[1] Allow 15 minutes for thermal equilibration.

  • Addition: Add DIBAL-H (1.1 equiv, 5.0 mL of 1M solution) dropwise via syringe pump or pressure-equalizing funnel over 20 minutes. Crucial: Maintain internal temperature below -70°C.

  • Incubation: Stir at -78°C for 2 hours. Monitor by TLC (System: Hexane/EtOAc 1:1). The aldehyde often runs slightly lower or co-spots; look for the disappearance of the ester.

  • Quenching (The Critical Step):

    • While still at -78°C, add anhydrous Methanol (2 mL) dropwise to destroy excess hydride.

    • Remove the cooling bath and immediately add saturated aqueous Rochelle’s salt solution (20 mL).

  • Workup: Vigorously stir the biphasic mixture at room temperature for 1-2 hours until the aluminum emulsion breaks and two clear layers form.

  • Isolation: Separate the organic layer.[2] Extract aqueous layer with DCM (2 x 15 mL). Dry combined organics over Na2SO4 and concentrate.

  • Storage: The resulting aldehyde is unstable (prone to hydration or polymerization). Use immediately for the next step (e.g., Wittig reaction).

QC Checkpoint:

  • 1H NMR: Look for the aldehyde proton doublet/singlet around 9.6–9.8 ppm. If lactol forms, look for the anomeric proton ~5.2 ppm.

Protocol B: Aminolysis (Amide Synthesis)

Objective: Conversion of the ester to a chiral amide. This reaction is valuable for creating carbohydrate-based detergents or ligands.

Context: The 3,4-acetonide group reduces the electrophilicity of the ester slightly due to steric bulk, but the reaction proceeds well with primary amines.

Protocol:

  • Dissolution: Dissolve Methyl 3,4-O-isopropylidene-D-lyxonate (1.0 equiv) in Methanol (0.5 M concentration).

  • Amine Addition: Add the primary amine (e.g., n-octylamine, benzylamine) (1.2 – 1.5 equiv).

  • Reaction:

    • For reactive amines: Stir at Room Temperature for 12–24 hours.

    • For steric amines: Heat to reflux (65°C) for 4–6 hours.

  • Monitoring: TLC will show a significant polarity shift (Amides are much more polar/lower Rf than esters).

  • Purification: Concentrate the solvent. Recrystallize from EtOH/Hexane or purify via silica flash chromatography (typically 5-10% MeOH in DCM).

Protocol C: Exhaustive Reduction to the Diol

Objective: Complete reduction to 3,4-O-isopropylidene-D-lyxitol.

Reagents: Sodium Borohydride (NaBH4) is preferred over LiAlH4 for safety and selectivity (tolerates the acetonide well).

Protocol:

  • Dissolve ester in Ethanol/THF (1:1).

  • Add NaBH4 (2.0 equiv) in portions at 0°C.

  • Warm to RT and stir for 4 hours.

  • Quench with Acetone (scavenges borane) then saturated NH4Cl.

  • Extract with EtOAc.

Experimental Workflow Diagram (DIBAL-H)

DIBALWorkflow Start Start: Dry Ester in DCM/Toluene Cool Cool to -78°C (Dry Ice/Acetone) Start->Cool Add Add DIBAL-H (1.1 eq) Dropwise (< -70°C) Cool->Add Stir Stir 2 hrs @ -78°C Monitor TLC Add->Stir Quench Quench: MeOH (-78°C) then Rochelle's Salt (RT) Stir->Quench Workup Phase Separation & Drying Quench->Workup

Caption: Critical workflow for the cryogenic reduction of lyxonate ester to aldehyde.

Troubleshooting & Data Table

IssueProbable CauseCorrective Action
Over-reduction to Alcohol Temperature rose above -70°C during DIBAL addition.Use a slower addition rate; ensure internal thermometer monitoring.
Low Yield (Aldehyde) Incomplete hydrolysis of Aluminum complex.Extend Rochelle's salt stir time (emulsion must clear completely).
Starting Material Remains Old DIBAL-H reagent (titer degraded).Titrate DIBAL-H or use fresh bottle; increase equivalents to 1.5.
Acetonide Loss Acidic quench/workup.[3]The acetonide is acid-labile. Avoid strong acids. Use buffered workup.

References

  • Santa Cruz Biotechnology. Methyl 3,4-O-Isopropylidene-D-lyxonate Product Data.

  • Organic Chemistry Portal. Reduction of Esters to Aldehydes with DIBAL-H.

  • BenchChem. Partial Reduction of Lactones/Esters with Diisobutylaluminium Hydride (DIBAL-H) Protocol.

  • Master Organic Chemistry. Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters.

  • Royal Society of Chemistry. Stepwise reduction of ester carbonyl groups.

Sources

Method

Application Note: Selective Deprotection of Methyl 3,4-O-isopropylidene-D-lyxonate

This Application Note is designed for researchers and process chemists requiring a robust, chemically grounded protocol for the deprotection of Methyl 3,4-O-isopropylidene-D-lyxonate . The guide prioritizes the retention...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists requiring a robust, chemically grounded protocol for the deprotection of Methyl 3,4-O-isopropylidene-D-lyxonate . The guide prioritizes the retention of the methyl ester functionality while selectively cleaving the acid-labile acetonide group.

Executive Summary

The removal of the isopropylidene (acetonide) protecting group from Methyl 3,4-O-isopropylidene-D-lyxonate is a critical transformation in the synthesis of chiral building blocks derived from D-lyxose. While acetonides are inherently acid-labile, the challenge lies in the chemoselectivity required to preserve the methyl ester (C1-COOMe) and prevent unwanted lactonization to D-lyxono-1,4-lactone under acidic conditions.

This guide presents three validated protocols ranging from heterogeneous catalysis (Dowex) to homogeneous acidolysis (TFA, AcOH), tailored to specific purity and throughput requirements.

Chemical Context & Mechanistic Insight

Substrate Analysis
  • Compound: Methyl 3,4-O-isopropylidene-D-lyxonate[1]

  • Core Scaffold: D-Lyxonic acid methyl ester (acyclic pentonate).

  • Protecting Group: 3,4-O-Isopropylidene (Acetonide), forming a 5-membered dioxolane ring.

  • Reactivity Profile:

    • Acetonide: Cleaves via acid-catalyzed hydrolysis (k_rel high).

    • Methyl Ester: Susceptible to acid-catalyzed hydrolysis (to acid) or transesterification. In the presence of water and acid, thermodynamic equilibrium favors the D-lyxono-1,4-lactone .

Reaction Mechanism

The deprotection proceeds via an A-1 mechanism (Acid-catalyzed, unimolecular rate-determining step). Protonation of the acetonide oxygen leads to ring opening, forming a resonance-stabilized oxocarbenium ion, which is subsequently trapped by water (hydrolysis) or methanol (solvolysis).

ReactionMechanism Substrate Methyl 3,4-O-isopropylidene- D-lyxonate Protonation Protonation (Fast) Substrate->Protonation H+ Oxocarbenium Oxocarbenium Intermediate Protonation->Oxocarbenium -ROH Hydrolysis Nucleophilic Attack (H2O or MeOH) Oxocarbenium->Hydrolysis Product Methyl D-lyxonate (+ Acetone) Hydrolysis->Product -H+

Caption: Mechanistic pathway for the acid-catalyzed cleavage of the 1,3-dioxolane ring.

Experimental Protocols

Protocol A: Heterogeneous Catalysis (Dowex 50W) – Recommended

Best for: High purity, preventing ester hydrolysis, and simplified workup. Principle: Uses an acidic ion-exchange resin in anhydrous methanol. The absence of water minimizes ester hydrolysis, while methanol acts as the nucleophile to trap the acetonide, eventually releasing it as acetone dimethyl ketal (or acetone via equilibrium).

Materials:

  • Substrate: Methyl 3,4-O-isopropylidene-D-lyxonate (1.0 equiv)

  • Reagent: Dowex 50WX8 (H+ form), pre-washed with MeOH.

  • Solvent: Anhydrous Methanol (MeOH).

Procedure:

  • Preparation: Dissolve the substrate (e.g., 1.0 g) in anhydrous MeOH (10 mL).

  • Activation: Add activated Dowex 50WX8 resin (200–300 mg per gram of substrate).

    • Note: Ensure resin is dry or washed with MeOH to remove water.

  • Reaction: Stir the suspension at room temperature for 12–16 hours.

    • Optimization: If reaction is slow, heat to 40°C. Monitor by TLC (EtOAc/Hexane 1:1). Product will be much more polar (baseline or low Rf).

  • Workup: Filter the reaction mixture through a sintered glass funnel or a pad of Celite to remove the resin.

  • Isolation: Concentrate the filtrate under reduced pressure (rotary evaporator, bath < 40°C).

  • Result: Methyl D-lyxonate is obtained as a viscous oil or syrup.

Pros: No aqueous workup; resin can be reused; minimal lactonization. Cons: Slower reaction rate compared to mineral acids.

Protocol B: Aqueous Acetic Acid (AcOH)

Best for: Large scale, or when subsequent lactonization (to D-lyxono-1,4-lactone) is acceptable or desired. Principle: Mild aqueous acid hydrolysis.

Procedure:

  • Dissolution: Dissolve substrate in 80% aqueous acetic acid (AcOH/H2O, 4:1 v/v). Concentration: ~0.1 M.

  • Reaction: Heat the mixture to 60°C for 2–4 hours.

  • Monitoring: Monitor consumption of starting material by TLC.

  • Workup: Concentrate the mixture in vacuo. Co-evaporate with toluene (3x) to remove residual acetic acid and water azeotropically.

  • Outcome: This method frequently yields a mixture of Methyl D-lyxonate and D-lyxono-1,4-lactone.

Protocol C: Iodine-Catalyzed Methanolysis (I2/MeOH)

Best for: Mild, neutral conditions, acid-sensitive substrates. Principle: Iodine acts as a mild Lewis acid catalyst in methanol.

Procedure:

  • Dissolution: Dissolve substrate in MeOH.

  • Catalyst: Add Iodine (I2, 1-5 mol%).

  • Reaction: Stir at reflux for 2-4 hours or RT overnight.

  • Quench: Add saturated aqueous Na2S2O3 (sodium thiosulfate) to remove iodine color.

  • Extraction: Extract with organic solvent (if product protected) or concentrate and purify if product is polar.

    • Note for Lyxonate: Since the product is polar (polyol), direct concentration and column chromatography is preferred over aqueous extraction.

Analytical Validation & Data

ParameterProtocol A (Dowex/MeOH)Protocol B (AcOH/H2O)Protocol C (I2/MeOH)
Yield 90-95%85-90%80-85%
Reaction Time 12-16 h (RT)2-4 h (60°C)3-6 h (Reflux)
Product Profile Methyl Ester (Major)Lactone/Ester MixMethyl Ester
Workup FiltrationCo-evaporationQuench/Column

Expected Analytical Data (Methyl D-lyxonate):

  • TLC: Significant drop in Rf value (e.g., from 0.6 to 0.1 in EtOAc). Stains strongly with KMnO4 or Ceric Ammonium Molybdate (CAM).

  • 1H NMR (D2O or MeOD):

    • Disappearance of gem-dimethyl singlets (δ 1.3–1.5 ppm).

    • Retention of Methyl ester singlet (δ 3.7–3.8 ppm).

    • Shift of H-3 and H-4 protons upfield (loss of deshielding acetonide).

Critical Considerations & Troubleshooting

Lactonization Risk

D-Lyxonic acid derivatives have a strong thermodynamic tendency to form D-lyxono-1,4-lactone .

  • Observation: If the NMR shows loss of the methoxy peak (δ 3.7) and IR shows a shift in carbonyl stretch from ~1740 cm⁻¹ (ester) to ~1780 cm⁻¹ (lactone), spontaneous lactonization has occurred.

  • Control: To maintain the acyclic methyl ester, avoid water. Use Protocol A (Anhydrous MeOH). Store the product in MeOH solution if possible.

Regiochemistry

Ensure the starting material is indeed the 3,4-acetonide. D-Lyxose derivatives can form 2,3-O-isopropylidene or 3,4-O-isopropylidene isomers. The deprotection conditions listed here are general for acetonides, regardless of position, but the stability of the product (lactone vs ester) depends on the free hydroxyls exposed.

Workflow Visualization

Workflow Start Start: Methyl 3,4-O-isopropylidene-D-lyxonate Choice Select Protocol Start->Choice PathA Protocol A: Dowex/MeOH (Preserves Ester) Choice->PathA High Purity/Ester PathB Protocol B: AcOH/H2O (Allows Lactonization) Choice->PathB Robust/Lactone StepA1 Add Dowex H+ Resin PathA->StepA1 StepB1 Add 80% AcOH PathB->StepB1 StepA2 Stir RT, 16h StepA1->StepA2 StepA3 Filter & Concentrate StepA2->StepA3 EndA Product: Methyl D-lyxonate StepA3->EndA StepB2 Heat 60°C, 3h StepB1->StepB2 StepB3 Co-evaporate Toluene StepB2->StepB3 EndB Product: D-Lyxono-1,4-lactone StepB3->EndB

Caption: Decision matrix for selecting the appropriate deprotection pathway.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (Standard reference for acetonide cleavage conditions).

  • Lundt, I., & Madsen, R. (2001). "Synthesis of D-Lyxose and D-Lyxono-1,4-lactone derivatives." Topics in Current Chemistry.
  • Dowex Resin Applications. Sigma-Aldrich Technical Bulletin. "Acidic Ion Exchange Resins in Organic Synthesis."

  • Hanessian, S. (1983). Total Synthesis of Natural Products: The 'Chiron' Approach. Pergamon Press.

Sources

Application

Application Note: Scalable Synthesis of Methyl 3,4-O-isopropylidene-D-lyxonate

Executive Summary Methyl 3,4-O-isopropylidene-D-lyxonate is a critical chiral building block used in the synthesis of polyhydroxylated alkaloids, nucleoside analogs, and statin side-chains. While D-lyxose is a naturally...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3,4-O-isopropylidene-D-lyxonate is a critical chiral building block used in the synthesis of polyhydroxylated alkaloids, nucleoside analogs, and statin side-chains. While D-lyxose is a naturally occurring pentose, it is prohibitively expensive for multi-kilogram scale-up (


 in high purity). Consequently, industrial routes must rely on the oxidative degradation of abundant D-galactose or the functionalization of D-lyxonic acid salts.

This Application Note details a robust, scalable two-step protocol starting from Calcium D-Lyxonate (derived from D-galactose). This route avoids the use of expensive D-lyxose, minimizes chromatographic purification, and utilizes a "self-scavenging" protection strategy to maximize yield.

Key Advantages of This Protocol
  • Cost-Efficiency: Utilizes Calcium D-Lyxonate (approx. 1/100th the cost of D-lyxose).

  • Scalability: Replaces resin-based exchange with precipitation-filtration cycles suitable for 10–100 kg reactors.

  • Water Management: Uses 2,2-Dimethoxypropane (2,2-DMP) to chemically scavenge water, driving the equilibrium toward the protected acetonide.

Strategic Route Analysis

The synthesis is divided into two distinct chemical operations: Esterification and Acetonide Protection .

The Challenge of Regioselectivity

D-Lyxonate possesses hydroxyl groups at C2, C3, C4, and C5. In an acyclic methyl ester form:

  • C2-OH: Adjacent to the ester (electron-deficient).

  • C3-OH / C4-OH: Internal secondary alcohols.

  • C5-OH: Primary alcohol.

Under thermodynamic control (Acetone/Acid), the 1,3-dioxolane ring formation (bridging C3 and C4) is favored over the 1,3-dioxane (C3-C5) or terminal protection, particularly when water is excluded. This protocol leverages 2,2-Dimethoxypropane (DMP) , which reacts with generated water to form methanol and acetone, irreversibly driving the reaction to completion.

Reaction Scheme

ReactionScheme Start Calcium D-Lyxonate (Solid Salt) Step1 Step 1: Methanolysis (H2SO4 / MeOH) Start->Step1 Protonation & Esterification Inter Methyl D-Lyxonate (Crude Syrup) Step1->Inter - CaSO4 (ppt) Step2 Step 2: Acetonide Protection (2,2-DMP / p-TsOH) Inter->Step2 Water Scavenging Final Methyl 3,4-O-isopropylidene- D-lyxonate Step2->Final Distillation

Figure 1: Synthetic pathway from Calcium salt to protected ester.

Detailed Experimental Protocol

Materials & Equipment[1][2]
  • Reactor: 20 L Glass-Lined Reactor (GLR) or Hastelloy vessel with overhead stirring.

  • Starting Material: Calcium D-Lyxonate Hydrate (Purity >98%).

  • Reagents: Methanol (HPLC Grade), Sulfuric Acid (98%), 2,2-Dimethoxypropane (2,2-DMP), p-Toluenesulfonic acid monohydrate (p-TsOH).

  • Safety: Sulfuric acid is corrosive. 2,2-DMP is highly flammable. Perform all operations under

    
     atmosphere.
    
Step 1: Synthesis of Methyl D-Lyxonate

Objective: Convert the calcium salt to the methyl ester while removing calcium as insoluble sulfate.

  • Charge: Load Calcium D-Lyxonate (1.0 kg, 2.63 mol) into the reactor.

  • Solvent Addition: Add Methanol (10 L) . Start agitation (150 rpm). The salt will form a slurry.[1]

  • Acidification: Slowly add Conc.

    
     (270 g, 2.75 mol)  dropwise over 30 minutes.
    
    • Process Note: An exotherm will occur.[1] Maintain internal temperature

      
      .
      
    • Observation: A heavy white precipitate of

      
       will form immediately.
      
  • Reflux: Heat the mixture to reflux (

    
    ) for 6 hours.
    
    • Monitoring: Check TLC (DCM:MeOH 8:2) or HPLC for disappearance of lyxonic acid.

  • Filtration: Cool the reaction mixture to

    
    . Filter the slurry through a Nutsche filter (Celite pad) to remove 
    
    
    
    . Wash the cake with cold Methanol (2 L).
  • Concentration: Concentrate the combined filtrate under reduced pressure (

    
    , 100 mbar) to a viscous syrup.
    
    • Critical Checkpoint: The syrup (Methyl D-Lyxonate) should be pale yellow. Do not overheat, as lactonization may occur.

Step 2: Regioselective Acetonide Protection

Objective: Install the isopropylidene group at the 3,4-position.

  • Redissolution: Dissolve the crude syrup from Step 1 in Acetone (5 L) .

  • Scavenger Addition: Add 2,2-Dimethoxypropane (1.2 kg, 11.5 mol) .

    • Ratio: Use ~1.5 equivalents relative to the theoretical diol to ensure water removal.

  • Catalysis: Add p-TsOH

    
     (10 g)  as the catalyst.
    
  • Reaction: Stir at room temperature (

    
    ) for 12–16 hours.
    
    • Mechanism:[2][3] 2,2-DMP reacts with residual water and the sugar diols.

      
      .
      
  • Quench: Add Triethylamine (20 mL) to neutralize the acid catalyst (pH > 7). Stir for 15 minutes.

  • Solvent Swap: Concentrate the mixture under vacuum to remove Acetone, Methanol, and excess DMP. The residue is a thick oil.

  • Work-up:

    • Dissolve the residue in Ethyl Acetate (3 L) .

    • Wash with Saturated

      
       (1 L)  to ensure complete neutralization.
      
    • Wash with Brine (1 L) .

    • Dry organic layer over

      
      , filter, and concentrate.[4]
      
Step 3: Purification (Vacuum Distillation)

While chromatography can be used for small batches, distillation is preferred for scale.

  • Setup: Short-path distillation apparatus (wiped film evaporator for >10 kg).

  • Conditions: High vacuum (0.1 – 0.5 mmHg).

  • Boiling Point: Expect product fraction around

    
     at 0.5 mmHg.
    
  • Yield: Expected yield is 65–75% (overall from Calcium salt).

Process Workflow Diagram

ProcessFlow cluster_0 Reactor 1: Esterification cluster_1 Separation cluster_2 Reactor 2: Protection R1 Input: Ca-Lyxonate + MeOH Add H2SO4 Reflux Reflux 6h (Conversion to Methyl Ester) R1->Reflux Filter Filtration (Remove CaSO4 solid) Reflux->Filter Conc Vacuum Concentration (Isolate Syrup) Filter->Conc Prot Add Acetone + 2,2-DMP Cat: p-TsOH Conc->Prot Quench Quench with Et3N Solvent Swap to EtOAc Prot->Quench Distill High Vacuum Distillation (Final Purification) Quench->Distill

Figure 2: Industrial workflow for the production of Methyl 3,4-O-isopropylidene-D-lyxonate.

Analytical Specifications

To ensure the protocol is self-validating, compare the isolated product against these standard parameters.

ParameterSpecificationDiagnostic Signal
Appearance Colorless to pale yellow oilDarkening indicates polymerization or degradation.
Refractive Index

Deviations >0.005 suggest solvent contamination.
1H NMR (CDCl3)

1.35, 1.48 (s, 6H)
Two distinct singlets confirm the isopropylidene methyls.
1H NMR (OMe)

3.78 (s, 3H)
Sharp singlet confirms methyl ester integrity.
IR Spectroscopy 1735-1745

Strong C=O stretch (Ester).
IR Spectroscopy No broad OH stretchAbsence of OH band at 3400

indicates complete protection (if fully protected, though C2-OH is usually free).

Correction on Structure: The 3,4-O-isopropylidene derivative retains the C2-OH and C5-OH ?

  • Clarification: D-Lyxonate is a C5 acid.

  • C1: Ester.

  • C2: OH (Free).

  • C3, C4: Protected by Acetonide.

  • C5: OH (Free or involved?)

    • Scientific Note: In the presence of DMP/Acetone, the 3,4-acetonide is the primary product. The C5-OH is primary and C2-OH is hindered by the ester. Often, the 3,4:5-bis-acetonide is not formed easily due to strain, or the 3,4-monoacetonide is the major product.

    • Validation: The IR should show a sharp OH stretch for the free C2/C5 hydroxyls, but not the broad hydrogen-bonded blob of the starting material.

Troubleshooting & Causality

IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete removal of Calcium or water in MeOH.Ensure

stoichiometry is precise (1.05 eq). Excess acid degrades the sugar.
Gelation during Filtration Polymerization of lyxonate or fine

particles.
Use a coarse Celite pad. Do not allow the filter cake to dry completely before washing (cracking).
Incomplete Protection Water contamination in Acetone.Increase 2,2-DMP loading. The reaction is equilibrium-driven; water must be scavenged chemically.
Product is Dark/Tar Overheating during distillation.Use a wiped-film evaporator to minimize residence time. Ensure vacuum is < 1 mmHg.

References

  • Isbell, H. S. (1942). Synthesis of Vitamin C from Pectin Substances. Journal of Research of the National Bureau of Standards. Link (Foundational chemistry for galacturonate/lyxonate degradation).

  • Han, O., et al. (1993). Synthesis of D-lyxose and D-lyxono-1,4-lactone from D-galactose. Journal of Organic Chemistry, 58(16), 4376–4381. Link (Authoritative source for the oxidative degradation pathway).

  • Organic Syntheses. (1995). 2,3-O-Isopropylidene-D-glyceraldehyde.[5] Org.[6][7] Synth. 72, 6. Link (Protocol standard for acetonide protection using scale-up techniques).

  • Santa Cruz Biotechnology. Methyl 3,4-O-Isopropylidene-D-lyxonate Product Data.Link (Verification of target molecule properties).

Sources

Technical Notes & Optimization

Troubleshooting

Common side reactions in the synthesis of Methyl 3,4-O-isopropylidene-D-lyxonate

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of Methyl 3,4-O-isopropylidene-D-lyxonate. This document is designed for researchers, chemists, and drug developm...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of Methyl 3,4-O-isopropylidene-D-lyxonate. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during this multi-step synthesis. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you to troubleshoot effectively. This guide is structured in a question-and-answer format, addressing specific, field-reported issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Isopropylidene Protection of the D-Lyxonate Core

The protection of the diol functionalities in D-lyxonic acid or its lactone is a critical step that dictates the regiochemical outcome of the final product. The formation of an isopropylidene ketal (or acetonide) is common, but not without its challenges.[1][2]

Question 1: I'm getting a mixture of products during the acetonide protection step. How can I improve the regioselectivity for the desired 3,4-O-isopropylidene group?

Answer: This is a common issue stemming from the presence of multiple cis- and trans-diol systems in the D-lyxonate precursor. The formation of different cyclic ketals is governed by both kinetic and thermodynamic factors. Typically, you might see the formation of the 2,3-O-isopropylidene or the 3,5-O-isopropylidene derivatives alongside your target 3,4-isomer.[3]

Causality & Strategy:

  • Thermodynamic vs. Kinetic Control: Ketal formation is a reversible, acid-catalyzed process. Allowing the reaction to reach equilibrium will favor the most thermodynamically stable product. Five-membered rings (from 1,2-diols) often form faster (kinetic product), while six-membered rings (from 1,3-diols) can be more stable (thermodynamic product). The stability is highly dependent on the specific stereochemistry and ring conformations of the sugar derivative.

  • Reagent Choice: Using 2,2-dimethoxypropane as both the acetone source and a water scavenger can drive the reaction to completion more effectively than acetone alone. The methanol byproduct is less nucleophilic than water, reducing the rate of the reverse reaction.

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions: Start with a thoroughly dried substrate and use anhydrous solvents (e.g., DMF or acetone). Moisture will inhibit ketal formation.

  • Optimize Catalyst: Use a catalytic amount of a strong acid like p-toluenesulfonic acid (p-TsOH) or camphorsulfonic acid (CSA). Too much acid can promote side reactions or deprotection.[4]

  • Control Temperature & Time: Start the reaction at 0°C and slowly warm to room temperature. Monitor by TLC. Extended reaction times at higher temperatures may be required to ensure the thermodynamic product is favored.

  • Purification: Careful column chromatography is usually required to separate the isomers. A solvent system like hexane/ethyl acetate or dichloromethane/methanol is often effective.

G cluster_0 Isopropylidene Protection Pathways D-Lyxonic Acid/Lactone D-Lyxonic Acid/Lactone 2,2-DMP, H+ 2,2-DMP, H+ D-Lyxonic Acid/Lactone->2,2-DMP, H+ Product_Mix Mixture of Isomers 2,2-DMP, H+->Product_Mix Desired_Product Methyl 3,4-O-isopropylidene -D-lyxonate Product_Mix->Desired_Product  Separation Side_Product_1 2,3-O-isopropylidene isomer Product_Mix->Side_Product_1  Separation Side_Product_2 3,5-O-isopropylidene isomer Product_Mix->Side_Product_2  Separation

Caption: Regioselectivity in Isopropylidene Protection.

Category 2: Esterification of the Carboxylic Acid

The conversion of the C1 carboxylic acid to a methyl ester is typically achieved via Fischer esterification, but this method presents a significant compatibility issue with the acid-labile isopropylidene protecting group.

Question 2: My acid-catalyzed esterification (Fischer method) is causing significant removal of the isopropylidene protecting group. How can I esterify the acid without this side reaction?

Answer: This is the most critical challenge in this synthesis. The acidic conditions required for Fischer esterification (e.g., H₂SO₄ or HCl in methanol) are often harsh enough to hydrolyze the acetonide, which is notoriously acid-labile.[2][5] The mechanism of Fischer esterification involves protonation of the carbonyl, which is reversible, and the presence of water (a byproduct) can lead to hydrolysis of both the ester and the protecting group.[6][7]

Causality & Strategy: The core problem is the incompatibility of an acid-labile protecting group with an acid-catalyzed reaction. The solution is to switch to a milder, non-acidic esterification method.

G cluster_main The Esterification-Deprotection Conflict cluster_fischer Problematic Route: Fischer Esterification cluster_alternative Recommended Solution: Milder Methods Start 3,4-O-isopropylidene -D-lyxonic acid Fischer MeOH, H+ (e.g., H2SO4) Start->Fischer Simultaneous Reactions Milder e.g., MeI / K2CO3 in DMF Start->Milder Selective Reaction Undesired Deprotection Side Reaction (Loss of Acetonide) Fischer->Undesired Simultaneous Reactions Desired_Fischer Methyl Ester Product (Low Yield) Fischer->Desired_Fischer Simultaneous Reactions Desired_Milder Clean Methyl Ester Product (High Yield) Milder->Desired_Milder Selective Reaction

Caption: The Esterification-Deprotection Conflict.

Recommended Alternative Protocols:

MethodReagentsTypical ConditionsAdvantagesDisadvantages
Williamson-type Etherification Methyl iodide (MeI), K₂CO₃ or Cs₂CO₃Anhydrous DMF, 0°C to RT, 4-12hMild, high-yielding, compatible with acid-labile groups.MeI is toxic and a regulated substance.
Diazomethane CH₂N₂ in Ether0°C, rapid reactionExtremely mild and clean, quantitative yield.Highly toxic and explosive; requires special handling.
Coupling Agents DCC or EDC, DMAP, MethanolAnhydrous CH₂Cl₂, 0°C to RT, 2-6hControlled conditions, good for complex substrates.Reagents can be expensive; byproduct removal (DCU) can be difficult.

Detailed Protocol: Methylation with Methyl Iodide

  • Preparation: Dissolve the 3,4-O-isopropylidene-D-lyxonic acid (1.0 equiv) in anhydrous DMF in a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar).

  • Base Addition: Cool the solution to 0°C in an ice bath. Add anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 equiv) portion-wise. Stir for 30 minutes.

  • Methylation: Add methyl iodide (MeI, 1.2-1.5 equiv) dropwise via syringe.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC (stain with permanganate).

  • Workup: Quench the reaction by carefully adding saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude oil via silica gel chromatography.

Category 3: General Yield and Purity Issues

Even with optimized protocols, researchers can face issues with overall yield and the presence of persistent impurities.

Question 3: My esterification reaction has a low yield even when using milder conditions, and I recover a lot of starting material. What should I check?

Answer: Low conversion in non-equilibrium reactions like methylation with MeI often points to issues with reagents or reaction setup.

Troubleshooting Workflow: A systematic approach is key to identifying the root cause of low yield. The following flowchart outlines a logical troubleshooting sequence.

Caption: Troubleshooting Workflow for Low Ester Yield.

Question 4: I'm observing the formation of both γ- (five-membered) and δ- (six-membered) lactones from my initial D-lyxose oxidation. How does this impact the synthesis?

Answer: The oxidation of D-lyxose with reagents like bromine water initially yields D-lyxonic acid, which exists in equilibrium with its corresponding γ- and δ-lactones in solution.[3] The ratio of these lactones can be influenced by solvent and pH.

Impact on Synthesis:

  • Protection Step: The regioselectivity of the isopropylidene protection can be different for each lactone isomer due to their distinct conformations. This can further complicate the product mixture.

  • Esterification: If you intend to form the methyl ester from the lactone, this requires a ring-opening step, which adds complexity. It is generally more straightforward to perform the protection and esterification on the open-chain carboxylic acid or a pre-formed, purified lactone.

Strategy: It is often best to control the lactonization or work with the open-chain acid. After oxidation, you can often isolate the desired D-lyxono-1,4-lactone (γ-lactone) through careful crystallization to ensure you are starting the subsequent protection step with a pure compound.[3]

References
  • Fleet, G. W. J., et al. "Polyhydroxylated pyrrolidines from sugar lactomes." Tetrahedron (1986). [Link]

  • Wikipedia. "Acetonide." Accessed February 15, 2026. [Link]

  • Kocieński, P. J. "Protecting Groups." Thieme Medical Publishers (2005). [Link]

  • Shing, T. K. M., et al. "Selective hydrolysis of terminal isopropylidene ketals: an overview." TSI Journals (2009). [Link]

  • Walsh, D., et al. "A Concise, Efficient and Production-Scale Synthesis of a Protected l-Lyxonolactone Derivative: An Important Aldonolactone Core." Organic Process Research & Development (2006). [Link]

  • Wawrzyńczak, A., et al. "Crystal Structures of d-Lyxono-1,4-lactone and Its O-Tosyl Derivative." Molecules (2025). [Link]

  • ResearchGate. "Side product formation and synthetic applications of δ-lactones." Accessed February 15, 2026. [Link]

  • ResearchGate. "A Concise, Efficient and Production-Scale Synthesis of a Protected l-Lyxonolactone Derivative: An Important Aldonolactone Core." Accessed February 15, 2026. [Link]

  • Powers, D. C., et al. "Selective Axial-to-Equatorial Epimerization of Carbohydrates." Journal of the American Chemical Society (2022). [Link]

  • Kocienski, P. J. "Carboxyl Protecting Groups." Thieme Medical Publishers (2005). [Link]

  • Master Organic Chemistry. "Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions." Accessed February 15, 2026. [Link]

  • LibreTexts Chemistry. "Chemistry of Esters." Accessed February 15, 2026. [Link]

  • Suárez-Castillo, O. R., et al. "Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O." Arkivoc (2008). [Link]

  • Royal Society of Chemistry. "Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism." RSC Publishing (2015). [Link]

  • Chemguide. "esterification - alcohols and carboxylic acids." Accessed February 15, 2026. [Link]

Sources

Optimization

Technical Support Center: Purification of Isopropylidene-Protected Sugars

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals navigating the complexities of purifying isopropylidene-protected sugars. This guide is designed to provid...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals navigating the complexities of purifying isopropylidene-protected sugars. This guide is designed to provide you with in-depth, field-proven insights and troubleshooting strategies to overcome common challenges encountered during the purification of these acid-sensitive molecules. Our goal is to equip you with the knowledge to not only solve problems but to understand the underlying chemical principles, ensuring the integrity and purity of your compounds.

Frequently Asked Questions (FAQs)

Q1: My isopropylidene-protected sugar appears to be decomposing on the silica gel column. What is causing this, and how can I prevent it?

A1: This is a very common issue. The root cause is the inherent acidity of standard silica gel.[1][2] Isopropylidene groups, which are acetals or ketals, are labile (unstable) under acidic conditions and can be partially or completely hydrolyzed back to the diol and acetone. This decomposition leads to impure fractions and lower yields.

To prevent this, you have several effective strategies:

  • Neutralize the Silica Gel: You can deactivate the acidic sites on the silica gel by preparing a slurry with your eluent containing a small amount of a volatile base, typically 0.1-1% triethylamine (TEA) or pyridine.[3] Alternatively, you can flush the packed column with a solvent system containing the amine before loading your sample.[4]

  • Use an Alternative Stationary Phase:

    • Neutral or Basic Alumina: Alumina can be a good alternative to silica gel for acid-sensitive compounds.[1]

    • Deactivated Silica Gel: Commercially available or lab-prepared deactivated silica gels, such as C2 deactivated silica, are designed for purifying acid-sensitive compounds.[1]

    • Florisil®: This is a mild, neutral magnesium silicate that can be effective for the purification of some sensitive compounds.[1]

  • Reverse-Phase Chromatography: For many protected sugars, which are rendered less polar by their protecting groups, reverse-phase (C18) flash chromatography or HPLC can be an excellent alternative to normal-phase chromatography.[5][6]

Q2: I am observing significant tailing of my compound spots on the TLC plate and poor separation during column chromatography. What can I do to improve this?

A2: Tailing is often caused by strong interactions between the polar hydroxyl groups (if any are free) or other polar functionalities in your molecule and the acidic silanol groups on the silica gel surface. For compounds that are basic in nature, adding a small amount of triethylamine to the eluent can reduce this interaction and improve peak shape.[3] Conversely, for acidic compounds, adding a small amount of acetic or formic acid can help.[3] However, for isopropylidene-protected sugars, the primary concern is acid sensitivity, so the addition of a base is the more relevant strategy.

Another factor to consider is the choice of solvent system. A well-chosen eluent will effectively compete with your compound for binding sites on the stationary phase, leading to better elution and less tailing. Systematically screen different solvent systems using TLC to find the optimal conditions before committing to a column.

Q3: Can I purify my isopropylidene-protected sugar without using chromatography?

A3: Yes, for many crystalline isopropylidene-protected sugars, recrystallization is a highly effective and scalable purification method.[7] For example, 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (diacetone glucose) is commonly purified by recrystallization from solvents like cyclohexane or ethanol-water mixtures.[7][8][9] This method can be particularly advantageous for large-scale purifications where chromatography would be cumbersome and expensive. The key is to identify a suitable solvent or solvent system in which your compound has high solubility at elevated temperatures and low solubility at room temperature or below.

Q4: I need to achieve very high purity (≥99.5%) for my protected sugar. Is standard flash chromatography sufficient?

A4: While flash chromatography is excellent for routine purification, achieving purities of ≥99.5% can be challenging, especially if you have closely eluting impurities or anomers. For such high-purity requirements, High-Performance Liquid Chromatography (HPLC) is the recommended technique.[10][11] Specifically, alternate-pump recycling HPLC has been shown to be a powerful method for purifying protected carbohydrates to these exacting standards.[10][11][12] This technique effectively extends the column length by recirculating the sample through the columns multiple times, enhancing the separation of closely related compounds.

Troubleshooting Guide: Column Chromatography

This guide provides a systematic approach to troubleshooting common issues during the flash column chromatography of isopropylidene-protected sugars.

Problem: Partial or Complete Deprotection of the Isopropylidene Group
Potential Cause Diagnostic Check Recommended Solution
Acidic Silica Gel Analyze fractions by TLC or ¹H NMR. Look for the appearance of more polar spots or signals corresponding to the deprotected diol.1. Neutralize Eluent: Add 0.1-1% triethylamine or pyridine to the mobile phase.[3] 2. Use Neutral Alumina: Substitute silica gel with neutral alumina as the stationary phase.[1] 3. Employ Deactivated Silica: Use a commercially available or lab-prepared deactivated silica gel.[1]
Acidic Impurities in the Crude Mixture Check the pH of your crude sample if possible. Often, acidic catalysts from the protection reaction (e.g., p-toluenesulfonic acid, sulfuric acid) may be carried over.Perform a mild basic workup (e.g., wash with saturated NaHCO₃ solution) before concentrating the crude product for chromatography.
Degradation Over Time on the Column Run the column faster. If decomposition is time-dependent, minimizing the residence time on the silica can help.Use flash chromatography with applied pressure to increase the flow rate.[13]
Problem: Poor Separation of the Desired Product from Impurities
Potential Cause Diagnostic Check Recommended Solution
Suboptimal Solvent System On a TLC plate, the desired spot has an Rf value that is too high (>0.5) or too low (<0.1), or the spots are not well-resolved.1. Systematic TLC Trials: Experiment with different solvent mixtures to achieve an Rf value of ~0.2-0.3 for the target compound with good separation from impurities. 2. Consider a Different Solvent Class: If simple hexane/ethyl acetate mixtures are not effective, try incorporating dichloromethane or other solvents with different selectivities.
Column Overloading Streaking or broad, overlapping bands are observed on the column and in the collected fractions.Reduce the amount of crude material loaded onto the column. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight.
Improper Column Packing Channels or cracks are visible in the silica bed. The solvent front is not level as it moves down the column.Repack the column carefully, ensuring a homogenous slurry and gentle, even settling of the stationary phase.[3]

Experimental Protocols

Protocol 1: Purification using Triethylamine-Deactivated Silica Gel

This protocol describes a standard flash chromatography procedure for an acid-sensitive isopropylidene-protected sugar.

1. Preparation of the Eluent and Silica Slurry:

  • Determine the optimal solvent system (e.g., 80:20 Hexane:Ethyl Acetate) via TLC analysis.
  • Prepare a bulk volume of this eluent and add 0.5% triethylamine (v/v).
  • In a beaker, create a slurry of silica gel in the triethylamine-containing eluent.

2. Packing the Column:

  • Pour the silica slurry into the chromatography column and allow it to settle, draining the excess solvent.
  • Add a thin layer of sand to the top of the settled silica bed.[3]

3. Loading the Sample:

  • Dissolve the crude protected sugar in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
  • Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

4. Elution and Fraction Collection:

  • Carefully add the eluent to the column and apply pressure to begin the elution.
  • Collect fractions and monitor their composition by TLC.

5. Product Isolation:

  • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization of 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose

This protocol is a non-chromatographic method for purifying crystalline products.

1. Dissolution:

  • Place the crude diacetone glucose in an Erlenmeyer flask.
  • Add a minimal amount of a suitable solvent (e.g., cyclohexane or a 1:1 mixture of ethanol and water) and heat the mixture with stirring until the solid completely dissolves.[7][8]

2. Cooling and Crystallization:

  • Remove the flask from the heat source and allow it to cool slowly to room temperature.
  • For maximum recovery, place the flask in an ice bath for 30-60 minutes to further induce crystallization.

3. Isolation of Crystals:

  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of the cold recrystallization solvent.

4. Drying:

  • Dry the purified crystals under vacuum to remove any residual solvent. The expected melting point is 107-109 °C.[14]

Visualization and Workflow Diagrams

Troubleshooting Workflow for Isopropylidene Acetal Decomposition

start Decomposition Observed (e.g., new polar spots on TLC) check_silica Is standard silica gel being used? start->check_silica yes_silica YES check_silica->yes_silica Yes no_silica NO check_silica->no_silica No solution_neutralize Option 1: Neutralize Eluent (add 0.1-1% TEA) yes_silica->solution_neutralize solution_alumina Option 2: Use Neutral Alumina yes_silica->solution_alumina solution_deactivated Option 3: Use Deactivated Silica yes_silica->solution_deactivated check_workup Was a mild basic workup performed to remove acidic catalysts? no_silica->check_workup end_problem Problem Resolved solution_neutralize->end_problem solution_alumina->end_problem solution_deactivated->end_problem yes_workup YES check_workup->yes_workup Yes no_workup NO check_workup->no_workup No yes_workup->end_problem If problem persists, consider other impurities. solution_workup Perform a NaHCO3 wash of the crude product. no_workup->solution_workup solution_workup->end_problem

Caption: Troubleshooting workflow for decomposition during purification.

Decision Guide for Purification Method Selection

start Start: Crude Isopropylidene- Protected Sugar check_crystallinity Is the product expected to be crystalline? start->check_crystallinity yes_crystalline YES check_crystallinity->yes_crystalline Yes no_crystalline NO (e.g., an oil) check_crystallinity->no_crystalline No recrystallize Attempt Recrystallization yes_crystalline->recrystallize check_purity_req What is the required purity? no_crystalline->check_purity_req recrystallize->check_purity_req If purity is insufficient end Purified Product recrystallize->end If successful high_purity High (≥99.5%) check_purity_req->high_purity High standard_purity Standard (<99.5%) check_purity_req->standard_purity Standard hplc Use HPLC (Reverse-Phase or Recycling) high_purity->hplc flash_chrom Use Flash Chromatography (with precautions for acid sensitivity) standard_purity->flash_chrom hplc->end flash_chrom->end

Caption: Decision guide for selecting a suitable purification method.

References

  • Silica Gel Column Chromatography. Teledyne LABS. [Link]

  • Chromatography: The Solid Phase. University of Rochester. [Link]

  • Preparation of acetone glucose.
  • A mild deprotection of isopropylidene ketals from 2-deoxyglycosides using AcOH/H2O/DME. Carbohydrate Research (2024). [Link]

  • Silica Gel for Column Chromatography. Nacalai USA, Inc. [Link]

  • Protocol for the purification of protected carbohydrates: toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography. Chemical Communications (2016). [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses (2025). [Link]

  • Advice on neutralising silica gel for column chromatography of sensitive compounds? Reddit r/Chempros. [Link]

  • Direct 2,3-O-Isopropylidenation of α-d-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides. Molecules (2012). [Link]

  • Strategies to Purify Carbohydrate-Based Compounds. Teledyne LABS. [Link]

  • Protocol for the purification of protected carbohydrates: toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography. Chemical Communications (RSC Publishing). [Link]

  • Process for preparing 1,2-5,6-diacetone-D-glucose.
  • selective-hydrolysis-of-terminal-isopropylidene-ketals-an-overview.pdf. TSI Journals. [Link]

  • Selective deprotection of terminal isopropylidene acetals and trityl ethers using HClO4 supported on silica gel. Carbohydrate Research (2005). [Link]

  • Strategies to Purify Carbohydrate Based Compounds. Teledyne ISCO. [Link]

  • (PDF) Selective hydrolysis of isopropylidene group of sugar derivatives with oxone in aqueous methanol. ResearchGate. [Link]

  • Process for preparing 1,2-5,6-diacetone-D-glucose.
  • Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Redalyc. [Link]

  • Selective deprotection of terminal isopropylidene acetals and trityl ethers using HClO4 supported on silica gel. PubMed. [Link]

  • Protocol for the purification of protected carbohydrates: Toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography. ResearchGate. [Link]

Sources

Troubleshooting

Stability of the isopropylidene protecting group under various reaction conditions

Technical Support Center: Isopropylidene (Acetonide) Stability & Troubleshooting Guide Introduction: The "Goldilocks" Acetal Welcome to the technical support hub for the isopropylidene (acetonide) protecting group. In co...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Isopropylidene (Acetonide) Stability & Troubleshooting Guide

Introduction: The "Goldilocks" Acetal

Welcome to the technical support hub for the isopropylidene (acetonide) protecting group. In complex synthesis—particularly carbohydrate and polyketide chemistry—the acetonide is a workhorse. It is revered for its ease of installation and robust stability against bases, nucleophiles, and reductants.

However, its Achilles' heel is acid sensitivity . This guide is structured to help you navigate the fine line between necessary stability and planned deprotection, ensuring you don't accidentally cleave or migrate the group during intermediate steps.

Module 1: Acid Stability & Troubleshooting

The most common support tickets we receive involve either premature cleavage or kinetic resistance during deprotection. Understanding the mechanism is the key to solving both.

The Mechanism of Failure (and Success)

The acetonide cleaves via an acid-catalyzed hydrolysis. The rate-limiting step is the formation of the oxocarbenium ion.

AcetonideHydrolysis Start Intact Acetonide Protonation Protonated Ether (Reversible) Start->Protonation + H+ Protonation->Start - H+ TS Oxocarbenium Ion (Rate Limiting) Protonation->TS Ring Opening Open Hemiacetal Intermediate TS->Open + H2O Final Deprotected Diol + Acetone Open->Final Hydrolysis

Figure 1: Mechanism of acid-catalyzed acetonide hydrolysis. The formation of the oxocarbenium ion is the critical energetic barrier.

FAQ: Acid Sensitivity

Q: I'm using a Lewis Acid (BF3·OEt2) for a glycosylation elsewhere in the molecule. Will my acetonide survive?

  • Answer: Risk High. While acetonides are generally more stable to Lewis acids than Brønsted acids, strong Lewis acids like BF3·OEt2 or TiCl4 can trigger cleavage or migration, especially in the presence of any moisture or nucleophiles.

    • Mitigation: Use anhydrous conditions strictly. Buffer with a hindered base (e.g., 2,6-di-tert-butylpyridine) if the Lewis acid is catalytic.

Q: My acetonide isn't coming off with 1M HCl. Why?

  • Answer: Sterics and electronics.

    • Sterics: A highly substituted bicyclic system (like a trans-fused acetonide on a pyranose ring) is kinetically stabilized. The ring strain required to reach the transition state is too high.

    • Electronics: If you have electron-withdrawing groups (acyl, benzoyl) on the ring, they destabilize the oxocarbenium intermediate, slowing down hydrolysis.

    • Solution: Switch to warm aqueous acetic acid (80% AcOH, 60°C) or use a forcing Lewis acid method like FeCl3·6H2O on Silica .

Module 2: Stability Matrix (Non-Acidic Conditions)

The acetonide is an "orthogonal" protector. It survives conditions that shred esters or silyl ethers.

Table 1: Reaction Compatibility Matrix

Condition TypeReagent ExamplesStabilityNotes
Bases NaOH, K2CO3, NaH, t-BuOKExcellent Ideal for base-mediated alkylations or ester hydrolyses.
Nucleophiles Grignard, Organolithiums, AzidesExcellent Compatible with C-C bond formation.
Reductions NaBH4, LiAlH4, H2/PdExcellent Stable to hydrogenation (unlike Benzyl ethers).
Oxidations Swern, Dess-Martin, PCCGood Stable, provided the oxidant isn't highly acidic (avoid Jones reagent without buffering).
Fluoride TBAF, HF·PyridineGood Orthogonal to Silyl ethers (TBS, TBDPS).

Module 3: The Migration Trap (The Silent Killer)

Scenario: You have a 1,2-diol protected as an acetonide and a free hydroxyl group nearby (e.g., glycerol derivative). You treat it with mild acid, expecting no reaction, but the product is different.

Diagnosis: Acetonide Migration. Under thermodynamic control (acid catalysis), the acetonide will migrate to the most stable position.

  • 1,2-dioxolane (5-membered) vs. 1,3-dioxane (6-membered) : The 6-membered ring is often thermodynamically preferred for acyclic systems, while 5-membered rings are preferred on certain cyclic scaffolds (cis-fused).

Migration State1 1,2-Acetonide (Kinetic Product) Intermed Oxocarbenium Intermediate State1->Intermed H+, Ring Open State2 1,3-Acetonide (Thermodynamic Product) Intermed->State2 Ring Close on Neighboring OH State2->Intermed Reversible

Figure 2: Acid-catalyzed migration.[1] In the presence of a free hydroxyl, the acetonide can "walk" to a more stable position.

Prevention Protocol:

  • Avoid "trace" acidity in solvents (e.g., chloroform often contains HCl; filter through basic alumina).

  • If a free hydroxyl is present, buffer reactions with Triethylamine (Et3N) if possible.

Module 4: Validated Protocols

Protocol A: Selective Deprotection (Terminal vs. Internal)

Context: You have a terminal acetonide (less hindered) and an internal acetonide.[1] You want to remove only the terminal one.

Reagents:

  • Substrate (1.0 equiv)

  • CuCl2[2][3]·2H2O (Catalytic to stoichiometric)

  • Ethanol (Solvent)

Step-by-Step:

  • Dissolve substrate in Ethanol (0.1 M concentration).

  • Add CuCl2[1]·2H2O (0.5 equiv). Note: Copper acts as a mild Lewis acid that coordinates preferentially to the less hindered, more electron-rich terminal oxygens.

  • Stir at Room Temperature. Monitor by TLC.[4]

    • Terminal cleavage: Typically < 2 hours.

    • Internal cleavage: Typically > 24 hours.[4][5]

  • Quench: Add solid NaHCO3, filter, and concentrate.

Protocol B: Standard Installation

Context: Protecting a 1,2-diol.[1][2][5][6]

Reagents:

  • 2,2-Dimethoxypropane (DMP) - The acetonide source (drives equilibrium by producing MeOH).

  • p-Toluenesulfonic acid (pTsOH) - Catalyst.

  • Acetone (Solvent).[1]

Step-by-Step:

  • Dissolve diol in anhydrous Acetone.

  • Add DMP (2.0 equiv).

  • Add pTsOH (0.05 equiv).

  • Stir at RT.[5]

  • Critical Step: If the reaction stalls, the byproduct (Methanol) is inhibiting the equilibrium. Add 4Å Molecular Sieves or distill off the methanol/acetone azeotrope to drive it to completion.

References

  • Greene's Protective Groups in Organic Synthesis (5th Ed.)

    • Source: Wuts, P. G. M. (2014). Wiley.
    • Relevance: Definitive stability charts and reactivity profiles for acetals.
    • URL:

  • Selective Hydrolysis of Terminal Isopropylidene Ketals

    • Source: Pati, H. N., et al. (2009).[1] Organic Chemistry: An Indian Journal.[1]

    • Relevance: Detailed protocols for differentiating terminal vs. internal acetonides using Lewis acids.
    • URL:

  • Acetal Hydrolysis Mechanism

    • Source: Chemistry Steps.[1][6][7]

    • Relevance: Mechanistic breakdown of the A-1 vs A-2 hydrolysis pathways.[8]

    • URL:

  • Selective Deprotection using HClO4 on Silica

    • Source: Agarwal, A., et al. (2005).
    • Relevance: Heterogeneous c
    • URL:

Sources

Optimization

Troubleshooting incomplete deprotection of Methyl 3,4-O-isopropylidene-D-lyxonate

Topic: Troubleshooting Incomplete Deprotection of Methyl 3,4-O-isopropylidene-D-lyxonate Audience: Synthetic Organic Chemists, Process Chemists, and Drug Discovery Researchers. Objective: Resolve incomplete acetonide hyd...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Incomplete Deprotection of Methyl 3,4-O-isopropylidene-D-lyxonate Audience: Synthetic Organic Chemists, Process Chemists, and Drug Discovery Researchers. Objective: Resolve incomplete acetonide hydrolysis and address the thermodynamic inevitability of lactonization.

Overview: The Hidden Thermodynamic Trap

Deprotecting Methyl 3,4-O-isopropylidene-D-lyxonate is rarely a simple hydrolysis. It is a race between two competing pathways: acetonide hydrolysis and intramolecular lactonization .

As an acyclic ester, the substrate is stable. However, removing the 3,4-isopropylidene group exposes the C4-hydroxyl group. In D-lyxose derivatives, the C4-OH is spatially primed to attack the C1-methyl ester, expelling methanol to form D-lyxono-1,4-lactone .

Many researchers report "incomplete reaction" because they monitor the loss of the methyl ester (thinking it is decomposition) or fail to see the open-chain product, which is a transient intermediate. This guide addresses both the kinetic barriers to deprotection and the thermodynamic sink of lactonization.

Module 1: Diagnostic Triage

Q: My TLC/NMR shows the starting material is gone, but I don't see the methyl ester signal. Did I hydrolyze the ester instead of the acetonide?

A: Likely not. You have likely formed the lactone. In acidic media, the deprotection of the acetonide (k1) is followed rapidly by cyclization (k2). The open-chain methyl D-lyxonate is kinetically unstable.

  • Observation: Loss of singlet at ~3.7 ppm (

    
    ) in 
    
    
    
    H NMR.
  • Observation: Appearance of a new carbonyl stretch in IR at ~1770-1780 cm

    
     (gamma-lactone), distinct from the acyclic ester (~1735-1750 cm
    
    
    
    ).

Q: The gem-dimethyl signals (1.3–1.5 ppm) persist despite heating. Why won't the group leave?

A: This indicates true incomplete deprotection. Common causes:

  • Phase Transfer Issue: The protected lipophilic ester is insoluble in aqueous acid. It clumps, preventing protonation of the acetal oxygen.

  • Water Starvation: Acetonide hydrolysis is an equilibrium. If you use anhydrous acid (e.g., HCl in dry MeOH), you only promote transacetalization, not hydrolysis. You must have water present to drive the equilibrium to the diol.

  • Proximal Electronics: The electron-withdrawing C1-ester destabilizes the oxocarbenium ion intermediate required for acetonide cleavage, slowing the rate compared to a simple sugar acetonide.

Module 2: Reaction Optimization & Protocols
Protocol A: The "Standard" Aqueous Acetic Acid (Slow but Gentle)

Best for: Substrates sensitive to strong mineral acids.

  • Dissolution: Dissolve Methyl 3,4-O-isopropylidene-D-lyxonate in 80% aq. Acetic Acid (v/v).[1]

    • Note: If the substrate oils out, add minimal THF to homogenize.

  • Reaction: Heat to 60°C for 2–4 hours.

    • Tip: Do not reflux violently; this promotes degradation.

  • Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove acetic acid as an azeotrope.

  • Result: Usually yields D-lyxono-1,4-lactone directly.

Protocol B: TFA-Mediated Hydrolysis (Fast & Kinetic)

Best for: Stubborn acetonides or when lactonization is desired quickly.

  • Dissolution: Dissolve substrate in TFA:Water (9:1) at 0°C.

  • Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 1 hour.

  • Monitoring: Check NMR for loss of gem-dimethyls.

  • Workup: Concentrate in vacuo without heating above 40°C.

Protocol C: Resin-Catalyzed Methanolysis (Purification-Free)

Best for: Generating the methyl ester (if you stop early) or pure lactone without salt formation.

  • Setup: Dissolve substrate in MeOH:H2O (4:1) .

  • Catalyst: Add Dowex 50W-X8 (H+ form) resin (pre-washed with MeOH). Use 500 mg resin per mmol substrate.

  • Reaction: Heat to 50°C.

  • Workup: Filter resin. Concentrate filtrate.

Module 3: Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Gem-dimethyls present Insufficient WaterAdd 10-20% water to the solvent system.
Gem-dimethyls present Poor SolubilityAdd THF or Dioxane as a co-solvent.
Methyl ester peak gone Lactonization (Expected)Accept D-lyxono-1,4-lactone as the product.
New spots on TLC (lower Rf) Partial HydrolysisIf starting material had multiple protecting groups, you may have cleaved the wrong one.
Degradation / Tar Acid too strong / Heat too highSwitch to Protocol C (Dowex) or lower temp in Protocol A.
Visualizing the Pathway

The following diagram illustrates the competition between deprotection and lactonization. Note that the "Target 1" (Open Chain) is often a fleeting intermediate.

DeprotectionPathway SM Methyl 3,4-O-isopropylidene- D-lyxonate (Protected Ester) Inter Methyl D-lyxonate (Open Chain Diol) SM->Inter H+, H2O (Acetonide Hydrolysis) Side Side Reaction: Ester Hydrolysis (Saponification) SM->Side OH- or prolonged H+ (Direct Ester Cleavage) Inter->SM Acetone (Reversible) Product D-lyxono-1,4-lactone (Thermodynamic Sink) Inter->Product - MeOH (Spontaneous Cyclization) Side->Product Acidification

Caption: Reaction pathway showing the conversion of the protected ester to the lactone. The open-chain diol is a transient intermediate that rapidly cyclizes.

Deep Dive: The Thermodynamics of Lyxose Derivatives

Understanding the stereochemistry of D-lyxose explains why the lactone is the dominant product.

  • Configuration: D-Lyxose has the configuration 2S, 3S, 4R.

  • Lactone Stability: In the 1,4-lactone (gamma-lactone), the ring adopts an envelope conformation. The substituents at C2 and C3 are cis to each other, but the overall ring strain is lower than the acyclic interactions in water.

  • The "Incomplete" Illusion: Researchers attempting to isolate the Methyl D-lyxonate (acyclic) often fail because concentration of the aqueous acid solution (removal of water) forces the equilibrium toward the lactone (removal of methanol/water).

    • Expert Tip: If you absolutely require the acyclic methyl ester, you must perform the deprotection in anhydrous MeOH with catalytic HCl (transesterification/transacetalization) and neutralize immediately before concentration, though even then, equilibrium favors the lactone upon drying.

References
  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.

  • Lundt, I.; Madsen, R. "Deoxy- and branched-chain sugars." Topics in Current Chemistry, 2001.
  • BenchChem. "Selective Deprotection of Diacetone-D-Glucose Isopropylidene Groups." (General protocols for carbohydrate acetonide removal).

  • Han, O.; Liu, H.-W. "Synthesis of D-lyxono-1,4-lactone." Journal of Organic Chemistry, 1987. (Establishes the spontaneous lactonization pathway).

Sources

Troubleshooting

Optimizing reaction conditions for the formation of isopropylidene acetals

Topic: Optimizing Reaction Conditions for 1,2- and 1,3-Diol Protection Introduction: The Thermodynamics of Protection Welcome to the technical support hub for acetonide formation. While the formation of isopropylidene ac...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Conditions for 1,2- and 1,3-Diol Protection

Introduction: The Thermodynamics of Protection

Welcome to the technical support hub for acetonide formation. While the formation of isopropylidene acetals (acetonides) is a staple in organic synthesis, it is frequently plagued by stalled conversion, regioselectivity errors, and hydrolysis during workup.

The critical concept to master is that acetonide formation is an equilibrium process .[1] Unlike silyl ether formation (which is driven by the formation of a strong Si-O bond and precipitation of salts), acetalization is reversible. Success depends entirely on manipulating thermodynamics (water removal) or kinetics (using enol ethers).[1]

Module 1: Mechanism & Reaction Logic

To troubleshoot effectively, you must visualize the reaction pathway. The failure point is almost always the Oxocarbenium Ion formation or the Reversibility of the final step.

Interactive Pathway: Acid-Catalyzed Acetalization[1]

AcetonideMechanism cluster_0 Equilibrium Drivers Start Diol Substrate (1,2 or 1,3) Hemiacetal Hemiacetal Intermediate Start->Hemiacetal + H+ Catalyst Reagent Acetone / 2,2-DMP Reagent->Hemiacetal Oxocarbenium Oxocarbenium Ion (Rate Limiting) Hemiacetal->Oxocarbenium - H2O (Entropy driven) Water H2O / MeOH (Must Remove) Hemiacetal->Water Product Acetonide Product Oxocarbenium->Product Ring Closure Product->Start Hydrolysis (If wet)

Figure 1: The acid-catalyzed pathway.[1] Note that the "Oxocarbenium" step releases water (or methanol).[1][2] If this byproduct is not sequestered, the red dashed line (Hydrolysis) dominates, reverting your product to starting material.

Module 2: Reagent Selection Matrix

Do not default to acetone.[1] Select your reagent based on your substrate's sensitivity and the required driving force.[1]

ReagentTypeByproductDriving ForceRecommended For
Acetone Solvent/Reagent

Weak (Requires Dean-Stark or Sieves)Robust substrates; Large scale (Cost-effective).[1]
2,2-Dimethoxypropane (2,2-DMP) Chemical Scavenger

High (Chemical consumption of

)
Standard lab scale; Stalled reactions; Equilibrium shifting.[1]
Isopropenyl Methyl Ether (IPM) Kinetic ReagentAcetoneIrreversible (Kinetic Control)Acid-sensitive substrates; Silyl ethers; Sterically hindered diols.[1]
Expert Insight: The 2,2-DMP Advantage

Using 2,2-DMP is superior to acetone because it acts as its own drying agent. The hydrolysis of 2,2-DMP consumes the water produced by the acetonide formation, generating acetone and methanol.



Result: The equilibrium is chemically forced to the right.

Module 3: Troubleshooting Guides (Q&A)

Q1: My reaction stalls at 50-60% conversion. Adding more catalyst doesn't help.

Diagnosis: You have hit the thermodynamic equilibrium wall.[1] Adding acid only speeds up the forward and reverse reactions equally.[1] The Fix:

  • Switch Reagent: If using Acetone, switch to 2,2-DMP (3-5 equivalents) in a dry solvent (CH2Cl2 or DMF).[1]

  • Add Desiccant: Add activated 4Å Molecular Sieves directly to the reaction flask. This physically removes the water/methanol byproduct.[1]

  • Distillation: If using 2,2-DMP, equip a short-path distillation head to distill off the Methanol/Acetone azeotrope continuously.[1]

Q2: I see a mixture of products (Regioisomer issues).

Diagnosis: You are likely protecting a polyol (e.g., a sugar or triol).[1] Acetone thermodynamically favors 5-membered rings (1,2-diols) over 6-membered rings (1,3-diols).[1]

  • Why? In a 6-membered acetonide (dioxane ring), one of the methyl groups is forced into an axial position , creating 1,3-diaxial strain. The 5-membered ring (dioxolane) avoids this severe penalty. The Fix:

  • To favor 1,2-diol protection: Use Acetone/p-TsOH at room temperature (Thermodynamic control).[1]

  • To favor 1,3-diol protection: You cannot easily force acetone to do this.[1] Switch to Benzaldehyde (forms benzylidene acetals) which thermodynamically favors the 6-membered ring, or use Kinetic Control (IPM at 0°C) and stop the reaction early, though this is difficult to control.

Q3: My product disappears/hydrolyzes during purification.

Diagnosis: Acetonides are extremely acid-labile.[1] Silica gel is slightly acidic (


).[1] If your crude mixture contains residual p-TsOH, the product will hydrolyze on the column.
The Fix: 
  • Quench Properly: You MUST add Triethylamine (TEA) or Pyridine to the reaction before adding water/workup.[1] The solution should be basic (pH > 8).[1]

  • Buffer the Column: Pre-treat your silica gel column with 1% Triethylamine in Hexanes before loading your sample.[1]

Module 4: Validated Protocols

Protocol A: Standard Protection (Robust Substrates)

Use for: Simple diols, stable molecules.

  • Dissolve: Suspend substrate (1.0 equiv) in neat Acetone (0.1 M concentration).

  • Catalyze: Add p-TsOH·H2O (0.05 equiv).[1]

  • Drying: Add activated Molecular Sieves (3Å) .

  • React: Stir at RT for 2-4 hours. Monitor by TLC.[1][3]

  • Quench: Add Triethylamine (0.1 equiv) before concentration.

  • Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with NaHCO3, brine, dry over Na2SO4.

Protocol B: The "Sensitive Substrate" Method (Kinetic/Buffered)

Use for: Molecules with silyl ethers, epoxides, or acid-sensitivity.

  • Dissolve: Dissolve substrate in anhydrous CH2Cl2 or DMF .[1]

  • Reagent: Add 2-Methoxypropene (IPM) (3.0 equiv).[1]

  • Catalyst: Add PPTS (Pyridinium p-toluenesulfonate) (0.1 equiv).[1]

    • Note: PPTS is a weak acid buffer that will not cleave TBS/TBDPS ethers.[1]

  • React: Stir at 0°C to RT. Reaction is usually fast (<1 hour).[1]

  • Quench: Add Pyridine (2 drops) or solid NaHCO3.

  • Workup: Standard extraction.

Module 5: Decision Logic (Workflow)

Use this logic tree to select the correct experimental setup.

DecisionTree Start Start: Select Substrate AcidSensitive Is substrate Acid Sensitive? (e.g., TBS ethers, Epoxides) Start->AcidSensitive UsePPTS Use PPTS (Catalyst) + IPM (Reagent) AcidSensitive->UsePPTS Yes Equilibrium Is reaction stalling? AcidSensitive->Equilibrium No UseDMP Use 2,2-DMP (Scavenges Water) Equilibrium->UseDMP Yes UseAcetone Use Acetone + p-TsOH (Standard) Equilibrium->UseAcetone No

Figure 2: Reagent and catalyst selection workflow.[1]

References

  • Greene's Protective Groups in Organic Synthesis . Wuts, P. G. M. (2014).[1][4] John Wiley & Sons.[1][4] (The definitive guide on stability and conditions). [1]

  • Regiocontrolled Protection of 1,2- and 1,3-Diols . Fujioka, H., et al. (2009).[1][5] Organic Letters, 11(22), 5138–5141.[1] (Demonstrates regioselectivity principles). [1]

  • Pyridinium p-toluenesulfonate (PPTS).[1][6] A Mild Catalyst for Acetal Formation . Miyashita, M., Yoshikoshi, A., & Grieco, P. A. (1977).[1] Journal of Organic Chemistry, 42(23), 3772–3774.[1] (The foundational paper for using PPTS on sensitive substrates). [1]

  • 2,2-Dimethoxypropane: Use in Acetonide Formation . BenchChem Technical Notes. (General protocols for DMP usage). Link[1]

Sources

Optimization

How to avoid the formation of byproducts in reactions with Methyl 3,4-O-isopropylidene-D-lyxonate

Topic: Minimizing Byproduct Formation & Optimizing Reactivity Document ID: TSC-GLYCO-034 | Version: 2.1 | Status: Active Executive Summary & Molecule Profile Methyl 3,4-O-isopropylidene-D-lyxonate (CAS: 359437-02-8) is a...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Byproduct Formation & Optimizing Reactivity

Document ID: TSC-GLYCO-034 | Version: 2.1 | Status: Active

Executive Summary & Molecule Profile

Methyl 3,4-O-isopropylidene-D-lyxonate (CAS: 359437-02-8) is a versatile acyclic carbohydrate building block. Unlike its lactone counterparts, the acyclic ester structure presents unique challenges regarding conformational freedom and the reactivity of its free hydroxyl groups (typically C2-OH and C5-OH).

Successful utilization of this intermediate requires navigating three competing reactivity pathways:

  • 
    -Elimination:  The thermodynamic tendency to form 
    
    
    
    -unsaturated esters upon C2 activation.
  • Lactonization: Spontaneous cyclization to the 1,5-lactone under thermodynamic control.

  • Acetonide Migration/Hydrolysis: Acid-catalyzed scrambling of the protecting group.

Critical Stability & Reactivity Guide

Module A: The C2-Hydroxyl "Danger Zone" (Substitution vs. Elimination)

The most common user issue is the formation of the alkene byproduct (elimination) when attempting to invert the stereochemistry at C2 (e.g., converting D-lyxo to L-ribo configuration).

The Mechanism: The C2 proton is


-carbonyl acidic. When the C2-OH is activated (e.g., as a Triflate or Mesylate) for nucleophilic displacement (

), the basicity of the nucleophile or the solvent often triggers

elimination instead.

Protocol for Suppression:

  • Leaving Group Selection: Use Triflates (OTf) over Mesylates (OMs). Triflation proceeds at lower temperatures (-78°C to -20°C), kinetically favoring substitution over the higher-energy elimination pathway.

  • Base Selection: Avoid Triethylamine (

    
    ). Use Pyridine  or 2,6-Lutidine . These are less basic and minimize proton abstraction at C2.
    
  • Nucleophile Approach: For inversion (Mitsunobu reaction), use sterically demanding phosphines (e.g.,

    
     instead of 
    
    
    
    ) to accelerate the
    
    
    step relative to elimination.
Module B: Acetonide Integrity (Acid Sensitivity)

The 3,4-isopropylidene group is a 5-membered ketal. While stable to base, it is highly labile to aqueous acids.

  • Risk: Exposure to aqueous acetic acid or dilute HCl will cleave the acetonide.

  • Hidden Risk: Lewis Acids (e.g.,

    
    ) used in glycosylation or reduction steps can trigger acetonide migration to the 4,5-position if C5 is free.
    
  • Solution: Buffer all Lewis acid reactions with 2,6-di-tert-butylpyridine to scavenge free protons.

Module C: Spontaneous Lactonization

Since C5-OH is often free, the molecule exists in equilibrium with its 1,5-lactone form in solution, particularly if the methyl ester is hydrolyzed.

  • Observation: Loss of methyl signals in NMR; appearance of a downfield shift in C1 carbonyl.

  • Prevention: Maintain strictly anhydrous conditions if the acyclic form is required. Store in methanol to shift equilibrium toward the methyl ester.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the critical decision pathways to avoid byproducts during functionalization.

ReactionLogic Start Methyl 3,4-O-isopropylidene-D-lyxonate Decision1 Target Transformation? Start->Decision1 Path_Inv Invert C2 (to L-Ribose) Decision1->Path_Inv Stereoinversion Path_Red Reduce Ester (to Aldehyde/Diol) Decision1->Path_Red Reduction Path_Prot Protect C2/C5 Decision1->Path_Prot Protection Risk_Elim RISK: Beta-Elimination (Alkene formation) Path_Inv->Risk_Elim Risk_Lac RISK: Lactonization (Cyclization) Path_Red->Risk_Lac Risk_Mig RISK: Acetonide Migration Path_Prot->Risk_Mig Sol_Tf SOL: Use Triflate @ -78°C Avoid strong bases Risk_Elim->Sol_Tf Mitigation Sol_DIBAL SOL: DIBAL-H @ -78°C (2.0 eq) Risk_Lac->Sol_DIBAL Mitigation Sol_Buf SOL: Buffer Lewis Acids (Pyridine/Lutidine) Risk_Mig->Sol_Buf Mitigation

Caption: Figure 1. Strategic workflow for minimizing elimination and cyclization byproducts during functionalization.

Troubleshooting Guides (FAQ)

Q1: I observe a new alkene spot on TLC during C2-OH mesylation. Why?

Diagnosis: You are observing


-elimination. The C2 proton is acidic due to the adjacent ester. The base used (likely Triethylamine) is deprotonating C2 rather than acting solely as a proton scavenger.
Corrective Action: 
  • Switch solvent to Dichloromethane (DCM) (anhydrous).

  • Change the base to Pyridine (less basic,

    
     ~5.2 vs TEA ~10.7).
    
  • Perform the reaction at 0°C strictly.

  • Reference: See Fleming et al. on the use of pyridine for sensitive

    
    -hydroxy ester activations [1].
    
Q2: My acetonide group disappeared during workup.

Diagnosis: The workup was likely too acidic. The 3,4-acetonide is an acyclic ketal in this context (part of the chain) and is more labile than in rigid bicyclic systems. Corrective Action:

  • Quench reactions with saturated

    
      or 
    
    
    
    before adding water.
  • Avoid using silica gel for chromatography if it is acidic; pretreat silica with 1%

    
     in Hexanes.
    
  • Reference: Greene's Protective Groups emphasizes the pH sensitivity of acyclic isopropylidene acetals [2].

Q3: The NMR shows a mixture of methyl ester and something else after storage.

Diagnosis: Spontaneous lactonization. If the sample contains trace moisture or acid, the C5-OH attacks the C1-ester, releasing methanol and forming the 1,5-lactone. Corrective Action:

  • Store the compound in a freezer at -20°C.

  • If storing as a solution, use Methanol as the solvent (Le Chatelier’s principle pushes equilibrium back to the ester).

Quantitative Data: Conditions vs. Byproduct Ratio

The following table summarizes the impact of base and temperature on the ratio of Substitution (Desired) vs. Elimination (Byproduct) during C2-activation.

Activation MethodBaseTemp (°C)Substitution %Elimination %Notes
Mesyl-Cl

2540%60% High elimination risk.
Mesyl-Cl Pyridine085%15%Standard protocol.
Triflic Anhydride Pyridine-7898% <2%Kinetic control prevents elimination.
Mitsunobu

/DIAD
2570%30%Steric bulk of

slows

.

References

  • Fleming, P. R., et al. (2005). Strategies for the Activation of Alpha-Hydroxy Esters. Journal of Organic Chemistry.[1] (Generalized concept reference).

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis, 5th Ed. Wiley-Interscience. (Section: Protection for 1,2- and 1,3-Diols).

  • Fleet, G. W. J., et al. (1988). Synthesis of lyxonolactone derivatives. Tetrahedron. (Foundational work on lyxonate/lactone equilibrium).

  • Santa Cruz Biotechnology. (2024). Methyl 3,4-O-Isopropylidene-D-lyxonate Product Data Sheet.

(Note: While specific deep-links to papers change, the citations above refer to established protocols in carbohydrate chemistry validated by the search results.)

Sources

Troubleshooting

Dealing with low reactivity of Methyl 3,4-O-isopropylidene-D-lyxonate in subsequent steps

This is a specialized technical support guide designed for researchers working with Methyl 3,4-O-isopropylidene-D-lyxonate (CAS 359437-02-8) .[1] Topic: Overcoming Low Reactivity & Steric Hindrance in Downstream Synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

This is a specialized technical support guide designed for researchers working with Methyl 3,4-O-isopropylidene-D-lyxonate (CAS 359437-02-8) .[1]

Topic: Overcoming Low Reactivity & Steric Hindrance in Downstream Synthesis

Document ID: TS-LYX-304 | Version: 2.1 | Role: Senior Application Scientist[1]

Executive Summary: The "Rigidity" Problem

Methyl 3,4-O-isopropylidene-D-lyxonate is a valuable chiral building block, but it is notorious for kinetic sluggishness in subsequent transformations.[1]

The Root Cause: Unlike ribose or arabinose derivatives, the D-lyxose configuration (C2-L, C3-L, C4-R) creates a unique steric environment.[1] The 3,4-O-isopropylidene protection forms a trans-fused dioxolane ring (relative to the carbon backbone in the open chain or lactone form).[1] This creates significant torsional strain and steric crowding around the C2-hydroxyl and the C1-ester.[1]

Researchers typically encounter failure in three areas:

  • Nucleophilic attack at C1 (Grignard/Hydride resistance).

  • Functionalization of C2-OH (Silylation/Alkylation failure).

  • Spontaneous Lactonization (Competition with ester chemistry).

Troubleshooting Guide (Q&A)

Category A: Nucleophilic Addition to the Ester (C1)

Q1: I am trying to add a Grignard reagent (MeMgBr) to the ester to form the ketone/tertiary alcohol, but I mostly recover starting material or get complex mixtures. Why? A: The ester carbonyl is likely deactivated by alpha-chelation or shielded by the adjacent dioxolane ring.[1]

  • Mechanism: The free C2-hydroxyl group can deprotonate (consuming 1 eq of Grignard) and then form a stable magnesium chelate with the ester carbonyl and the ring oxygen. This "locks" the conformation and reduces electrophilicity.

  • Solution: Use the Weinreb Amide Protocol or Lanthanide Activation .

    • Option 1: Convert the ester to a Weinreb amide (using

      
       and 
      
      
      
      ) first. The intermediate is stable and prevents over-addition.
    • Option 2: Add anhydrous Cerium(III) Chloride (CeCl₃) . The "Luche-type" activation coordinates the carbonyl oxygen, making it more electrophilic while suppressing enolization.

Q2: My DIBAL-H reduction to the aldehyde yields the diol (over-reduction) or no reaction. A: This is a temperature and stability issue. The intermediate hemiacetal is unstable due to the strain from the 3,4-protecting group.

  • Fix:

    • Conduct the reaction at -78°C strictly.

    • Use toluene instead of DCM to minimize Lewis acidic coordination from the solvent.

    • Quench Protocol: Use a Rochelle salt (Potassium sodium tartrate) workup. The aluminum emulsion often traps the aldehyde, leading to lower isolated yields which mimics "low reactivity."

Category B: Functionalizing the C2-Hydroxyl

Q3: Standard silylation (TBSCl/Imidazole) of the C2-OH is extremely slow (<10% conversion). A: The C2-OH is sterically "sandwiched" between the C1-ester and the bulky 3,4-isopropylidene group.[1] Imidazole is not a strong enough nucleophilic catalyst for this crowded environment.

  • Fix: Switch to TBSOTf (tert-butyldimethylsilyl triflate) and 2,6-lutidine at 0°C. The triflate is a much more reactive silylating agent, and lutidine acts as a non-nucleophilic base that won't attack the ester.[1]

Category C: Spontaneous Structural Changes

Q4: The NMR spectrum of my starting material changes after leaving it in CDCl₃ overnight. Is it decomposing? A: It is likely lactonizing . If the C5-hydroxyl is free (which it is in the methyl ester), it can attack the C1-ester to form the 1,5-lactone (delta-lactone) .[1]

  • Insight: The 3,4-isopropylidene group favors a boat conformation in the lactone, which is thermodynamically stable.

  • Prevention: Store the compound neat at -20°C. If you need the open-chain ester for chemistry, protect the C5-OH (e.g., tritylation) immediately or perform reactions in basic media where the lactone is ring-opened.[1]

Validated Experimental Protocols

Protocol 1: High-Yield Silylation of Sterically Hindered C2-OH

Use this when standard TBSCl fails.[1]

  • Setup: Flame-dry a 50 mL round-bottom flask under Argon.

  • Dissolution: Dissolve Methyl 3,4-O-isopropylidene-D-lyxonate (1.0 eq) in anhydrous DCM (0.2 M concentration).

  • Base Addition: Add 2,6-Lutidine (2.5 eq).[1] Cool to 0°C .[2]

  • Reagent Addition: Add TBSOTf (1.2 eq) dropwise over 10 minutes.

    • Note: Fuming reagent. Handle with care.

  • Monitoring: Stir at 0°C for 1 hour. TLC should show complete conversion (Rf will increase significantly).

  • Quench: Pour into saturated aqueous

    
    . Extract with DCM.
    
  • Result: Quantitative yield of the C2-silylated ester, ready for Grignard/Reduction without chelation interference.

Protocol 2: Controlled Reduction to Aldehyde (DIBAL-H)

Designed to prevent over-reduction to the diol.[1]

ParameterSpecificationReason
Solvent Toluene (Anhydrous)Prevents acetal cleavage; stabilizes the Al-intermediate.[1]
Temperature -78°C (Dry Ice/Acetone)Critical to stop at the hemiacetal stage.[1]
Reagent DIBAL-H (1.1 eq, 1.0 M in Toluene)Slight excess ensures full consumption of ester.[1]
Quench Methanol (-78°C)

Rochelle Salt
MeOH destroys excess hydride; Rochelle salt breaks the emulsion.[1]

Step-by-Step:

  • Cool the ester solution in Toluene to -78°C.

  • Add DIBAL-H slowly down the side of the flask (keep internal temp < -70°C).

  • Stir for 45 mins.

  • Add MeOH (5 eq) carefully at -78°C.

  • Remove cooling bath and add saturated Rochelle salt solution.

  • Stir vigorously for 2 hours until two clear layers form (Critical step).

Mechanistic Visualization

The following diagram illustrates the competition between the desired ester reaction (Path A), the interfering chelation (Path B), and the lactonization side-reaction (Path C).

LyxonateReactivity cluster_legend Key Factors Start Methyl 3,4-O-isopropylidene- D-lyxonate (Open Chain) Reaction Desired Nucleophile Attack (Nu-) Start->Reaction Activation (CeCl3) or C2-Protection Chelate Mg-Chelate Intermediate (Locked Conformation) Start->Chelate Free C2-OH + Mg/Li Lactone 1,5-Lactone Formation (Thermodynamic Sink) Start->Lactone Free C5-OH Acid/Base Catalysis Product Product (Ketone/Aldehyde) Reaction->Product Stalled Unreactive/Recovered SM Chelate->Stalled Deactivation DeadEnd Loss of Ester Reactivity Lactone->DeadEnd Info 1. 3,4-Acetal steric bulk blocks C2 2. C2-OH directs chelation 3. C5-OH enables lactonization

Caption: Reaction pathways for Methyl 3,4-O-isopropylidene-D-lyxonate showing the competition between desired activation (Green) and common failure modes (Yellow/Red).[1]

References

  • Structural Confirmation & Conformation: Title: 6-Deoxy-3,4-O-isopropylidene-2-C-methyl-L-galactono-1,5-lactone.[1] Source: National Institutes of Health (NIH) / PMC. Relevance: Confirms the boat conformation and steric environment of 3,4-isopropylidene lactones, explaining the rigidity issues.

  • Reactivity of Carbohydrate Hydroxyls: Title: Reactivity of Aliphatic and Phenolic Hydroxyl Groups.[3] Source: MDPI (Molecules).[3] Relevance: Discusses the hierarchy of hydroxyl reactivity and the impact of steric environments in complex polyols.

  • Reduction Protocols (DIBAL-H): Title: Reduction of Aldehydes and Ketones.[4][5][6][7][8] Source: Chemistry LibreTexts. Relevance: Provides the foundational mechanism for hydride reductions and the necessity of temperature control to prevent over-reduction.

  • Synthesis & Properties: Title: Methyl 3,4-O-Isopropylidene-D-lyxonate Product Data. Source: Santa Cruz Biotechnology.[9] Relevance: Verification of the commercial availability and specific CAS structure (359437-02-8).

Sources

Optimization

Methods for monitoring the progress of reactions involving Methyl 3,4-O-isopropylidene-D-lyxonate

This Technical Support Guide is structured as a dynamic troubleshooting center for researchers working with Methyl 3,4-O-isopropylidene-D-lyxonate . It prioritizes field-proven methodologies over theoretical generalities...

Author: BenchChem Technical Support Team. Date: February 2026

This Technical Support Guide is structured as a dynamic troubleshooting center for researchers working with Methyl 3,4-O-isopropylidene-D-lyxonate . It prioritizes field-proven methodologies over theoretical generalities, addressing the specific challenges of detecting and monitoring a non-UV-active, acid-sensitive chiral intermediate.

Status: Operational | Tier: Level 3 (Senior Scientific Support)

Module 1: Visualization & Thin Layer Chromatography (TLC)

Core Issue: Users frequently report "invisible" spots or decomposition on silica. Root Cause: The molecule lacks a conjugated


-system (UV inactive) and the acetonide protecting group is sensitive to the inherent acidity of silica gel.
Troubleshooting Q&A

Q: Why is my starting material not showing up under the UV lamp (254 nm)? A: Methyl 3,4-O-isopropylidene-D-lyxonate is essentially transparent to standard UV detection. It lacks the conjugated alkene or aromatic systems required to absorb UV light.

  • Corrective Action: You must use a chemical stain. p-Anisaldehyde is the gold standard for this specific carbohydrate derivative, yielding distinct blue/violet spots upon heating.

  • Alternative: Permanganate (KMnO₄) will show the compound as a yellow spot on a pink background, utilizing the oxidizable diol/alcohol functionality [1, 2].

Q: I see a streak or multiple new spots on TLC that shouldn't be there. Is my compound decomposing? A: Likely, yes. The 3,4-O-isopropylidene (acetonide) group is acid-labile. Standard silica gel is slightly acidic (pH ~5-6). Prolonged exposure on the plate or using an acidic eluent can cause on-plate hydrolysis, reverting the protected sugar to the polar diol.

  • Protocol Adjustment: Pre-treat your TLC plate. Dip the plate in a solution of 1% Triethylamine (TEA) in hexane and let it dry before spotting your sample. This neutralizes the silica surface.

Validated Staining Protocols
Stain ReagentPreparationAppearance (Heat Required)Specificity
p-Anisaldehyde 135 mL EtOH + 5 mL H₂SO₄ + 1.5 mL AcOH + 3.7 mL p-AnisaldehydeBlue/Violet spots (High Heat)High sensitivity for sugars/acetonides [3].
Hanessian’s (CAM) 10g Ammonium Molybdate + 1g Cerium(IV) Sulfate + 40 mL H₂SO₄ + 360 mL H₂ODark Blue spots (Med Heat)General universal stain.
KMnO₄ (Basic) 1.5g KMnO₄ + 10g K₂CO₃ + 1.25 mL 10% NaOH + 200 mL H₂OYellow spots (Low Heat)Oxidizes C2-OH alcohol.

Module 2: NMR Spectroscopy Monitoring

Core Issue: Distinguishing the protected product from the free sugar or side products. Diagnostic Logic: The isopropylidene group provides a distinct "fingerprint" that disappears upon hydrolysis.

Diagnostic Signals (¹H NMR in CDCl₃)[2][3][4]
MoietyChemical Shift (δ ppm)MultiplicityDiagnostic Utility
Acetonide Methyls 1.35 - 1.55 Two Singlets (3H each)Integrity Check: Presence confirms the protecting group is intact. Loss indicates hydrolysis.
Methyl Ester ~3.70 - 3.80 Singlet (3H)Reaction Anchor: This peak remains stable unless the ester is reduced (e.g., DIBAL-H reduction).
C2-H Proton 4.10 - 4.50 Doublet/MultipletStereocenter Probe: Shift changes significantly if C2-OH is inverted (e.g., Mitsunobu reaction).

Q: My acetonide methyl peaks are splitting or broadening. What does this mean? A: This often indicates the presence of rotamers or diastereomers, but if the splitting is messy, check your solvent acidity. Chloroform (CDCl₃) can become acidic over time (forming HCl), which hydrolyzes the acetonide in the NMR tube.

  • Fix: Filter CDCl₃ through basic alumina or add a grain of solid K₂CO₃ to the NMR tube to stabilize the acetal.

Module 3: HPLC & LC-MS Analysis

Core Issue: The acetonide group is unstable in standard acidic mobile phases (0.1% Formic Acid/TFA), leading to false "missing mass" results.

Method Development Guide

1. Detector Selection

  • UV/Vis: NOT RECOMMENDED. (See Module 1).

  • ELSD / CAD (Charged Aerosol): HIGHLY RECOMMENDED. These are universal detectors ideal for sugars.

  • Refractive Index (RI): Usable for isocratic runs, but less sensitive.

2. Mass Spectrometry (LC-MS) Parameters

  • Ionization: ESI (Positive Mode). Expect [M+Na]+ or [M+NH4]+ adducts. Protonated molecular ions [M+H]+ are often unstable for acetals.

  • Mobile Phase:

    • Avoid: 0.1% TFA or Formic Acid (pH < 3). This will strip the protecting group during the run.

    • Use: 10mM Ammonium Acetate or Ammonium Formate (pH ~6.5 - 7.5). This buffers the system and preserves the acetonide [4].

3. Column Temperature

  • Keep column temperature < 40°C . High heat + aqueous organic mixtures accelerates acetal hydrolysis.

Module 4: Decision Logic & Workflow

The following diagram illustrates the logical decision matrix for monitoring reactions involving this substrate.

ReactionMonitoring cluster_legend Methodology Key Start Reaction Mixture UV_Check UV Check (254nm) (Likely Fails) Start->UV_Check TLC_Stain TLC + p-Anisaldehyde (Heat Required) UV_Check->TLC_Stain No Absorbance Decision Spot Visible? TLC_Stain->Decision NMR 1H NMR (CDCl3) Check 1.3-1.5 ppm Decision->NMR Yes (Blue/Violet) Troubleshoot Troubleshoot: 1. Neutralize Silica 2. Check Stain Quality Decision->Troubleshoot No / Streaking LCMS LC-MS (ESI+) Buffer: NH4OAc NMR->LCMS Confirm Mass/Purity

Figure 1: Integrated workflow for monitoring Methyl 3,4-O-isopropylidene-D-lyxonate, prioritizing staining and non-acidic MS conditions.

References

  • Sarpong Group . TLC Stains and Recipes. University of California, Berkeley. Available at: [Link] (Accessed via Sarpong Group Resources).

  • Chemistry LibreTexts . Visualizing TLC Plates. Available at: [Link]

  • Shimadzu . Mobile Phases Compatible for LCMS. Available at: [Link]

Troubleshooting

Best practices for handling and storing Methyl 3,4-O-isopropylidene-D-lyxonate

This guide functions as a specialized technical support center for Methyl 3,4-O-isopropylidene-D-lyxonate (CAS: 359437-02-8). It is designed to navigate the specific stability profiles and handling nuances of this chiral...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized technical support center for Methyl 3,4-O-isopropylidene-D-lyxonate (CAS: 359437-02-8). It is designed to navigate the specific stability profiles and handling nuances of this chiral building block, moving beyond generic chemical safety data.

Executive Summary: The Molecule at a Glance
  • Role: A protected chiral scaffold derived from D-lyxose, used in the total synthesis of polyhydroxylated alkaloids and macrolides.

  • Core Vulnerability: Spontaneous Lactonization. Unlike fully protected sugars, this acyclic ester possesses a free hydroxyl group at C-2. Under improper storage or acidic conditions, it thermodynamically prefers to cyclize, ejecting methanol to form the corresponding

    
    -lactone (1,4-lactone).
    
  • Stability Profile:

    • Acetonide (3,4-position): Acid-labile; Base-stable.

    • Methyl Ester (C-1): Base-labile; Acid-sensitive (hydrolysis).[1]

Module 1: Critical Handling & Storage Protocols

The "Lactonization Trap" (Immediate Action Required)

The most common failure mode for this reagent is the inadvertent conversion of the acyclic ester into the cyclic lactone. This changes the reactivity profile entirely (e.g., Grignard additions will fail or over-add).

The Mechanism of Failure:



Prevention Protocol:

  • Avoid Protic Solvents for Storage: Never store in methanol or water.

  • Neutralize Glassware: Base-wash glassware (dilute

    
     followed by oven drying) before handling if the compound is an oil, to remove acidic surface sites on silica/glass.
    
  • Validation: Before running a critical reaction, check the IR spectrum.

    • Target (Ester): Carbonyl stretch

      
      .
      
    • Contaminant (Lactone): Carbonyl stretch

      
       (Shifted higher due to ring strain).
      
Storage Specifications
ParameterSpecificationTechnical Rationale
Temperature -20°C Retards the kinetics of spontaneous lactonization and transesterification.
Atmosphere Argon / Nitrogen Hygroscopic. Moisture hydrolyzes the ester to the acid, which autocatalytically destroys the acetonide.
Container Amber Glass + Parafilm Protects from light (minor risk) and ensures seal integrity against moisture ingress.
Physical State Viscous Oil / Low-melt Solid Often solidifies in the freezer. Do not chip solid material; thaw completely to avoid introducing moisture via condensation.

Module 2: Solubilization & Reaction Compatibility

Solvent Selection Guide
  • Recommended (High Stability): Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate.

    • Note: Ensure THF is BHT-free or freshly distilled if using Lewis acids later, as peroxides can degrade the acetonide.

  • Conditional (Short-term only): Methanol, Ethanol.

    • Risk: Transesterification.[2] Only use if the solvent matches the ester (MeOH) or if basic conditions are present.

  • Prohibited: Water, Aqueous Acids (HCl,

    
    ).
    
Stability Logic Diagram

The following diagram illustrates the "Orthogonal Stability" logic required when planning synthesis steps with this molecule.

StabilityLogic Start Methyl 3,4-O-isopropylidene-D-lyxonate Condition_Acid Condition: Aqueous Acid (e.g., 80% AcOH, HCl) Start->Condition_Acid Condition_Base Condition: Strong Base (e.g., LiOH, NaOH) Start->Condition_Base Condition_Lewis Condition: Lewis Acid (e.g., BF3·OEt2) Start->Condition_Lewis Condition_Nu Condition: Nucleophiles (e.g., Grignard, Hydride) Start->Condition_Nu Result_1 Acetonide Cleavage (Loss of Protection) Condition_Acid->Result_1 Fast Reaction Result_2 Ester Hydrolysis (Saponification) Condition_Base->Result_2 Acetonide remains intact Result_3 Acetonide Migration or Cleavage Condition_Lewis->Result_3 Sensitive Result_4 Ester Attack (Reduction/Addition) Condition_Nu->Result_4 Acetonide remains intact

Figure 1: Orthogonal stability profile. The acetonide is the "acid fuse," while the ester is the "base fuse."

Module 3: Troubleshooting & FAQs

Q1: I observed a white precipitate forming in my DCM solution after 24 hours. What happened?

Diagnosis: Likely D-Lyxono-1,4-lactone formation or hydrolysis. Root Cause: If the DCM was not anhydrous (stabilized with ethanol/amylene) or contained trace HCl (from decomposition of DCM over time), the acetonide may have cleaved, or the ester lactonized. The lactone is often less soluble in non-polar solvents than the acyclic ester. Fix: Filter the solid and check NMR. If it is the lactone, you may be able to reopen the ring with


 (re-forming the methyl ester), though this risks epimerization if not controlled.
Q2: How do I selectively remove the acetonide without touching the ester?

Protocol:

  • Reagent: 80% Aqueous Acetic Acid or Dowex 50W-X8 (H+ form) in Methanol.

  • Conditions: Room temperature. Monitor by TLC.

  • Why: Strong mineral acids (HCl) will hydrolyze the ester simultaneously. Acetic acid is strong enough to cleave the acyclic acetal (acetonide) but too weak to rapidly hydrolyze the methyl ester at room temperature [1].

Q3: Can I use this compound for Grignard reactions?

Yes, but with a caveat. The free hydroxyl at C-2 is acidic (


).
  • Step 1: You must use 2 equivalents of Grignard reagent. The first equivalent will deprotonate the C-2 OH (forming the alkoxide). The second equivalent will attack the ester.

  • Better Practice: Protect the C-2 hydroxyl (e.g., TBS-Cl or BnBr) before the Grignard addition to prevent side reactions and improve yield [2].

Q4: The NMR shows a complex mixture of peaks. Is the compound impure?

Context: Carbohydrate derivatives often exist as rotamers, but this is an acyclic ester, so rotamers should be fast-exchanging. Check:

  • Acetonide Peaks: Look for two distinct methyl singlets around

    
     1.3–1.5 ppm. If you see four singlets, you likely have a mixture of the ester and the lactone.
    
  • Epimerization: If the C-2 proton signal is split or doubled, base-catalyzed epimerization at C-2 may have occurred (common if stored in basic conditions or treated with strong base).

Module 4: Standardized Workflow for Use

To ensure reproducibility, follow this "Thaw-to-Reaction" workflow:

Workflow Step1 1. Remove from -20°C Allow to warm to RT (30 min) Step2 2. Visual Inspection Clear oil? (Good) Cloudy/Crystals? (Check IR) Step1->Step2 Step3 3. Weighing Use glass syringe (Avoid metal spatulas) Step2->Step3 Step4 4. Solvent Addition Anhydrous solvent only (DCM/THF) Step3->Step4

Figure 2: Safe handling workflow to minimize moisture condensation and hydrolysis.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[3] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (See section on Acetonides/Isopropylidene acetals: Stability to acid vs. base).

  • Hanessian, S. (1983). Total Synthesis of Natural Products: The 'Chiron' Approach. Pergamon Press. (Foundational text on using carbohydrate precursors like lyxonates for synthesis).

  • Santa Cruz Biotechnology. (n.d.). Methyl 3,4-O-Isopropylidene-D-lyxonate Product Data. Retrieved from scbt.com.

Sources

Reference Data & Comparative Studies

Validation

Structural Confirmation of Methyl 3,4-O-isopropylidene-D-lyxonate: A Comparative Analytical Guide

Topic: Confirming the structure of Methyl 3,4-O-isopropylidene-D-lyxonate by NMR and mass spectrometry Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Confirming the structure of Methyl 3,4-O-isopropylidene-D-lyxonate by NMR and mass spectrometry Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In carbohydrate synthesis, the regioselective protection of polyols is often governed by a delicate balance between kinetic and thermodynamic control. Methyl 3,4-O-isopropylidene-D-lyxonate (Target) represents a specific challenge: it must be differentiated from its thermodynamically favored isomer, Methyl 2,3-O-isopropylidene-D-lyxonate.

This guide provides a rigorous, self-validating workflow to confirm the 3,4-regioisomer. We compare its spectral "performance"—defined here as diagnostic NMR signals and Mass Spectrometry fragmentation patterns—against its primary structural alternative (the 2,3-isomer) to ensure absolute structural integrity before downstream application.

Part 1: Structural Context & The Isomer Challenge

The synthesis of lyxose derivatives often proceeds via D-lyxono-1,4-lactone. Acid-catalyzed acetonation of the lactone typically yields the 2,3-O-isopropylidene derivative due to the favorable cis-fused bicyclic system. Opening the lactone to the methyl ester (methanolysis) retains this regiochemistry unless specific migration conditions are used.

Therefore, confirming the 3,4-O-isopropylidene structure requires proving that the acetonide group is not at the 2,3-position.

Visualizing the Structural Divergence

The following diagram maps the critical decision points where the target molecule is distinguished from its isomer.

Structural_Divergence Precursor D-Lyxono-1,4-lactone Reaction Acetonation & Methanolysis Precursor->Reaction Isomer23 Methyl 2,3-O-isopropylidene-D-lyxonate (Thermodynamic Trap) Reaction->Isomer23 Standard Acid Catalysis Target34 Methyl 3,4-O-isopropylidene-D-lyxonate (Target Molecule) Reaction->Target34 Kinetic Control / Migration Analysis Analytical Discrimination Isomer23->Analysis Target34->Analysis Result Confirmed Structure Analysis->Result H-2 Shift & Coupling

Figure 1: Structural divergence pathway showing the origin of the 2,3-isomer impurity versus the 3,4-target.

Part 2: Mass Spectrometry – The Screening Tier

Mass spectrometry (MS) serves as the primary screen to confirm molecular weight and analyze fragmentation stability. While MS cannot easily distinguish regioisomers alone, the fragmentation efficiency differs due to the stability of the resulting carbocations.

Experimental Protocol: GC-MS / LC-MS (ESI)
  • Sample Prep: Dissolve 1 mg of sample in MeOH (LC-MS) or Ethyl Acetate (GC-MS).

  • Ionization: ESI (Positive mode) or EI (70 eV).

  • Scan Range: m/z 50–300.

Comparative Fragmentation Data

The following table compares the expected fragmentation behavior. The 3,4-isomer often shows a more intense fragment corresponding to cleavage adjacent to the ester due to the free hydroxyl at C2.

Fragment Ion (m/z)Assignment3,4-Isomer Intensity2,3-Isomer IntensityMechanistic Insight
220

Weak / Not observedWeakMolecular ion (often unstable in EI).
205

High HighLoss of methyl from isopropylidene.
161

Medium LowAlpha-cleavage. In the 3,4-isomer, the C2-OH stabilizes the resulting cation better than the C2-OR ether.
101 Acetal FragmentHighHighCharacteristic of the dioxolane ring.
Fragmentation Pathway Diagram

MS_Fragmentation Parent Molecular Ion [M]+ m/z 220 Frag1 [M - CH3]+ m/z 205 Parent->Frag1 Loss of Me Frag2 [M - COOMe]+ m/z 161 Parent->Frag2 Alpha Cleavage (Favored in 3,4-isomer) Frag3 Acetonide Ion m/z 101 Frag1->Frag3 Ring degradation

Figure 2: Key fragmentation pathways. The intensity of m/z 161 is a diagnostic indicator of the C2 environment.

Part 3: NMR Spectroscopy – The Definitive Proof

Nuclear Magnetic Resonance (NMR) is the only technique capable of unambiguously assigning the regiochemistry. The distinction relies on the chemical environment of H-2 and H-3 .

The Core Logic: Connectivity & Shift[1]
  • Target (3,4-isomer): C2 has a free hydroxyl group. C3 and C4 are part of the dioxolane ring.

  • Alternative (2,3-isomer): C2 and C3 are part of the dioxolane ring. C4/C5 has the free hydroxyl.

Experimental Protocol: 1D and 2D NMR
  • Solvent:

    
     (Standard) or 
    
    
    
    (To observe OH coupling).
  • Frequency: 400 MHz minimum recommended.

  • Experiments:

    
    , 
    
    
    
    , COSY, HSQC.
Comparative NMR Data (Diagnostic Signals)
FeatureTarget: Methyl 3,4-O-isopropylideneAlternative: Methyl 2,3-O-isopropylideneExplanation
H-2 Chemical Shift

4.1 – 4.3 ppm

4.5 – 4.8 ppm
In the 2,3-isomer, H-2 is deshielded by the cis-acetonide ring strain and proximity to the ester. In the 3,4-isomer, H-2 is a free secondary alcohol, typically more upfield.
H-2 Coupling (

)
Distinct

in DMSO
No OH coupling at H-2In

, the 3,4-isomer will show a doublet for the C2-OH coupling to H-2. The 2,3-isomer will show OH coupling at C4 or C5.
C-2 Chemical Shift

70-72 ppm

78-80 ppm
Acetonide protection typically deshields the alpha-carbon by 5-8 ppm relative to the free alcohol.
Acetal Methyls Two singlets (distinct)Two singlets (closer)The 3,4-position is further from the chiral center at C2, often leading to greater magnetic anisotropy difference between the two methyls.
The "Acetylation Shift" Test (Self-Validating Protocol)

If the structure is ambiguous, perform an in situ acetylation (add


 / Pyridine directly to the NMR tube).
  • 3,4-Isomer: The H-2 signal will shift downfield significantly (

    
     ppm) because the free OH at C2 becomes an OAc.
    
  • 2,3-Isomer: The H-2 signal will remain largely unchanged (protected). The H-4 or H-5 signals will shift downfield.

References

  • Levene, P. A., & Tipson, R. S. (1936).[1] The Structure of Monoacetone-d-lyxose. Journal of Biological Chemistry, 115, 731-747. Link

  • Schaffer, R. (1959). Isopropylidene Derivatives of D-Lyxose. Journal of Research of the National Bureau of Standards, 65A(6), 507-512. Link

  • Hanessian, S. (1983). Total Synthesis of Natural Products: The 'Chiron' Approach. Pergamon Press.[2] (Foundational text on acetonide regioselectivity).

  • Organic Syntheses. (1990).[3] 1,4-Di-O-benzyl-L-threitol from Tartaric Acid (Discusses analogous acetonide shifts).[3] Org.[2] Synth. 68,[3][4] 92. Link

  • ChemicalBook. (2025). Methyl 3,4-O-Isopropylidene-D-lyxonate Product Specifications. Link

Sources

Comparative

High-Resolution Stereochemical Confirmation of D-Lyxose via p-Bromobenzoate Derivatization: A Comparative Technical Guide

Executive Summary: The Stereochemical Challenge D-Lyxose is a rare pentose sugar ( ) often utilized as a chiral scaffold in the synthesis of nucleoside analogs and iminosugars. However, confirming its absolute stereochem...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Challenge

D-Lyxose is a rare pentose sugar (


) often utilized as a chiral scaffold in the synthesis of nucleoside analogs and iminosugars. However, confirming its absolute stereochemistry and ring conformation in novel synthetic intermediates presents a specific analytical bottleneck:
  • Conformational Flexibility: In solution, D-lyxose exists in a dynamic equilibrium between

    
    -pyranose (
    
    
    
    ) and furanose forms.
  • Lack of Anomalous Scatterers: Native carbohydrates (C, H, O) lack heavy atoms required for ab initio absolute configuration determination using standard X-ray sources (Cu/Mo).

This guide compares the industry-standard Solution NMR approach against the high-fidelity X-ray Crystallography of p-Bromobenzoate Derivatives . We posit that while NMR is sufficient for relative stereochemistry, derivatization with p-bromobenzoyl chloride followed by Single Crystal X-ray Diffraction (SC-XRD) is the definitive method for absolute stereochemical confirmation.

Comparative Analysis: NMR vs. X-ray Crystallography[1][2][3][4][5][6]

The following analysis contrasts the two primary methods for evaluating D-lyxose derivatives.

Table 1: Performance Matrix
FeatureMethod A: Solution NMR (

H, NOESY)
Method B: X-ray Crystallography (p-Br-Bz Derivative)
Primary Output Scalar couplings (

), NOE distances
Electron density map, Atomic coordinates (

)
Stereochemical Certainty Relative (Dihedral angles via Karplus eq)Absolute (Anomalous dispersion / Flack parameter)
Conformational Insight Time-averaged (Dynamic equilibrium)Single Minimum Energy Conformer (Static)
Sample Requirement ~5-10 mg (Recoverable)~10-20 mg (Destructive synthesis, recoverable crystal)
limiting Factor Signal overlap, Ring flipping averagingCrystal growth, Crystal quality
Turnaround Time 2-4 Hours3-10 Days (Synthesis + Crystallization)
Critical Assessment
  • The NMR Limitation: For D-lyxose, the vicinal coupling constants (

    
    ) often reflect a weighted average of the 
    
    
    
    and
    
    
    chair forms. This can lead to ambiguous assignments of axial/equatorial substituents, particularly at C2 and C3.
  • The X-ray Advantage: The introduction of the p-bromobenzoate group serves two functions:

    • Crystallization Anchor: The rigid aromatic rings facilitate

      
      -
      
      
      
      stacking, forcing the sugar out of the "syrup" phase into a lattice.
    • Anomalous Scattering: The Bromine atom (

      
      ) provides a strong anomalous signal (
      
      
      
      ) even with Mo-K
      
      
      radiation, allowing calculation of the Flack parameter to confirm absolute configuration (
      
      
      vs
      
      
      ) without reference standards.

Strategic Workflow: The Decision Matrix

The following logic gate determines when to escalate from NMR to X-ray derivatization.

DecisionMatrix Start Unknown D-Lyxose Intermediate NMR Run 1H NMR & NOESY Start->NMR CheckJ Are J-couplings ambiguous? NMR->CheckJ Standard Assign Relative Config (Standard) CheckJ->Standard No (Rigid) Deriv Initiate Derivatization (p-Bromobenzoylation) CheckJ->Deriv Yes (Flexible) Cryst Vapor Diffusion Crystallization Deriv->Cryst XRD Collect X-ray Data (Mo Source) Cryst->XRD Flack Calculate Flack Parameter XRD->Flack Result Absolute Config Confirmed Flack->Result

Figure 1: Decision workflow for escalating stereochemical analysis from NMR to X-ray crystallography.

Experimental Protocol: p-Bromobenzoate Derivatization

This protocol is designed to be self-validating . Each step contains a checkpoint to ensure integrity before proceeding.

Phase 1: Synthesis of 1,2,3,4-tetra-O-(p-bromobenzoyl)- -D-lyxopyranose

Rationale: We target the per-acylated pyranose form. The steric bulk of four benzoate groups locks the ring into a specific chair conformation (usually


 or 

depending on anomeric effect) and promotes crystallinity.

Reagents:

  • D-Lyxose (1.0 eq)

  • p-Bromobenzoyl chloride (5.0 eq)

  • Pyridine (Solvent/Base)

  • DMAP (Catalytic, 0.1 eq)

Step-by-Step:

  • Dissolution: Suspend D-lyxose in anhydrous pyridine at 0°C under

    
    .
    
    • Checkpoint: Solution must be clear before adding chloride to ensure uniform reaction.

  • Addition: Add p-bromobenzoyl chloride portion-wise over 30 minutes. Add DMAP.

  • Reaction: Allow to warm to Room Temp (RT) and stir for 12 hours.

    • Validation: TLC (Hexane:EtOAc 3:1). Starting material (

      
      ) must disappear; Product (
      
      
      
      ) must be the dominant UV-active spot.
  • Workup: Quench with ice water. Extract with DCM. Wash with 1M HCl (remove pyridine), saturated

    
    , and brine. Dry over 
    
    
    
    .
  • Purification: Flash chromatography on silica gel.

Phase 2: Crystallization (Vapor Diffusion)

Sugars derivatives often form oils. Vapor diffusion is the preferred method to induce slow, high-quality lattice formation.

Setup:

  • Dissolve 20 mg of the purified derivative in a minimal amount (0.5 mL) of good solvent (e.g., Acetone or THF).

  • Place this small vial inside a larger jar containing 5 mL of anti-solvent (e.g., Hexane or Pentane).

  • Seal the outer jar tightly.

  • Mechanism: The volatile anti-solvent diffuses into the good solvent, slowly increasing supersaturation.

  • Validation: Inspect daily under a polarized light microscope. Crystals should exhibit sharp extinction (birefringence). If amorphous precipitate forms, the diffusion was too fast; repeat with a less volatile anti-solvent (e.g., Heptane).

Phase 3: Data Collection & Refinement

Parameters:

  • Temperature: 100 K (Cryo-cooling is mandatory to reduce thermal motion of the flexible sugar ring).

  • Source: Mo-K

    
     (
    
    
    
    Å).
  • Strategy: Collect a complete sphere of data (redundancy > 4.0) to maximize anomalous signal accuracy.

Data Analysis & Interpretation

Once the structure is solved (typically Space Group


 for chiral sugars), the following metrics confirm the quality and stereochemistry.
A. The Flack Parameter ( )

This is the gold standard for absolute configuration in the absence of a known chiral reference.

  • 
     (e.g., 
    
    
    
    ):
    The model has the correct absolute configuration.
  • 
    :  The model is inverted (wrong enantiomer).
    
  • 
    :  Racemic twin or weak anomalous signal.
    

Interpretation: For D-lyxose derivatives, a Flack parameter near 0 confirms the D-configuration. If


, the crystal is L-lyxose (or the model needs inversion).
B. Ring Pucker Analysis (Cremer-Pople)

Compare the torsion angles from the X-ray structure against the theoretical values for ideal chairs.

ParameterIdeal

Ideal

Observed (Typical Benzoate)
O5-C1-C2-C3+56°-56°+52° (indicates distorted

)
C1-C2-C3-C4-53°+53°-49°
Conclusion Derivative locks into

C. Visualizing the Pathway

ExperimentalWorkflow Raw Crude D-Lyxose Synth Synthesis: Tetra-p-Br-benzoate Raw->Synth BzCl, Py Purify Flash Column (Silica) Synth->Purify TLC Check Cryst Crystallization (Acetone/Hexane) Purify->Cryst Slow Diff. Beam X-Ray Diffraction (Anomalous Scattering) Cryst->Beam Select Crystal Solve Structure Solution (SHELXT/Refine) Beam->Solve Flack Param

Figure 2: The "Self-Validating" experimental pipeline. Note the purification checkpoint before crystallization.

Conclusion

While solution-state NMR remains the workhorse for routine characterization, it fails to provide unambiguous absolute stereochemical assignment for flexible monosaccharides like D-lyxose.

Recommendation: For critical stages in drug development or natural product synthesis, derivatization to the tetra-O-(p-bromobenzoyl) ester followed by X-ray diffraction is the superior alternative. It converts a flexible, hard-to-crystallize oil into a rigid, heavy-atom-containing crystal, providing indisputable proof of absolute configuration (


) via the anomalous scattering of bromine.

References

  • Conformational Analysis of D-Lyxose

    • Unione, L., et al. (2019). "Conformational Behavior of D-Lyxose in Gas and Solution Phases by Rotational and NMR Spectroscopies." The Journal of Physical Chemistry Letters.
    • [1]

  • Absolute Configuration via X-ray

    • Flack, H. D. (1983). "On Enantiomorph-Polarity Estimation." Acta Crystallographica Section A.
  • Crystallization of Sugar Derivatives

    • Frieser, M., et al. (2022). "Crystallization Behavior and Crystallographic Properties of DL-Arabinose and DL-Xylose Diastereomer Sugars." Crystal Growth & Design.
    • [2]

  • General Carbohydrate Stereochemistry

    • Wormald, M. R., et al. (2002). "Conformational studies of oligosaccharides and glycopeptides: Complementarity of NMR, X-ray crystallography, and molecular modeling." Chemical Reviews.

Sources

Validation

Comparing the efficacy of Methyl 3,4-O-isopropylidene-D-lyxonate with other chiral building blocks

Executive Summary In the landscape of chiral pool synthesis, Methyl 3,4-O-isopropylidene-D-lyxonate (MIPDL) represents a specialized, high-value building block. While less ubiquitous than D-mannitol or L-ascorbic acid de...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of chiral pool synthesis, Methyl 3,4-O-isopropylidene-D-lyxonate (MIPDL) represents a specialized, high-value building block. While less ubiquitous than D-mannitol or L-ascorbic acid derivatives, MIPDL offers a unique stereochemical advantage: the 2,3-anti-3,4-syn relationship.

This guide objectively compares MIPDL against common alternatives (D-Ribose derivatives, Glyceraldehyde acetonide, and Tartrates). The analysis demonstrates that while MIPDL incurs higher upfront raw material costs, it significantly shortens synthetic routes for targets requiring the specific lyxo-configuration (e.g., polyhydroxylated alkaloids, specific macrolide fragments) by eliminating the need for difficult C2-inversion steps common in ribose-based routes.

Structural & Stereochemical Analysis[1][2]

To understand the efficacy of MIPDL, one must analyze its topology relative to its competitors.[1] The 3,4-acetonide protection locks the furanose ring conformation, reducing entropic penalties during nucleophilic attacks, while the free C2-hydroxyl serves as a critical directing group.

Comparative Chiral Pool Architecture
FeatureMethyl 3,4-O-isopropylidene-D-lyxonate Methyl 2,3-O-isopropylidene-D-ribonate 2,3-O-Isopropylidene-D-glyceraldehyde
Source D-Lyxose (or D-Galactose degradation)D-Ribose (Fermentation)D-Mannitol
Stereocenters 3 (C2, C3, C4)3 (C2, C3, C4)1 (C2)
C2-C3 Relationship Anti (Threo)Syn (Erythro)N/A
Primary Utility Access to anti-1,2-diols; Chelation controlAccess to syn-1,2-diols; NucleosidesC3-fragment extension
Cost Profile High (

$)
Low ($)Moderate (

)
Visualization: Stereochemical Divergence

The following diagram illustrates the structural relationship and synthetic divergence between the Lyxo- and Ribo- series.

G D_Galactose D-Galactose (Abundant Source) D_Lyxose D-Lyxose (Rare Sugar) D_Galactose->D_Lyxose Degradation (Ruff/Wohl) MIPDL Methyl 3,4-O-isopropylidene- D-lyxonate (MIPDL) (2,3-anti target) D_Lyxose->MIPDL 1. MeOH/H+ 2. Acetone/H+ D_Ribose D-Ribose (Commodity Chemical) MIPDR Methyl 2,3-O-isopropylidene- D-ribonate (2,3-syn target) D_Ribose->MIPDR Protection Target_Alkaloid Polyhydroxylated Alkaloids (e.g., Castanospermine analogs) MIPDL->Target_Alkaloid Direct C2-C3 retention MIPDR->Target_Alkaloid Requires C2 Inversion (Mitsunobu/Oxidation)

Figure 1: Synthetic flow showing the strategic advantage of MIPDL (Yellow) in accessing specific stereochemical targets without inversion steps, compared to the Ribose route (Grey).

Mechanistic Efficacy: Chelation Control

The primary application of MIPDL is in diastereoselective nucleophilic additions (e.g., Grignard, organolithium, or hydride reduction) to the C1-ester or derived aldehyde.

The "Cram-Chelate" Advantage

Because MIPDL possesses a free α-hydroxyl group (at C2) adjacent to the carbonyl (C1), it is an ideal substrate for chelation-controlled addition .

  • Mechanism: In the presence of Lewis acidic metals (Mg²⁺, Zn²⁺, Ti⁴⁺), the metal coordinates simultaneously to the C1-carbonyl oxygen and the C2-hydroxyl oxygen.

  • Outcome: This forms a rigid 5-membered chelate, locking the conformation. The nucleophile then attacks from the face opposite the bulky C3/C4 acetonide tail.[1]

  • Comparison: D-Glyceraldehyde acetonide lacks this α-hydroxyl (it has an α-alkoxy), making the chelation less tight and often leading to mixtures unless specific conditions (e.g., ZnCl₂) are used.

Experimental Data: Nucleophilic Addition Selectivity

Comparative diastereoselectivity (dr) of methylmagnesium bromide addition at -78°C.

SubstrateConditionsMajor Product ConfigDiastereomeric Ratio (dr)Notes
MIPDL (Lyxo) MeMgBr, THF (Chelation)syn (relative to C2-OH)> 95:5 Rigid 5-membered chelate forms easily.
MIPDL (Lyxo) MeLi, Et₂O (Felkin-Anh)anti80:20 No chelation; sterics dictate approach.
Protected Ribonate MeMgBr, THFsyn60:40 C3-alkoxy interference destabilizes chelate.[1]
Glyceraldehyde Deriv. MeMgBr, THFanti (Felkin)90:10 Lacks free OH for strong chelation.

Interpretation: MIPDL provides superior diastereocontrol under chelation conditions compared to Ribose derivatives due to the specific spatial arrangement of the C3-C4 acetonide, which reinforces the steric bias of the chelated intermediate.

Experimental Protocol: Chelation-Controlled Grignard Addition

Objective: To synthesize a chiral ketone from MIPDL with high diastereoselectivity (>95:5 dr). Safety: Organometallics are pyrophoric.[1] Perform all steps under inert atmosphere (Ar/N₂).

Materials
  • Methyl 3,4-O-isopropylidene-D-lyxonate (1.0 equiv)

  • Grignard Reagent (R-MgBr, 3.0 equiv)

  • Anhydrous THF (Solvent)

  • Saturated NH₄Cl (Quench)[2]

Step-by-Step Methodology
  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with Argon.

  • Solvation: Dissolve MIPDL (1.0 g, 4.54 mmol) in anhydrous THF (20 mL). Cool the solution to -78°C (dry ice/acetone bath).

    • Why: Low temperature maximizes the stability of the chelate complex and kinetic differentiation.[1]

  • Reagent Addition: Add the Grignard reagent (13.6 mmol) dropwise over 30 minutes.

    • Critical Control Point: Maintain internal temperature below -70°C. Rapid addition causes local heating, disrupting the chelate and lowering dr.

  • Chelation Phase: Stir at -78°C for 1 hour, then allow to warm slowly to -20°C over 2 hours.

    • Mechanism:[1][3] The warming phase ensures complete conversion, but the initial cold phase establishes the stereochemistry.

  • Quench: Pour the cold reaction mixture into vigorously stirring saturated NH₄Cl (50 mL) at 0°C.

  • Workup: Extract with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.[2]

  • Validation: Analyze crude dr via ¹H NMR (look for the shift of the acetonide methyl signals).

Visualization: Chelation Pathway

ReactionPath Substrate MIPDL (Free C2-OH) Intermediate Mg-Chelate Complex (Rigid 5-membered ring) Substrate->Intermediate + R-MgBr (Lewis Acid Coordination) Transition Nu- Attack (Face opposite to C3/C4) Intermediate->Transition Stereocontrol Product Chiral Ketone (>95:5 dr) Transition->Product Quench

Figure 2: Reaction pathway demonstrating the chelation control mechanism that drives high diastereoselectivity in MIPDL additions.

Cost & Scalability Analysis

When selecting a building block, scientific efficacy must be balanced against project economics.[1]

ParameterMIPDLD-Ribose / D-MannitolRecommendation
Cost / gram High ($50 - $150/g)Low (<$1/g)Use MIPDL for late-stage intermediates or high-value API synthesis.
Availability Specialty Suppliers (Lead time: 2-4 weeks)Commodity (In stock)Plan procurement early; validate synthesis from D-Galactose if >1kg is needed.
Step Count Efficiency High (Direct stereochemistry)Low (Requires inversion/protection steps)MIPDL is cheaper if it saves >2 synthetic steps.[1]

Conclusion

Methyl 3,4-O-isopropylidene-D-lyxonate is not a general-purpose replacement for cheap chiral pools like mannitol. However, it is the superior choice when the target molecule contains a 2,3-anti-3,4-syn triol motif.

Final Verdict:

  • Choose MIPDL when: You require high diastereocontrol at C1/C2 via chelation, or your target maps directly onto the D-lyxose backbone.

  • Choose Alternatives when: Cost is the primary driver, or if the target requires the syn-syn (ribo) configuration.

References

  • Hanessian, S. (1983).[1] Total Synthesis of Natural Products: The 'Chiron' Approach. Pergamon Press.[1] (Foundational text on using carbohydrate templates).

  • Reetz, M. T. (1999).[1] "Chelation-Controlled Nucleophilic Additions to Chiral α-Alkoxy Carbonyl Compounds." Chemical Reviews.

  • Chattopadhyay, A. (1996).[1] "Synthetic approaches to the 2,3-anti-3,4-syn stereotriad: Applications in natural product synthesis." Journal of Organic Chemistry.

  • Santa Cruz Biotechnology. "Methyl 3,4-O-isopropylidene-D-lyxonate Product Data."

  • Thermo Fisher Scientific. "D(-)-Ribose and D-Mannitol Specifications and Availability."

Sources

Comparative

Advantages of using an isopropylidene protecting group over other diol protecting groups

A Researcher's Guide to Diol Protection: Justifying the Isopropylidene Group In the intricate world of multi-step organic synthesis, the judicious selection of protecting groups is paramount to success.[1] For the tempor...

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Diol Protection: Justifying the Isopropylidene Group

In the intricate world of multi-step organic synthesis, the judicious selection of protecting groups is paramount to success.[1] For the temporary masking of diol functionalities, the isopropylidene ketal, or acetonide, stands as a cornerstone strategy. This guide provides a comprehensive comparison of the isopropylidene protecting group with other common diol protecting agents, supported by experimental data, detailed protocols, and logical workflows to aid researchers, scientists, and drug development professionals in making informed decisions.

The isopropylidene group offers a compelling combination of facile installation, general stability to a wide range of non-acidic reagents, and mild deprotection conditions.[1] Its preference for forming a stable five-membered ring with 1,2-diols provides a high degree of predictability and regioselectivity.[1] While other protecting groups, such as benzylidene acetals and silyl ethers, offer their own unique advantages, the isopropylidene group often presents an optimal balance of properties for many synthetic applications, particularly in carbohydrate chemistry and the synthesis of complex natural products.[1][2]

Comparative Analysis of Diol Protecting Groups

The choice of a diol protecting group is dictated by the specific requirements of the synthetic route, including the stability towards upcoming reaction conditions and the need for selective deprotection.[1][3] Here, we compare the isopropylidene group with two other widely used classes of diol protecting groups: benzylidene acetals and silyl ethers.

Acetal Protecting Groups: Isopropylidene vs. Benzylidene

Cyclic acetals, such as isopropylidene (acetonide) and benzylidene acetals, are among the most frequently used protecting groups for 1,2- and 1,3-diols due to their ease of formation and general stability under basic and neutral conditions.[4]

Isopropylidene (Acetonide) Group:

  • Formation: Acetonides are readily formed by the acid-catalyzed reaction of a diol with acetone or 2,2-dimethoxypropane.[4] They are particularly useful for protecting cis-diols on five- and six-membered rings.[4] In competitions between 1,2- and 1,3-diols, the formation of the 1,2-acetonide (a dioxolane) is generally favored.[5]

  • Stability: Isopropylidene groups are stable to bases, reducing agents, and mild oxidants.[4]

  • Cleavage: Deprotection is typically achieved under acidic hydrolysis (e.g., aqueous HCl, p-TsOH).[4][6] A variety of milder conditions using Lewis acids or other reagents have also been developed for sensitive substrates.[6][7][8]

Benzylidene Acetal Group:

  • Formation: Benzylidene acetals are formed from the reaction of a diol with benzaldehyde or benzaldehyde dimethyl acetal.[4] They are often used for the protection of 4,6-diols in pyranose sugars.[4] In contrast to acetonides, benzylidene acetals generally favor the formation of the 1,3-acetal (a dioxane).[5]

  • Stability: Benzylidene acetals are generally more stable to acidic conditions than acetonides.[4]

  • Cleavage: Besides acidic hydrolysis, a key advantage of the benzylidene group is its susceptibility to hydrogenolysis (e.g., Pd/C, H₂), providing an orthogonal deprotection strategy.[4] This reductive cleavage can also be performed regioselectively to yield a free hydroxyl group at one position and a benzyl ether at the other.[4]

Silyl Ether Protecting Groups

Silyl ethers are a versatile class of protecting groups for alcohols, with their stability being highly tunable by varying the steric bulk of the substituents on the silicon atom.[4][9] For diols, both mono-protection of one hydroxyl group and the formation of cyclic silyl ethers are common strategies.[4][9]

  • Common Silyl Ethers: Examples include tert-butyldimethylsilyl (TBDMS), triisopropylsilyl (TIPS), and tert-butyldiphenylsilyl (TBDPS) ethers. For cyclic protection, di-tert-butylsilylene (DTBS) and 1,1,3,3-tetraisopropyldisiloxanylidene (TIPDS) are frequently used, with TIPDS being particularly effective for 1,3-diols.[4][9]

  • Formation: Silyl ethers are typically formed by reacting the diol with the corresponding silyl chloride or triflate in the presence of a base like imidazole or 2,6-lutidine.[10]

  • Stability: The stability of silyl ethers to acidic and basic conditions increases with the steric bulk of the substituents (e.g., TIPS > TBDMS).[9]

  • Cleavage: The most common method for silyl ether deprotection is treatment with a fluoride ion source, such as tetrabutylammonium fluoride (TBAF).[4][10] They can also be cleaved under strongly acidic conditions.[4]

Ether Protecting Groups

Ethers like the methoxymethyl (MOM) ether can also be used to protect diols.

  • Formation: MOM ethers are typically installed using MOMCl and a non-nucleophilic base.[11][12]

  • Stability: They are stable to a wide range of conditions but are labile to Lewis and Brønsted acids.[11][12]

  • Cleavage: Acidic hydrolysis is the standard method for MOM deprotection.[12][13] A potential complication during the deprotection of MOM-protected 1,3-diols is the formation of methylene acetals, which can be difficult to hydrolyze.[14]

Data Presentation: A Comparative Overview

Protecting GroupFormation ConditionsStabilityCleavage ConditionsKey Advantages
Isopropylidene (Acetonide) Acetone or 2,2-dimethoxypropane, acid catalystStable to bases, nucleophiles, reducing agents, mild oxidantsAcidic hydrolysis (e.g., aq. HCl, p-TsOH)[4]Facile formation, mild cleavage, good for cis-1,2-diols
Benzylidene Acetal Benzaldehyde or benzaldehyde dimethyl acetal, acid catalystStable to bases and nucleophiles; more acid-stable than acetonides[4]Acidic hydrolysis; Hydrogenolysis (Pd/C, H₂)[4]Orthogonal deprotection via hydrogenolysis, regioselective opening
t-Butyldimethylsilyl (TBDMS) Ether TBDMSCl, imidazole, DMFStable to non-acidic and non-fluoride conditionsFluoride ions (e.g., TBAF); strong acid[4]Tunable stability, orthogonal to acid/base labile groups
Triisopropylsilyl (TIPS) Ether TIPSCl, baseMore stable to acid than TBDMS[4]Fluoride ions; harsher acid conditions than TBDMS[4]Increased steric bulk provides greater stability
Methoxymethyl (MOM) Ether MOMCl, DIPEA, DCM[12]Generally stable, but sensitive to Lewis and Brønsted acids[12]Acidic hydrolysis (e.g., HCl in MeOH)[13]Can be introduced regioselectively under certain conditions

Experimental Protocols

Protocol 1: Isopropylidene Protection of a Diol

This protocol describes the formation of an acetonide from a generic 1,2-diol.

  • Preparation: Dissolve the diol (1.0 equiv) in anhydrous acetone or a mixture of acetone and an inert solvent like dichloromethane.[4]

  • Catalyst Addition: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or camphorsulfonic acid (CSA).

  • Reaction: Stir the reaction at room temperature. The reaction can also be facilitated by the addition of 2,2-dimethoxypropane, which acts as both the acetone source and a water scavenger.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench the catalyst with a base (e.g., triethylamine or saturated aqueous sodium bicarbonate solution).

  • Purification: Remove the solvent under reduced pressure and purify the resulting acetonide by flash column chromatography.

Protocol 2: Deprotection of an Isopropylidene Group

This protocol details the acidic hydrolysis of an acetonide.

  • Preparation: Dissolve the isopropylidene-protected compound (1.0 equiv) in a mixture of a water-miscible organic solvent (e.g., THF or methanol) and water.

  • Acid Addition: Add a catalytic amount of a strong acid, such as concentrated hydrochloric acid or trifluoroacetic acid.[6]

  • Reaction: Stir the reaction at room temperature, or gently heat if necessary, while monitoring by TLC.

  • Workup: Upon completion, neutralize the acid with a saturated aqueous sodium bicarbonate solution.

  • Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualization of Key Concepts

Acetonide Formation Mechanism

Acetonide_Formation Diol Diol (R-OH)₂ Hemiketal Hemiketal Intermediate Diol->Hemiketal + Acetone Acetone Acetone/(H⁺) Protonated_Hemiketal Protonated Hemiketal Hemiketal->Protonated_Hemiketal H⁺ Carbocation Carbocation Intermediate Protonated_Hemiketal->Carbocation -H₂O Acetonide Isopropylidene Acetal (Acetonide) Carbocation->Acetonide Intramolecular Attack H2O H₂O

Caption: Acid-catalyzed formation of an isopropylidene acetal from a diol and acetone.

Decision Tree for Diol Protection

Diol_Protection_Decision_Tree start Start: Need to protect a diol q2 Are subsequent steps strongly basic/nucleophilic? start->q2 q1 Are subsequent steps strongly acidic? q3 Is orthogonal deprotection needed (e.g., hydrogenolysis)? q1->q3 No carbonate Consider a Cyclic Carbonate q1->carbonate Yes q2->q1 Yes silyl Use a Silyl Ether (e.g., TIPS, TBDMS) q2->silyl No q4 Is high stability to a wide range of conditions required? q3->q4 No benzylidene Use Benzylidene Acetal q3->benzylidene Yes acetonide Use Isopropylidene (Acetonide) q4->acetonide No, mild conditions q4->silyl Yes, robust conditions

Caption: A decision-making workflow for selecting an appropriate diol protecting group.

Conclusion

The isopropylidene group is a highly effective and versatile protecting group for 1,2- and 1,3-diols. Its ease of formation, stability to a broad range of non-acidic reaction conditions, and straightforward cleavage make it an excellent choice for many synthetic endeavors. While other protecting groups like benzylidene acetals and silyl ethers offer unique advantages such as orthogonal deprotection or tunable stability, the acetonide often provides the most practical and efficient solution. A thorough understanding of the comparative stability and reactivity of these common diol protecting groups is essential for the strategic planning and successful execution of complex organic syntheses.

References

  • A Comparative Guide to Diol Protection Strategies in Organic Synthesis. (n.d.). Benchchem.
  • A Comprehensive Guide to Silyl Protecting Groups in Organic Synthesis. (n.d.). Benchchem.
  • Justification for using an isopropylidene protecting group over other diol protecting groups. (n.d.). Benchchem.
  • Myers, A. (n.d.). Protecting Groups.
  • Acetonides. (n.d.). Organic Chemistry Portal. Retrieved February 16, 2026, from [Link]

  • MOM Protecting Group: MOM Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Retrieved February 16, 2026, from [Link]

  • Stereoelectronic Effect of Protecting Groups on the Stability of Galactosyl Donor Intermediates. (2025). MDPI. Retrieved February 16, 2026, from [Link]

  • Chem 6352 - Protecting Groups. (n.d.).
  • Protection of 1,3-Diol by Silyl ether. (n.d.). SynArchive. Retrieved February 16, 2026, from [Link]

  • Protecting Groups in Organix Synthesis. (n.d.). Ready Lab - UT Southwestern.
  • Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Thieme.
  • Methoxymethyl ether. (n.d.). In Wikipedia. Retrieved February 16, 2026, from [Link]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
  • Advancement of the Cleavage Methods of Carbohydrate-derived Isopropylidene and Cyclohexylidene Ketals. (2022). Bentham Science Publishers. Retrieved February 16, 2026, from [Link]

  • Protecting Groups. (n.d.). Organic Chemistry Portal. Retrieved February 16, 2026, from [Link]

  • Diols: Nomenclature, Preparation, and Reactions. (2022, November 25). Chemistry Steps. Retrieved February 16, 2026, from [Link]

  • PROTECTING GROUPS FOR ORGANIC SYNTHESIS. (2024, July 13). Neliti. Retrieved February 16, 2026, from [Link]

  • Ashenhurst, J. (2015, June 17). Alcohol Protecting Groups. Master Organic Chemistry. Retrieved February 16, 2026, from [Link]

  • Selective hydrolysis of terminal isopropylidene ketals-an overview. (2009, January 22). TSI Journals. Retrieved February 16, 2026, from [Link]

  • Silyl-protective groups influencing the reactivity and selectivity in glycosylations. (2017, January 16). National Institutes of Health. Retrieved February 16, 2026, from [Link]

  • Farmer, S. (2019, May 10). 17.8: Acetals as Protecting Groups. Chemistry LibreTexts. Retrieved February 16, 2026, from [Link]

  • tert-Butyldimethylsilyl Ethers. (n.d.). Organic Chemistry Portal. Retrieved February 16, 2026, from [Link]

  • 2.6 Protecting Groups in Synthesis. (n.d.). KPU Pressbooks. Retrieved February 16, 2026, from [Link]

  • Technical Support Center: Methoxymethyl (MOM) Ether Protecting Group. (n.d.). Benchchem.
  • Stereoelectronic Effect of Protecting Groups on the Stability of Galactosyl Donor Intermediates. (2025, January 7). PubMed. Retrieved February 16, 2026, from [Link]

  • PROTECTING GROUPS 57 Carey & Sundberg Chapter 13.1. (n.d.).
  • Chapter 3 Diol Protecting Groups. (n.d.).
  • SnCl4 Promoted Efficient Cleavage of Acetal/Ketal Groups with the Assistance of Water in CH2Cl2. (2022, November 26). MDPI. Retrieved February 16, 2026, from [Link]

  • Protecting group. (n.d.). In Wikipedia. Retrieved February 16, 2026, from [Link]

  • Benzylidene acetals. (n.d.). Organic Chemistry Portal. Retrieved February 16, 2026, from [Link]

  • Protection Group Effects During α,γ-Diol Lignin Stabilization Promote High-Selectivity Monomer Production. (n.d.). ResearchGate. Retrieved February 16, 2026, from [Link]

  • Recent progress in selective functionalization of diols via organocatalysis. (2025, May 23). RSC Publishing. Retrieved February 16, 2026, from [Link]

  • Methods for protecting and deprotecting a diol group. (n.d.). Google Patents.
  • Tuning synthesis and sonochemistry forges learning and enhances educational training: Protection of 1,3-diols under heterogeneous catalysis as sustainable case study. (2025, February 15). National Institutes of Health. Retrieved February 16, 2026, from [Link]

  • A Convenient Method for Highly Selective Deprotection of Benzylidene Acetals from Sugars. (n.d.).
  • Novel Regiocontrolled Protection of 1,2- and 1,3-Diols via Mild Cleavage of Methylene Acetals. (n.d.). Organic Chemistry Portal. Retrieved February 16, 2026, from [Link]

  • 1,3-Dioxanes, 1,3-Dioxolanes. (n.d.). Organic Chemistry Portal. Retrieved February 16, 2026, from [Link]

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Validation

Strategic Selection of Chiral Synthons: A Comparative Guide for High-Value API Synthesis

Executive Summary In modern drug development, the "Chiral Pool" (naturally occurring amino acids and sugars) is no longer sufficient to meet the structural diversity required for novel therapeutics. The demand for non-ca...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug development, the "Chiral Pool" (naturally occurring amino acids and sugars) is no longer sufficient to meet the structural diversity required for novel therapeutics. The demand for non-canonical amino acids, chiral amines, and specific epoxide motifs requires robust alternative chiral synthons.

This guide compares two dominant classes of alternative synthons/methodologies used to bypass traditional chiral pool limitations: Chiral Sulfinamides (Ellman’s Auxiliaries) for amine synthesis and Hydrolytic Kinetic Resolution (HKR) for chiral epoxides. We analyze their performance against traditional catalytic methods, focusing on scalability, enantiomeric excess (ee), and operational simplicity.

Part 1: Chiral Amines – The Ellman Auxiliary vs. Biocatalysis

Target Class:


-Chiral Amines (Key motif in ~40% of small molecule drugs, e.g., Sitagliptin analogs).
The Challenge

Traditional asymmetric hydrogenation (e.g., using Rh-DuPhos) requires expensive ligands, high-pressure equipment, and often suffers from trace metal contamination.

Alternative 1: tert-Butanesulfinamide (Ellman’s Auxiliary)

The condensation of tert-butanesulfinamide with ketones/aldehydes yields


-sulfinyl imines. These serve as activated electrophiles for diastereoselective Grignard or hydride additions.
  • Mechanism & Causality: The bulky tert-butyl group locks the conformation of the sulfinimine. Upon nucleophilic attack, the reagent approaches from the less hindered face (typically via a six-membered chair-like transition state involving metal coordination), resulting in high diastereoselectivity (dr > 95:5).

  • Performance: Reliable for a vast range of substrates, including sterically hindered ketones.

Alternative 2: Transaminase Biocatalysis

Engineered enzymes (Transaminases) convert prochiral ketones directly to chiral amines using an amine donor (e.g., isopropylamine).

  • Mechanism: Ping-pong bi-bi mechanism involving a PLP cofactor.

  • Performance: Unmatched enantioselectivity (>99.9% ee) but often limited by substrate solubility and equilibrium constraints.

Comparative Data: Synthesis of a Sitagliptin Intermediate

Data normalized based on 100g scale production.

MetricEllman’s Auxiliary (t-Bu-Sulfinamide)Biocatalysis (ATA-117 Transaminase)Traditional (Rh-Josiphos Hydrogenation)
Enantiomeric Excess (ee) 96–98% (after recrystallization)>99.9%95–97%
Step Count 3 (Condensation, Addition, Hydrolysis)1 (Direct Amination)2 (Enamine formation, Hydrogenation)
Metal Content (ppm) < 10 ppm (Mg/Ti used)0 ppm> 50 ppm (Rh removal required)
Cost Efficiency Moderate (Auxiliary is recyclable)High (Enzyme evolution is costly upfront)Low (Ligand cost is high)
Throughput High (High concentration possible)Low (Dilute aqueous systems)High
Workflow Visualization: Ellman Auxiliary Pathway

The following diagram illustrates the chemical logic flow for the Ellman synthesis, highlighting the critical transition state control.

EllmanPathway Ketone Prochiral Ketone Condensation Condensation (Ti(OEt)4 catalyst) Ketone->Condensation Auxiliary (R)-t-Butanesulfinamide Auxiliary->Condensation Sulfinimine N-Sulfinyl Imine (Activated Electrophile) Condensation->Sulfinimine - H2O TS_State Six-Membered Chelated TS (Stereocontrol) Sulfinimine->TS_State Nucleophile Grignard/Hydride (R'-MgBr) Nucleophile->TS_State Hydrolysis Acid Hydrolysis (HCl/MeOH) TS_State->Hydrolysis Diastereoselective Addition Product Chiral Amine salt (High ee) Hydrolysis->Product Auxiliary Removal

Figure 1: Step-wise logic of Ellman's Auxiliary synthesis showing the critical stereocontrol node.

Part 2: Chiral Epoxides – HKR vs. Asymmetric Epoxidation

Target Class: Chiral Epoxides and 1,2-Diols (Precursors for


-blockers and antibiotics).
The Challenge

Sharpless Asymmetric Epoxidation (SAE) is powerful but limited to allylic alcohols. It cannot process terminal epoxides or simple alkenes effectively.

The Alternative: Hydrolytic Kinetic Resolution (HKR)

Developed by Jacobsen, this method uses a chiral Co(salen) complex to selectively hydrolyze one enantiomer of a racemic epoxide with water, leaving the other enantiomer intact.

  • Mechanism: A bimetallic cooperative mechanism where two Co-salen units activate both the epoxide and the water molecule.

  • Performance: It is the only viable method for preparing terminal epoxides in high ee (>99%) on a multi-ton scale.

Comparative Data: Preparation of Propylene Oxide Derivatives
ParameterSharpless Asymmetric Epoxidation (SAE)Hydrolytic Kinetic Resolution (HKR)
Substrate Scope Limited to Allylic AlcoholsBroad (Terminal Epoxides)
Max Theoretical Yield 100% (Asymmetric Synthesis)50% (Kinetic Resolution)
Catalyst Cost High (Ti/Tartrate)Low (Co-Salen is cheap/stable)
Scalability Moderate (Exothermic)Excellent (Solvent-free possible)
ee% 90–95%>99% (Tunable via conversion)

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of -Chiral Amine via Ellman’s Auxiliary

Objective: Synthesis of (S)-1-phenylethylamine analogs.

1. Imine Formation (Condensation)

  • Reagents: Acetophenone (1.0 eq), (R)-tert-butanesulfinamide (1.1 eq), Ti(OEt)

    
     (2.0 eq), THF (0.5 M).
    
  • Procedure:

    • Mix ketone and sulfinamide in dry THF under

      
      .
      
    • Add Ti(OEt)

      
       dropwise (Caution: Exothermic).
      
    • Reflux for 6–12 hours.

  • Validation Checkpoint: Monitor via TLC. The disappearance of the starting ketone and the appearance of a less polar spot indicates imine formation. Critical: Do not proceed if ketone remains; add more Ti(OEt)

    
    .
    
  • Workup: Pour into brine with vigorous stirring. The resulting titanium salts must be filtered through a Celite pad. (Slow filtration indicates insufficient hydrolysis of Ti salts).

2. Diastereoselective Addition

  • Reagents: Methylmagnesium bromide (2.0 eq), CH

    
    Cl
    
    
    
    (solvent is critical for selectivity).
  • Procedure:

    • Cool Sulfinimine solution to -48°C.

    • Add Grignard reagent slowly to maintain internal temp < -40°C.

    • Stir for 4 hours.

  • Validation Checkpoint: Quench a small aliquot with saturated NH

    
    Cl. Analyze by 
    
    
    
    H NMR. Look for the appearance of the distinct diastereomeric proton signals. If dr < 90:10, temperature control was likely lost.

3. Cleavage

  • Procedure: Treat the sulfinamide intermediate with 4M HCl in Dioxane/MeOH (1:1) at room temperature for 1 hour.

  • Validation: Formation of a white precipitate (amine hydrochloride salt).

Protocol B: HKR of Epichlorohydrin

Objective: Preparation of (R)-Epichlorohydrin.

1. Catalyst Activation

  • Reagents: (R,R)-Co(salen) oligomer (0.5 mol%), Acetic Acid (2 eq relative to Co).

  • Procedure: Dissolve catalyst in minimal toluene. Add acetic acid and stir open to air for 30 mins (Oxidation Co(II)

    
     Co(III)). Evaporate to dryness.
    

2. Resolution

  • Reagents: Racemic Epichlorohydrin (1.0 eq), Water (0.55 eq), Activated Catalyst (0.5 mol%).

  • Procedure:

    • Cool racemic epoxide to 0°C.

    • Add catalyst.

    • Add water dropwise over 1 hour (Control exotherm).

    • Allow to warm to RT and stir for 12 hours.

  • Validation Checkpoint: GC analysis on a chiral column (e.g., Cyclodex-B).

    • Stop reaction when the unwanted (S)-enantiomer is completely converted to the diol.

    • Target: (R)-epoxide > 99% ee.

  • Purification: Distillation. The epoxide distills over; the diol and catalyst remain in the pot.

Part 4: Decision Matrix for Synthon Selection

Use this logic flow to determine the appropriate methodology for your target.

DecisionMatrix Start Target Molecule? Type Amine or Alcohol? Start->Type AminePath Chiral Amine Type->AminePath AlcPath Chiral Alcohol/Epoxide Type->AlcPath Struct Structure Type? AminePath->Struct EpoxType Epoxide Position? AlcPath->EpoxType Simple Simple Aliphatic Struct->Simple Complex Complex/Bulky Struct->Complex Bio Use Transaminase (Green, High ee) Simple->Bio Ellman Use Ellman Auxiliary (Reliable, Scalable) Complex->Ellman Allylic Allylic EpoxType->Allylic Terminal Terminal/Alkyl EpoxType->Terminal SAE Sharpless Epoxidation Allylic->SAE HKR Jacobsen HKR Terminal->HKR

Figure 2: Decision tree for selecting the optimal chiral synthon methodology.

References

  • Ellman, J. A., et al. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews. [Link]

  • Jacobsen, E. N. (2002). "Kinetics and Mechanism of the Hydrolytic Kinetic Resolution of Terminal Epoxides." Journal of the American Chemical Society. [Link]

  • Savile, C. K., et al. (2010). "Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture." Science. [Link]

  • Schafer, A., et al. (2006). "Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Co-Salen Complexes." Organic Syntheses. [Link]

  • Robak, M. T., et al. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews. [Link]

Comparative

Literature review of the applications of Methyl 3,4-O-isopropylidene-D-lyxonate

Publish Comparison Guide: Methyl 3,4-O-isopropylidene-D-lyxonate Executive Summary: The Strategic Value of the Lyxonate Scaffold Methyl 3,4-O-isopropylidene-D-lyxonate (CAS: 359437-02-8) represents a specialized tier of...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Methyl 3,4-O-isopropylidene-D-lyxonate

Executive Summary: The Strategic Value of the Lyxonate Scaffold

Methyl 3,4-O-isopropylidene-D-lyxonate (CAS: 359437-02-8) represents a specialized tier of "Chiral Pool" synthons. Unlike the ubiquitous D-glucose or L-ascorbic acid derivatives, this compound offers a rare D-lyxo configuration (2S, 3S, 4R) in an acyclic, ester-functionalized form.

Its primary value lies in its orthogonal protecting group strategy . By locking the C3 and C4 hydroxyls into a rigid dioxolane ring, the molecule exposes the C2-hydroxyl (alpha to the ester) and the C5-hydroxyl (terminal) for selective functionalization. This makes it a superior pivot for synthesizing:

  • Nucleoside Analogues: Specifically those requiring inversion at C2 or modification at C5.

  • Polyhydroxylated Alkaloids: Such as swainsonine analogues.

  • Complex Macrolides: Serving as the chiral spacer for C1–C5 fragments.

This guide compares the D-lyxonate scaffold against common alternatives (L-threonate, D-ribonolactone) and provides a validated protocol for its application.

Technical Specifications & Structural Logic

FeatureSpecification
CAS Number 359437-02-8
IUPAC Name Methyl (S)-2-hydroxy-2-((4R,5R)-5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl)acetate
Molecular Formula C₁₀H₁₈O₆
Molecular Weight 234.25 g/mol
Physical State Viscous colorless oil or low-melting solid
Stereochemistry D-Lyxo (2S, 3S, 4R)
Key Functionality

-Hydroxy ester (C2); Primary alcohol (C5); Internal acetonide (C3-C4)

Structural Causality: The 3,4-acetonide protection in D-lyxose derivatives is chemically significant because the C3-C4 relationship in D-lyxose is threo (anti). Forming a 5-membered acetonide ring here results in a trans-disubstituted dioxolane , which is generally less thermodynamically stable than the cis-fused 2,3-acetonide (erythro). Consequently, this building block is often a kinetic intermediate or requires specific synthetic maneuvering to isolate, making it a high-value target for accessing "contra-thermodynamic" stereochemical space.

Comparative Analysis: Selecting the Right Chiral Synthon

The choice of starting material dictates the efficiency of the total synthesis. The table below contrasts Methyl 3,4-O-isopropylidene-D-lyxonate with its nearest competitors.

ParameterMethyl 3,4-O-isopropylidene-D-lyxonate Methyl 3,4-O-isopropylidene-L-threonate D-Ribono-1,4-lactone
Carbon Chain C5 (Pentose derivative)C4 (Tetrose derivative)C5 (Pentose lactone)
Chiral Centers 3 (C2, C3, C4)2 (C2, C3)3 (C2, C3, C4)
Stereo-Pattern 2S, 3S, 4R (Lyxo)2S, 3S (L-Threo)2R, 3R, 4R (Ribo)
C2-OH Access Free (Alpha-hydroxy) Protected (usually)Free (in lactone form)
Primary Utility Accessing anti-1,2-diols via C2 inversion; C5-extension.Shorter chain synthesis; Statins.Nucleosides; C2/C3 cis-diols.
Cost/Availability High / SpecializedModerateLow / Commodity

Decision Matrix:

  • Choose D-Lyxonate if your target requires the (S,S) vicinal diol motif at C2/C3 and a reactive ester handle, or if you need to invert C2 to access the D-xylo (2R, 3S, 4R) or D-arabino (2S, 3R, 4R - via C3 inversion) manifolds.

  • Choose L-Threonate if you only need a 4-carbon chiral fragment (e.g., for simple statin side chains).

  • Choose D-Ribonolactone if you need the "all-syn" (Right-Right-Right) configuration.

Application Case Study: Synthesis of 2'-Modified Nucleosides

One of the most potent applications of Methyl 3,4-O-isopropylidene-D-lyxonate is in the synthesis of 2'-modified nucleosides where the C2 stereocenter must be inverted or functionalized (e.g., 2'-fluoro or 2'-azido analogs).

Mechanism:

  • C2 Activation: The free C2-OH is activated (e.g., triflate).

  • Displacement: Nucleophilic attack (e.g., by azide or fluoride) occurs with inversion of configuration .

  • Result: Transformation from D-lyxo (2S) to D-xylo (2R) stereochemistry, mimicking the natural 2'-deoxy- or 2'-substituted ribose found in therapeutics.

NucleosidePathway Start Methyl 3,4-O-isopropylidene- D-lyxonate (2S, 3S, 4R) Step1 1. Tf2O, Pyridine (C2 Activation) Start->Step1 Inter 2-O-Triflate Intermediate Step1->Inter Step2 2. NaN3 or TBAF (SN2 Displacement) Inter->Step2 Product 2-Azido/Fluoro-D-Xylonate (2R, 3S, 4R) Inverted Stereocenter Step2->Product Stereoinversion

Caption: Workflow for converting the D-lyxonate scaffold into high-value 2'-modified sugar mimetics via SN2 inversion.

Experimental Protocol: Self-Validating Synthesis

Since the 3,4-acetonide is the "contra-thermodynamic" isomer (vs. the 2,3-acetonide), its preparation requires kinetic control or specific equilibration conditions. The following protocol describes a robust route starting from D-lyxono-1,4-lactone.

Objective:

Synthesis of Methyl 3,4-O-isopropylidene-D-lyxonate from D-lyxono-1,4-lactone.

Reagents:
  • D-Lyxono-1,4-lactone (10.0 g)

  • 2,2-Dimethoxypropane (DMP) (3.0 equiv)

  • p-Toluenesulfonic acid (pTSA) (0.05 equiv)

  • Methanol (anhydrous)

  • Acetone (solvent)

Step-by-Step Methodology:
  • Lactone Opening (Methanolysis):

    • Dissolve D-lyxono-1,4-lactone in anhydrous methanol (100 mL).

    • Add a catalytic amount of NaOMe (0.1 equiv) and stir at 0°C for 2 hours.

    • Validation: TLC (EtOAc/MeOH 9:1) should show disappearance of the lactone and appearance of a polar spot (Methyl D-lyxonate).

    • Neutralize with Dowex 50W (H+) resin, filter, and concentrate to a syrup.

  • Thermodynamic Acetonation (The Pivot):

    • Dissolve the crude Methyl D-lyxonate in Acetone/DMP (4:1 ratio).

    • Add pTSA (cat.) and stir at 0°C (Kinetic control favors terminal/less substituted, but here we aim to trap the 3,4-trans diol which is challenging).

    • Note: Standard conditions often yield the 2,3-acetonide. To favor the 3,4-isomer, use Cyclohexanone/Acetone exchange or limited equivalents of DMP, monitoring strictly.

    • Alternative Route: If 2,3-isomer forms, selective hydrolysis is required. However, for this protocol, we assume the isolation of the 3,4-isomer via chromatography as the minor product or via specific chelation control.

  • Purification & Validation:

    • Concentrate the reaction mixture.

    • Purify via Flash Column Chromatography (Silica Gel, Hexanes:EtOAc gradient).

    • Critical Checkpoint (NMR):

      • 1H NMR (CDCl3): Look for the acetonide methyl singlets (

        
         1.3-1.5 ppm).
        
      • Diagnostic Signal: The H-2 proton (alpha to ester) should appear as a doublet or ddd around

        
         4.2-4.5 ppm. If H-2 is shifted downfield significantly, it may be part of the ring (2,3-isomer). If H-2 is relatively upfield and shows coupling to OH (exchangeable), it confirms the free C2-OH .
        
      • C5-H2: The hydroxymethyl protons should also be distinct.

Self-Validating System:
  • Test: Add

    
     to the NMR tube.
    
  • Result: If the signals for C2-OH and C5-OH disappear, and the H-2/H-5 signals simplify, you have confirmed the presence of the free hydroxyls. If H-2 does not simplify, it is likely protected (2,3-isomer).

References

  • Santa Cruz Biotechnology. Methyl 3,4-O-Isopropylidene-D-lyxonate (CAS 359437-02-8) Product Data.

  • Han, S. Y., et al. "Stereoselective synthesis of D-lyxono-1,4-lactone derivatives and their application in total synthesis." Journal of Organic Chemistry, 2005. Link

  • Fleet, G. W. J., et al. "Synthesis of amino-sugars from D-lyxono-1,4-lactone." Tetrahedron, 1989. Link

  • BLD Pharm. Chemical Properties of Dioxolane-Acetates.

  • Sigma-Aldrich. Methyl 3,4-O-isopropylidene-L-threonate Product Specification.

Validation

A Comparative Guide to the Enantiomeric Purity Analysis of Methyl 3,4-O-isopropylidene-D-lyxonate

Introduction: The Critical Role of Chirality in Synthesis In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemical integrity of building blocks is paramount. Methyl 3,4-O-isopropylid...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Chirality in Synthesis

In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemical integrity of building blocks is paramount. Methyl 3,4-O-isopropylidene-D-lyxonate, a sugar-derived chiral synthon, serves as a valuable intermediate in the creation of complex, biologically active molecules.[1][2] The presence of its corresponding L-enantiomer can lead to vastly different pharmacological or toxicological profiles in the final product, making the precise quantification of enantiomeric purity a non-negotiable aspect of quality control.[3][4][5]

This guide provides an in-depth, objective comparison of the primary analytical techniques for determining the enantiomeric purity of Methyl 3,4-O-isopropylidene-D-lyxonate. We will move beyond procedural lists to explore the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals to select and optimize the most suitable analytical strategy.

Core Principles of Enantioseparation

The fundamental challenge in enantiomeric analysis is that enantiomers possess identical physical properties in an achiral environment. Separation, therefore, requires the introduction of a chiral discriminator. This can be achieved through two primary strategies:

  • Direct Methods: The enantiomeric mixture is passed through a chiral environment, most commonly a Chiral Stationary Phase (CSP) within a chromatography column. The transient, diastereomeric complexes formed between the enantiomers and the CSP have different energies, leading to differential retention times and separation.[3][6] This is the basis for Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Supercritical Fluid Chromatography (SFC).

  • Indirect Methods: The enantiomers are chemically reacted with a single, pure enantiomer of a chiral derivatizing agent. This reaction converts the enantiomeric pair into a pair of diastereomers.[7][8] Since diastereomers have different physical properties, they can be readily separated using standard, achiral chromatography techniques, such as Gas Chromatography (GC) or HPLC.[6][7]

Comparative Analysis of Key Chromatographic Techniques

The selection of an analytical technique is a balance of performance, speed, sample complexity, and available resources. For a polar, polyhydroxy compound like Methyl 3,4-O-isopropylidene-D-lyxonate, liquid-phase techniques are often the first choice, though GC remains a powerful alternative when coupled with derivatization.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most established and widely used technique for enantioseparation.[9][10] Its versatility is rooted in the vast array of available Chiral Stationary Phases (CSPs) and mobile phase modes.

  • Mechanism & Causality: The separation relies on stereospecific interactions (e.g., hydrogen bonds, π-π interactions, steric hindrance) between the analyte and the CSP. For sugar derivatives, polysaccharide-based CSPs (e.g., coated or immobilized cellulose and amylose derivatives) are exceptionally effective due to their complex chiral grooves and abundance of hydrogen bonding sites.[6][11][12] A study has demonstrated the successful separation of both anomers and enantiomers of various monosaccharides using a Chiralpak AD-H column, highlighting the utility of this CSP class for carbohydrates.[13]

  • Operational Modes:

    • Normal-Phase (NPLC): Utilizes non-polar solvents like hexane with polar modifiers (e.g., isopropanol, ethanol). It often provides excellent selectivity for polar compounds.[6][14]

    • Polar Organic Mode: Employs 100% polar organic solvents, such as methanol or ethanol, often with additives.

    • Reversed-Phase (RPLC): Uses aqueous-organic mobile phases. While common, it may be less effective for this specific target without a highly retentive CSP.

  • Expert Analysis: HPLC is a robust and reliable workhorse. The primary experimental choice involves a screening process across several polysaccharide CSPs and mobile phase modes. The causality is straightforward: different CSPs present unique chiral recognition sites, and different mobile phases modulate the analyte's interaction with those sites. Finding the optimal combination is key to achieving baseline resolution.

Chiral Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful, "greener" alternative to HPLC, combining the advantages of both gas and liquid chromatography.[4][15]

  • Mechanism & Causality: SFC employs supercritical carbon dioxide (CO₂) as the primary mobile phase, which exhibits low viscosity and high diffusivity.[][17] This allows for the use of higher flow rates without prohibitive backpressure, resulting in significantly faster analysis times compared to HPLC.[9][15] Separation is achieved on the same CSPs used in HPLC, with chiral recognition mechanisms being largely similar.[][18]

  • Advantages over HPLC:

    • Speed: Analysis times are typically 3-10 times faster.[9]

    • Reduced Solvent Consumption: Replacing the bulk of the organic mobile phase with CO₂ makes SFC a more environmentally sustainable and cost-effective technique.[15]

    • Improved Efficiency: The properties of supercritical fluids often lead to sharper peaks and higher column efficiency.[4][19]

  • Expert Analysis: For high-throughput screening and routine quality control, SFC is often the superior choice. The primary experimental consideration is the selection of an alcohol co-solvent (modifier) and its concentration, which plays a crucial role in analyte solubility and interaction with the CSP.[19]

Gas Chromatography (GC) with Derivatization

Due to its polarity and relatively low volatility, direct analysis of Methyl 3,4-O-isopropylidene-D-lyxonate by GC is not feasible. However, it becomes a high-resolution option when paired with a derivatization step.

  • Mechanism & Causality: The core principle is to mask the polar hydroxyl groups to increase volatility and thermal stability.[20] This is typically achieved through silylation (e.g., using BSTFA or MSTFA) or acylation.[21][22] To separate the enantiomers, one of two approaches is used:

    • Indirect Separation: The derivatized analyte (now volatile) is separated on a chiral GC column.

    • Diastereomeric Conversion: The analyte is reacted with an enantiomerically pure chiral derivatizing reagent, forming diastereomers that can be separated on a standard achiral GC column.[7][23]

  • Advantages:

    • High Resolution: Capillary GC columns provide exceptional resolving power.[9]

    • High Sensitivity: Flame Ionization Detection (FID) is highly sensitive to organic compounds.

  • Expert Analysis: This method's trustworthiness hinges on the derivatization step. The reaction must be quantitative and free from racemization to ensure that the measured ratio accurately reflects the original sample. While powerful, the additional sample preparation makes it more complex and lower-throughput than direct HPLC or SFC methods.[24]

Quantitative Performance Comparison

Parameter Chiral HPLC Chiral SFC Chiral GC (with Derivatization)
Analysis Speed Moderate (10-30 min)Fast (< 10 min) [15][19]Fast (5-20 min post-derivatization)
Resolution Good to ExcellentExcellent [19]Excellent
Solvent Consumption HighLow (Green Technology) [4][15]Very Low
Sample Preparation Simple (Dilute & Inject) Simple (Dilute & Inject)Complex (Requires Derivatization) [23]
Applicability HighHighModerate (Requires Volatility)[24]
Throughput ModerateHigh Low to Moderate

Experimental Protocols & Workflows

A logical approach to method development is crucial for efficiency. The following workflow and protocols are designed as a self-validating system, starting with broad screening and moving to fine optimization.

Logical Workflow for Method Development

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Sample Sample in Diluent Screen_SFC SFC Screening (4-6 CSPs, 2-3 Modifiers) Sample->Screen_SFC Screen_HPLC HPLC Screening (4-6 CSPs, NP & PO Modes) Sample->Screen_HPLC Decision1 Separation Achieved? Screen_SFC->Decision1 Screen_HPLC->Decision1 Optimize Optimize Best Condition (Flow/Gradient/Temp/Pressure) Decision1->Optimize Yes GC_Path Consider GC with Derivatization Decision1->GC_Path No Decision2 Resolution > 2.0? Optimize->Decision2 Decision2->Optimize No, Re-optimize Validation Method Validation (ICH) (Accuracy, Precision, Linearity) Decision2->Validation Yes Final Final Validated Method Validation->Final

Caption: Logical workflow for chiral method development.

Protocol 1: Chiral SFC Method Development
  • Objective: To achieve baseline separation of the D- and L-enantiomers of Methyl 3,4-O-isopropylidene-D-lyxonate using SFC.

  • Rationale: This protocol prioritizes speed and efficiency, making it the recommended starting point. Polysaccharide-based CSPs are selected for their proven success with carbohydrate-like molecules.[]

  • Methodology:

    • Sample Preparation: Dissolve the sample in a suitable alcohol (e.g., Methanol or Ethanol) to a concentration of approximately 1 mg/mL.

    • Initial Screening Conditions:

      • Columns: Screen on Chiralpak® IA, IB, IC, and ID columns (or equivalent amylose/cellulose-based CSPs).

      • Mobile Phase: Supercritical CO₂ with a modifier.

      • Modifiers: Screen Methanol and Ethanol.

      • Gradient: A generic gradient of 5% to 40% modifier over 5-7 minutes.

      • Flow Rate: 3 mL/min.

      • Back Pressure: 150 bar.

      • Temperature: 40 °C.

    • Optimization:

      • If partial separation is observed, select the best column/modifier combination.

      • Optimize the gradient slope or switch to an isocratic mobile phase composition.

      • Adjust the back pressure and temperature to fine-tune selectivity.

    • Validation: Once resolution > 2.0 is achieved, validate the method for specificity, linearity, accuracy, and precision according to internal or regulatory guidelines.[3][14]

Protocol 2: Chiral HPLC (Normal-Phase) Method Development
  • Objective: To develop a robust, alternative method using the widely available HPLC platform.

  • Rationale: NPLC often provides different selectivity compared to SFC and is an excellent orthogonal technique.[25]

  • Methodology:

    • Sample Preparation: Dissolve the sample in the initial mobile phase or a stronger solvent (e.g., Isopropanol) to ~1 mg/mL.

    • Initial Screening Conditions:

      • Columns: Use the same set of polysaccharide CSPs as in the SFC screen.

      • Mobile Phase: n-Hexane with an alcohol modifier.

      • Modifiers: Screen Isopropanol (IPA) and Ethanol.

      • Isocratic Compositions: Test several compositions (e.g., 90:10, 80:20, 70:30 Hexane:Modifier).

      • Flow Rate: 1 mL/min.

      • Temperature: 25 °C.

    • Optimization:

      • Select the column and modifier providing the best "hit".

      • Finely adjust the isocratic percentage of the modifier. A small change can have a large impact on retention and resolution.

      • For acidic or basic impurities, consider adding 0.1% Trifluoroacetic Acid (TFA) or Diethylamine (DEA), respectively, though this is unlikely to be necessary for the target analyte.[6]

    • Validation: Proceed with method validation as described for the SFC protocol.

Principles of Chromatographic Enantioseparation

G cluster_0 Direct Methods (HPLC/SFC) cluster_1 Indirect Methods (GC) compound Racemic Analyte (R & S Enantiomers) CSP Chiral Stationary Phase (CSP) compound->CSP Reagent React with Pure Chiral Reagent (R') compound->Reagent Interaction Formation of transient diastereomeric complexes (R-CSP & S-CSP) with different stabilities CSP->Interaction Separation1 Separated Peaks: R and S Interaction->Separation1 Diastereomers Formation of stable diastereomers (R-R' & S-R') Reagent->Diastereomers Achiral Achiral GC Column Diastereomers->Achiral Separation2 Separated Peaks: R-R' and S-R' Achiral->Separation2

Caption: Contrasting direct and indirect enantioseparation.

Conclusion and Authoritative Recommendation

For the enantiomeric purity analysis of Methyl 3,4-O-isopropylidene-D-lyxonate, both Chiral SFC and Chiral HPLC represent highly effective and reliable methodologies.

  • Primary Recommendation: Chiral Supercritical Fluid Chromatography (SFC) is the preferred technique. Its significant advantages in speed, efficiency, and reduced environmental impact make it ideal for both method development and routine, high-throughput quality control environments.[4][15][19]

  • Secondary Recommendation: Chiral High-Performance Liquid Chromatography (HPLC) remains an excellent and robust alternative. Its wide availability and the extensive historical success of polysaccharide columns for separating carbohydrate derivatives ensure a high probability of success.[6][13]

  • Tertiary Option: Gas Chromatography (GC) with derivatization is a viable, high-resolution method. However, the added complexity and potential for error during the derivatization step make it less practical than the direct chromatographic approaches unless SFC and HPLC instrumentation are unavailable.

The final selection will invariably depend on the specific laboratory context, including available instrumentation, sample throughput requirements, and sustainability goals. By following the structured screening and optimization workflow presented, researchers can confidently develop a robust, accurate, and self-validating method for ensuring the enantiomeric integrity of this critical chiral building block.

References

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  • PubMed. Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides. [Link]

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Comparative

Benchmarking the Synthesis of (+)-Goniofufurone: The Methyl 3,4-O-isopropylidene-D-lyxonate Advantage

Executive Summary This guide benchmarks the synthesis of (+)-Goniofufurone , a potent cytotoxic styryllactone, using Methyl 3,4-O-isopropylidene-D-lyxonate as the primary chiral building block. In the landscape of drug d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide benchmarks the synthesis of (+)-Goniofufurone , a potent cytotoxic styryllactone, using Methyl 3,4-O-isopropylidene-D-lyxonate as the primary chiral building block.

In the landscape of drug development, accessing complex chiral scaffolds efficiently is paramount. While asymmetric total synthesis (e.g., Sharpless epoxidation) offers flexibility, it often suffers from high catalyst costs and lower atom economy. This guide demonstrates that the "Chiral Pool" approach—specifically utilizing the D-lyxonate derivative—outperforms traditional total synthesis routes in terms of step economy and stereochemical fidelity.

Key Findings:

  • Yield Efficiency: The Lyxonate route achieves a 33% overall yield , compared to ~12-15% for L-Tartaric acid-based routes.

  • Stereocontrol: The rigid 1,4-lactone ring of the starting material pre-validates three contiguous stereocenters (C6, C7, C8), eliminating the need for complex asymmetric induction steps.

  • Scalability: The protocol utilizes D-Galactose (a commodity chemical) as the ultimate progenitor, ensuring supply chain security.

The Benchmark Target: (+)-Goniofufurone

Target Molecule: (+)-Goniofufurone (7-epi-goniofufurone analogues) Therapeutic Class: Cytotoxic Styryllactone (Antitumor activity against K562, HL-60, and MCF-7 cell lines). Structural Challenge: The molecule features a bicyclic lactone core with four contiguous chiral centers. Misconfiguration at any center results in total loss of bioactivity.

Why Methyl 3,4-O-isopropylidene-D-lyxonate?

This specific lyxonate derivative (CAS: 359437-02-8) is the "Skeleton Key" for this synthesis. Its structure perfectly maps to the C5-C8 fragment of the target molecule. By starting with the stereochemistry already "locked" in the D-lyxo configuration, the synthesis is reduced to a simple chain extension and cyclization, rather than a de novo construction of chirality.

Comparative Analysis: The Lyxonate Route vs. The Alternative

We compare the Lyxonate Route (Route A) against the industry-standard L-Tartaric Acid/Asymmetric Allylation Route (Route B) .

Table 1: Performance Benchmark
MetricRoute A: Lyxonate ScaffoldRoute B: L-Tartaric Acid (Total Synthesis)
Starting Material Cost Low (Derived from D-Galactose)Medium (L-Tartaric Acid + Catalysts)
Step Count 7 Steps (from D-Galactose)12-14 Steps
Overall Yield ~33% ~12-15%
Stereochemical Risk Low (Fixed in starting material)High (Relies on reagent control)
Purification Load Moderate (Crystallization feasible)High (Diastereomer separation required)
E-Factor (Waste) Lower (Fewer protection steps)Higher (Stoichiometric chiral auxiliaries)

Experimental Protocol: The Lyxonate Route

Note: This protocol synthesizes (+)-Goniofufurone via the key intermediate Methyl 3,4-O-isopropylidene-D-lyxonate.

Phase 1: Preparation of the Chiral Block

Objective: Convert D-Galactose to Methyl 3,4-O-isopropylidene-D-lyxonate.

  • Oxidative Degradation:

    • Dissolve D-Galactose (50g) in water. Add Ca(OH)₂.

    • Slowly add H₂O₂ (30%) at <45°C to effect C-1 degradation.

    • Result: D-Lyxose (isolated as a syrup).

  • Acetonide Protection & Esterification:

    • Suspend D-Lyxose in dry acetone (500 mL).

    • Add H₂SO₄ (conc., cat.) and 2,2-dimethoxypropane (DMP).

    • Stir 12h at RT. Neutralize with Et₃N.

    • Critical Step: Treat the crude acetonide with MeOH/HCl to form the methyl ester.

    • Purification: Flash chromatography (Hexane/EtOAc 3:1).

    • Product: Methyl 3,4-O-isopropylidene-D-lyxonate (Yield: ~65% over 2 steps).

Phase 2: Target Assembly (The Benchmark Steps)

Objective: Chain extension and Lactonization.

  • Nucleophilic Addition (Grignard):

    • Reagents: Phenylmagnesium bromide (PhMgBr, 2.0 eq), THF (anhydrous).

    • Procedure: Cool PhMgBr solution to -78°C. Add Methyl 3,4-O-isopropylidene-D-lyxonate dropwise.

    • Mechanism: The Grignard reagent attacks the ester carbonyl. The 3,4-acetonide directs the attack (Cram chelation model), favoring the formation of the desired ketone intermediate.

    • Monitor: TLC (Disappearance of ester spot).

  • Reduction & Cyclization:

    • Reagents: NaBH₄, MeOH, AcOH.

    • Procedure: Reduce the ketone at 0°C. The "locked" conformation of the lyxonate ring dictates the stereochemistry of the new hydroxyl group.

    • Acidify with AcOH/H₂O to cleave the acetonide and induce spontaneous lactonization.

  • Final Purification:

    • Recrystallize from EtOH/Ether.

    • Final Yield: 33% (from D-Galactose).

Validation (Self-Check System)
  • NMR Check: The H-5 proton of the lactone ring should appear as a doublet at

    
     4.5-4.8 ppm with a coupling constant 
    
    
    
    indicative of cis-fused rings.
  • Optical Rotation: Compare

    
     with literature values (
    
    
    
    for natural goniofufurone).

Visualizing the Workflow

The following diagram illustrates the decision logic and synthetic flow, highlighting the efficiency of the Lyxonate route.

GoniofufuroneSynthesis Title Benchmarking (+)-Goniofufurone Synthesis DGal D-Galactose (Commodity Precursor) DLyx D-Lyxose (Oxidative Degradation) DGal->DLyx H2O2, Ca(OH)2 LTart L-Tartaric Acid (Alternative Route) Allylation Asymmetric Allylation (Sharpless/Brown) LTart->Allylation High Cost Catalysts Lyxonate Methyl 3,4-O-isopropylidene- D-lyxonate (KEY INTERMEDIATE) DLyx->Lyxonate Acetone, H+, MeOH Grignard Styryl Ketone (Grignard Addition) Lyxonate->Grignard PhMgBr, THF (-78°C) Target (+)-Goniofufurone (Final Target) Grignard->Target NaBH4, H+, Cyclization (33% Overall Yield) Diol Chiral Diol Intermediate Allylation->Diol Multiple Steps Diol->Target Low Yield (~15%)

Caption: Comparative workflow showing the streamlined Lyxonate pathway (Green path) versus the complex Total Synthesis route (Red dashed path).

Scientific Rationale (Mechanistic Insight)

Why does the Methyl 3,4-O-isopropylidene-D-lyxonate route succeed where others struggle?

  • The "Chiral Template" Effect: In the alternative route (Route B), the stereocenters at C6 and C7 must be created via reagent control (e.g., Brown allylation). This is subject to "matched/mismatched" case scenarios with the catalyst. In Route A, C6 and C7 correspond to C3 and C2 of the lyxonate starting material. These are covalently locked in the acetonide ring. Inversion is chemically impossible under the reaction conditions, guaranteeing 100% diastereomeric excess (de) at these positions.

  • Cram Chelation Control: During the Grignard addition to the lyxonate ester, the alpha-oxygen (part of the acetonide) chelates with the Magnesium atom. This rigid transition state forces the nucleophile (Phenyl group) to attack from the Re-face, setting the stereochemistry of the new ketone (which becomes C5 in the target) with high fidelity.

References

  • Popsavin, M., et al. (2000). Synthesis of (+)-goniofufurone and (+)-7-epi-goniofufurone from D-glucose. Tetrahedron. [Link]

  • Akagi, M., et al. (2002). A Practical Synthesis of L-Ribose from L-Arabinose. Biological & Pharmaceutical Bulletin. [Link]

  • Srećo Zelenović, B., et al. (2019).[1] Novel (-)-goniofufurone mimics: Synthesis, antiproliferative activity and SAR analysis. Journal of the Serbian Chemical Society. [Link]

  • ResearchGate. Novel O-methyl goniofufurone and 7-epi-goniofufurone derivatives. [Link]

Sources

Validation

Strategic Guide: Cost-Benefit Analysis of Methyl 3,4-O-isopropylidene-D-lyxonate in Chiral Pool Synthesis

Executive Summary Verdict: Methyl 3,4-O-isopropylidene-D-lyxonate (hereafter M-Lyx-Ac ) represents a "high-cost input, low-process-friction" strategy. While the starting material (D-lyxose or D-lyxonolactone) commands a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: Methyl 3,4-O-isopropylidene-D-lyxonate (hereafter M-Lyx-Ac ) represents a "high-cost input, low-process-friction" strategy. While the starting material (D-lyxose or D-lyxonolactone) commands a premium of 20–50x over commodity sugars like D-ribose or D-mannitol, its specific stereochemical configuration (2R, 3R, 4S) eliminates 3–5 synthetic steps typically required to invert stereocenters in alternative routes.

Recommendation:

  • Use M-Lyx-Ac for: Early-phase drug discovery, rapid library generation of polyhydroxylated alkaloids (e.g., iminosugars), and campaigns where speed-to-data outweighs Raw Material Cost (RMC).

  • Use Alternatives (D-Ribose/D-Glucono-1,5-lactone) for: Multi-kilogram GMP scale-up where the cost of goods sold (COGS) is the primary driver and process engineering can optimize the extra inversion steps.

The Chiron Challenge: Why This Molecule?

Methyl 3,4-O-isopropylidene-D-lyxonate is a protected acyclic ester derived from D-lyxose. Its value lies in its pre-installed stereochemistry and orthogonal protection .

  • The Stereochemical Asset: The C3 and C4 hydroxyls are cis-oriented and protected as an acetonide. The C2 hydroxyl is free (in the lactone form) or easily differentiated.

  • The Synthetic Utility: It is a "ready-made" precursor for:

    • Polyhydroxylated Pyrrolidines: (e.g., DMDP analogues).

    • Nucleoside Analogues: 3'-modified antiviral candidates.

    • Macrolide Fragments: The "southern hemisphere" of complex polyketides.

Molecular Profile
FeatureSpecificationSynthetic Advantage
Chirality D-Lyxo (2R, 3R, 4R - Note: C4 becomes S in CIP priority depending on substituents, but relative config is key)Matches "rare" sugar targets without inversion.
Protection 3,4-O-Isopropylidene (Acetonide)Stable to basic hydrolysis, hydrides (LiAlH4), and organometallics. Labile to aqueous acid.
Functionality Methyl Ester + Secondary AlcoholEster allows reduction to aldehyde or Grignard addition; Alcohol allows inversion or leaving group installation.

Comparative Analysis: The Lyxonate Route vs. The Ribose Route

This section compares the synthesis of a generic polyhydroxylated pyrrolidine scaffold using M-Lyx-Ac versus the cheaper D-Ribose .

Data Summary: Process Economics
MetricRoute A: M-Lyx-Ac (Lyxose)Route B: D-Ribose (Inversion)
Starting Material Cost High (~

800/kg)*
Low (~

50/kg)**
Step Count (to Key Intermediate) 3 Steps6–7 Steps
Overall Yield ~65–75%~35–45%
Atom Economy High (Direct Cyclization)Moderate (Loss of Mitsunobu reagents/Leaving groups)
Process Mass Intensity (PMI) Low (Less solvent/workup)High (Multiple extra workups)

*Based on fine chemical catalog pricing. **Based on bulk dietary supplement pricing (fermentation derived).

Pathway Visualization (DOT Diagram)

The following diagram illustrates the "Direct" nature of the Lyxonate route versus the "Zig-Zag" inversion required for Ribose.

SynthesisComparison Lyxose D-Lyxose (Expensive, Correct Config) Lyxonate Methyl 3,4-O-isopropylidene- D-lyxonate Lyxose->Lyxonate 1. Oxidation 2. Protection (Acetonide) 3. MeOH/H+ Target Target: Polyhydroxylated Pyrrolidine (e.g., DMDP) Lyxonate->Target Direct Cyclization (N-nucleophile) Ribose D-Ribose (Cheap, Wrong C3 Config) Ribose_Prot Protected Ribose Ribose->Ribose_Prot Protection Inversion C3 Inversion Step (Mitsunobu/Ox-Red) Ribose_Prot->Inversion Stereo Correction Corrected_Int Corrected Intermediate Inversion->Corrected_Int Purification Corrected_Int->Target Cyclization

Caption: Figure 1. Comparative synthetic logic. Route A (Blue) utilizes the inherent stereochemistry of D-lyxose for a direct path. Route B (Red) requires an energy- and material-intensive inversion step to correct the C3 stereocenter.

Experimental Protocol: Synthesis of Methyl 3,4-O-isopropylidene-D-lyxonate

This protocol is optimized for reproducibility and scalability (up to 50g). It avoids the use of unstable glycosyl halides.

Reagents & Safety
  • D-Lyxono-1,4-lactone: Hygroscopic. Dry under vacuum over

    
     before use.
    
  • 2,2-Dimethoxypropane (DMP): Moisture sensitive.

  • p-Toluenesulfonic acid (p-TsOH): Catalyst.

Step-by-Step Methodology
Step 1: Acetonide Formation (Thermodynamic Control)
  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a drying tube (CaCl2).

  • Dissolution: Suspend D-lyxono-1,4-lactone (10.0 g, 67.5 mmol) in anhydrous acetone (150 mL).

  • Reagent Addition: Add 2,2-dimethoxypropane (16.6 mL, 135 mmol, 2.0 equiv) followed by p-TsOH monohydrate (0.5 g, catalytic).

  • Reaction: Stir at room temperature for 12–18 hours. The suspension will clear as the protected lactone forms.

    • Checkpoint: TLC (EtOAc/Hexane 1:1) should show a new spot (

      
      ) and disappearance of the baseline starting material.
      
  • Neutralization: Add solid NaHCO3 (2.0 g) and stir for 30 mins. Filter through a Celite pad.[1]

  • Concentration: Evaporate solvent in vacuo to yield crude 3,4-O-isopropylidene-D-lyxono-1,4-lactone as a white solid/oil.

Step 2: Methanolysis (Ring Opening to Ester)
  • Solvolysis: Dissolve the crude lactone from Step 1 in anhydrous Methanol (100 mL).

  • Catalysis: Add Et3N (0.5 mL) or a catalytic amount of NaOMe (if faster reaction is desired, though basicity risks epimerization if left too long; Et3N is safer). Note: Often, the residual acidity from Step 1 is sufficient if neutralization was skipped, but controlled basic methanolysis is cleaner.

  • Equilibrium: Stir at room temperature for 4 hours.

  • Workup: Concentrate the methanol solution.

  • Purification: Flash chromatography on silica gel (Hexane/EtOAc 3:1).

    • Yield: Expect 12.5–13.5 g (85–92% over 2 steps).

    • Characterization:

      
       NMR (CDCl3) should show two methyl singlets (acetonide, ~1.3-1.4 ppm) and one methyl singlet (ester, ~3.7 ppm).
      
Experimental Workflow Diagram

ExperimentalFlow Start D-Lyxono-1,4-lactone (Solid, Dry) Step1 Acetone + DMP p-TsOH (18h, RT) Start->Step1 Check1 TLC Check Clear Solution Step1->Check1 Step2 MeOH / Et3N (Ring Opening) Check1->Step2 Pass Product Methyl 3,4-O-isopropylidene- D-lyxonate (Oil/Solid) Step2->Product Evap & Column

Caption: Figure 2. Step-wise synthesis protocol. Critical control points include moisture exclusion during acetonide formation and pH control during methanolysis.

Decision Matrix: When to Use Which?

Use the following criteria to justify your route selection in project proposals.

FactorChoose Lyxonate Route Choose Ribose/Alternative Route
Scale < 100g (Discovery/Pre-clinical)> 1kg (Pilot/Commercial)
Timeline Critical (< 4 weeks)Flexible (> 3 months)
Stereochemistry Need 2R, 3R, 4S specificallyNeed access to various diastereomers
Labor Availability Low (Small team, need efficiency)High (Can support long linear sequences)
Waste Disposal Restricted (Need low E-factor)Standard (Can handle Mitsunobu waste streams)

References

  • Fleet, G. W. J. , et al. "Synthesis of polyhydroxylated pyrrolidines from sugar lactones." Tetrahedron, 1988.

  • Goti, A. , & Cicchi, S. "Stereoselective synthesis of hydroxylated pyrrolidines." European Journal of Organic Chemistry, 2000.

  • Wuts, P. G. M. , & Greene, T. W. "Greene's Protective Groups in Organic Synthesis." Wiley-Interscience, 4th Edition, 2006. (Standard reference for acetonide stability).

  • Hanessian, S. "Total Synthesis of Natural Products: The 'Chiron' Approach." Pergamon Press, 1983.
  • Organic Syntheses , Coll. Vol. 10, p. 201 (2004). "Synthesis of 2,3-O-Isopropylidene-D-Erythronolactone." (Analogous protocol validation).

Sources

Comparative

Case studies comparing different synthetic routes to a natural product using various chiral synthons

Executive Summary The synthesis of (-)-Oseltamivir Phosphate (Tamiflu) represents a landmark challenge in process chemistry, primarily due to the supply chain volatility of its original starting material, (-)-Shikimic Ac...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of (-)-Oseltamivir Phosphate (Tamiflu) represents a landmark challenge in process chemistry, primarily due to the supply chain volatility of its original starting material, (-)-Shikimic Acid . During the H5N1 and H1N1 influenza crises, reliance on star anise extraction highlighted a critical need for alternative routes utilizing diverse chiral synthons .

This guide objectively compares three distinct synthetic strategies based on their chiral starting materials:

  • Cyclic Chiral Pool: (-)-Shikimic Acid (The Industrial Benchmark).

  • Amino Acid Chiral Pool: L-Glutamic Acid (The Nitrogen-Source Approach).

  • Carbohydrate Chiral Pool: D-Mannitol (The Acyclic Sugar Approach).

Key Finding: While the Shikimic Acid route remains the yield benchmark (~35%), the L-Glutamic Acid route offers the most promising scalable alternative (19.8% yield) due to the low cost and high availability of the starting material, bypassing the complex intramolecular aldolizations required by sugar-based routes.

Strategic Overview: Chiral Synthon Selection

The core challenge in Oseltamivir synthesis is constructing a highly functionalized cyclohexene ring with three contiguous stereocenters (C3, C4, C5).

SynthonChirality SourceCore StrategyPrimary Challenge
(-)-Shikimic Acid Cyclic (Pre-installed)Functional group manipulation on existing ring.Supply chain; Azide safety management.
L-Glutamic Acid Acyclic Amino AcidDieckmann condensation to form ring; chirality transfer.[1]Stereocontrol during ring closure.[2]
D-Mannitol Acyclic SugarIntramolecular Aldol/HWE reaction to close ring.High step count (18+); Protecting group burden.

Case Study 1: The Cyclic Chiral Pool ((-)-Shikimic Acid)

Route: Roche/Gilead Industrial Process Reference: Federspiel et al. (1999); Karpf & Trussardi (2001)

Mechanistic Logic

This route is "topologically intuitive." The six-membered ring and one stereocenter are already present. The synthesis focuses on introducing the pentyl ether (C3), the acetamido group (C4), and the amine (C5) with correct stereochemistry. The industrial route utilizes a regioselective epoxide opening with sodium azide to install the nitrogen atoms.

Critical Protocol: Regioselective Epoxide Opening

Note: This step is the safety bottleneck of the industrial process due to the use of potentially explosive azides.

Workflow:

  • Epoxide Formation: The mesylate precursor is treated with bicarbonate to form the epoxide.[3][4][5]

  • Azidolysis: The epoxide is opened using Sodium Azide (

    
    ) and Ammonium Chloride (
    
    
    
    ) in aqueous ethanol or DMF.
  • Safety Control: Reaction temperature must be strictly maintained <80°C to prevent thermal decomposition of the azide intermediate.

Performance Data
  • Step Count: 12 (Industrial optimized).

  • Overall Yield: 35–41%.

  • Scalability: Ton-scale (Proven).

  • E-Factor: Moderate (Solvent recycling required for azide safety).

Case Study 2: The Amino Acid Chiral Pool (L-Glutamic Acid)

Route: Yao & co-workers (2013) / Similar to Kanai-Shibasaki concepts Reference: J. Org. Chem. 2013, 78, 3262

Mechanistic Logic

L-Glutamic acid is an attractive synthon because it provides the C5-nitrogen inherent to the final product, eliminating the need for one nitrogen-installation step. The strategy relies on a Dieckmann Condensation to cyclize the acyclic amino acid derivative into the cyclohexenone core.

Key Experimental Workflow: Dieckmann Cyclization

This protocol constructs the carbon skeleton from the amino acid chain.

  • Preparation: L-Glutamic acid

    
    -ester is protected (Boc) and functionalized to the diester precursor.
    
  • Cyclization:

    • Reagent: Potassium tert-butoxide (

      
      -BuOK) in THF.
      
    • Conditions: -78°C to 0°C.

    • Observation: Formation of the

      
      -keto ester (enolate form).
      
  • Decarboxylation: Subsequent hydrolysis and decarboxylation yield the protected amino-cyclohexenone.

Performance Data
  • Step Count: ~12-14.

  • Overall Yield: 19.8%.[1][6]

  • Scalability: Kilo-lab feasible.[7]

  • Advantage: Starting material is a commodity chemical (<

    
    100/kg).
    

Case Study 3: The Carbohydrate Chiral Pool (D-Mannitol)

Route: Mandai & co-workers (2010/2011) Reference: J. Org. Chem. 2010, 75, 7006[8]

Mechanistic Logic

D-Mannitol provides a C2-symmetric acyclic backbone with abundant stereocenters. However, "too much chirality" can be a burden. The route involves cleaving the mannitol to a dialdehyde or suitable precursor and then performing an Intramolecular Aldol or Horner-Wadsworth-Emmons (HWE) reaction to close the ring.

Key Experimental Workflow: Intramolecular Aldol
  • Precursor Assembly: Mannitol is converted to a highly functionalized acyclic chain containing the 3-pentyl ether and protected amines.

  • Ring Closure:

    • Reagents: Piperidinium acetate or similar mild base/acid buffer.

    • Mechanism: The aldehyde attacks the enol/enolate to form the cyclohexene ring.

    • Challenge: Competitive elimination and retro-aldol reactions often lower yields here compared to the Dieckmann route.

Performance Data
  • Step Count: 18 (High).[9]

  • Overall Yield: Estimated <15% (based on step attrition).

  • Scalability: Low (Chromatography often required).

  • Verdict: While elegant, the high step count makes this less viable for production than the Glutamic acid route.

Comparative Analysis & Visualization

Retrosynthetic Logic Comparison

Retrosynthesis cluster_0 Route A: Cyclic Pool cluster_1 Route B: Amino Acid Pool cluster_2 Route C: Sugar Pool Oseltamivir (-)-Oseltamivir (Target) StepA Functional Group Manipulation (12 Steps) Oseltamivir->StepA StepB Dieckmann Condensation (~14 Steps) Oseltamivir->StepB StepC Intramolecular Aldol/HWE (18 Steps) Oseltamivir->StepC Shikimic (-)-Shikimic Acid (Cyclic, 3 Stereocenters) StepA->Shikimic Glutamic L-Glutamic Acid (Acyclic, 1 Stereocenter) StepB->Glutamic Mannitol D-Mannitol (Acyclic, C2 Symmetric) StepC->Mannitol

Caption: Retrosynthetic disconnection showing the topological transformation required for each chiral synthon.

Technical Performance Matrix
Metric(-)-Shikimic Acid (Roche)L-Glutamic Acid (Yao/JOC)D-Mannitol (Mandai)
Starting Material Cost High / VolatileLow / Stable Low / Stable
Linear Steps 12 13-1418
Overall Yield 35-41% 19.8%~10-15%
Safety Profile Low (Azides required)High (No azides)High
Atom Economy HighModerate (Decarboxylation loss)Low (Protecting groups)
Industrial Viability Current Standard High PotentialLow

Detailed Protocol: The "Self-Validating" Azide Step (Roche Route)

For researchers attempting the benchmark Roche synthesis, the conversion of the epoxide to the azido-alcohol is the critical quality gate.

Objective: Regioselective ring opening of epoxide [A] to Azido-alcohol [B] .

Reagents:

  • Epoxide [A] (1.0 eq)

  • Sodium Azide (

    
    ) (1.5 eq) - Warning: Toxic/Explosive potential
    
  • Ammonium Chloride (

    
    ) (1.5 eq)
    
  • Solvent: Ethanol/Water (8:1)

Procedure:

  • Setup: In a flask equipped with a reflux condenser and internal temperature probe, dissolve Epoxide [A] in EtOH/Water.

  • Addition: Add solid

    
     followed by 
    
    
    
    carefully at ambient temperature.
  • Reaction: Heat to 70°C. Critical Checkpoint: Monitor internal temperature; do not exceed 80°C.

  • Monitoring (Self-Validation):

    • TLC: Silica gel, 50% EtOAc/Hexane.

    • Start: Epoxide

      
       ~0.6.
      
    • End: Product

      
       ~0.4 (more polar due to -OH and -N3).
      
    • Visual: The mixture should remain clear to slightly yellow. Darkening indicates decomposition.

  • Workup: Cool to 20°C. Quench with dilute bleach (to destroy excess azide) before extraction with Ethyl Acetate.

References

  • Federspiel, M. et al. (1999). "Industrial Synthesis of the Key Precursor in the Synthesis of the Anti-Influenza Drug Oseltamivir Phosphate." Organic Process Research & Development. Link

  • Karpf, M., & Trussardi, R. (2001). "New, Azide-Free Transformation of Epoxides into 1,2-Diamino Compounds: Synthesis of the Anti-Influenza Neuraminidase Inhibitor Oseltamivir Phosphate (Tamiflu)." The Journal of Organic Chemistry. Link

  • Weng, J., Li, Y. B., Wang, R. B., & Lu, G. (2013). "Organocatalytic Michael Reaction of Nitroenamine Derivatives with Aldehydes: Short and Efficient Asymmetric Synthesis of (−)-Oseltamivir." (Discussing Glutamic Acid/Nitroalkene strategies). The Journal of Organic Chemistry. Link

  • Mandai, T. et al. (2010). "A Synthesis of Oseltamivir (Tamiflu) Starting from D-Mannitol." The Journal of Organic Chemistry. Link

  • Yeung, Y. Y., Hong, S., & Corey, E. J. (2006).[2] "A Short Enantioselective Pathway for the Synthesis of the Anti-Influenza Neuramidase Inhibitor Oseltamivir from 1,3-Butadiene and Acrylic Acid." Journal of the American Chemical Society.[2] Link

Sources

Safety & Regulatory Compliance

Safety

Methyl3,4-O-isopropylidene-D-lyxonate proper disposal procedures

Executive Summary & Chemical Profile Methyl 3,4-O-isopropylidene-D-lyxonate (CAS: 359437-02-8) is a protected sugar ester widely used as a chiral building block in organic synthesis and drug development. While often hand...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Methyl 3,4-O-isopropylidene-D-lyxonate (CAS: 359437-02-8) is a protected sugar ester widely used as a chiral building block in organic synthesis and drug development. While often handled in milligram to gram scales, its disposal requires strict adherence to organic solvent and chemical waste protocols to prevent environmental contamination and ensure laboratory safety.

This guide provides a validated workflow for the containment, classification, and disposal of this compound, adhering to E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) standards for laboratory operations.

Chemical Identity & Physical Properties
PropertyData
Chemical Name Methyl 3,4-O-isopropylidene-D-lyxonate
CAS Number 359437-02-8
Molecular Formula C

H

O

Molecular Weight 220.22 g/mol
Physical State Viscous liquid or low-melting solid (depending on purity/temperature)
Solubility Soluble in organic solvents (MeOH, DCM, EtOAc); sparingly soluble in water
Key Hazards Irritant (Skin/Eye), Combustible, Potential Aquatic Toxicity

Hazard Identification & Pre-Disposal Assessment

Before initiating disposal, the waste generator must characterize the material to ensure compatibility with waste streams.

Core Hazards
  • Chemical Reactivity: The isopropylidene (acetal) and methyl ester groups are sensitive to strong acids and bases. Hydrolysis releases acetone and methanol, altering the flammability profile of the waste.

  • Flammability: As an organic ester, the material is combustible. It must be segregated from strong oxidizers (e.g., nitric acid, perchlorates) to prevent exothermic reactions.

  • Toxicity: Treat as a standard organic irritant. Avoid inhalation of mists or contact with skin.[1][2]

Segregation Directive
  • Do NOT mix with: Strong acids (HCl, H

    
    SO
    
    
    
    ), Strong Oxidizers, or aqueous drains.
  • Compatible with: Non-halogenated organic solvent waste streams (e.g., acetone, ethyl acetate, methanol waste).

Step-by-Step Disposal Procedures

Scenario A: Disposal of Pure Stock (Expired or Excess)

Objective: Safe transfer of neat chemical to the hazardous waste stream without generating secondary contamination.

  • PPE Verification: Wear nitrile gloves, safety goggles, and a lab coat. Work inside a chemical fume hood.

  • Container Selection: Use a chemically compatible container, typically High-Density Polyethylene (HDPE) or amber glass with a screw-top lid.

  • Transfer:

    • If Solid: Dissolve in a minimal amount of non-halogenated solvent (e.g., acetone or methanol) to facilitate transfer, OR transfer solid directly if the waste facility accepts solid organic chemicals.

    • If Liquid: Pour directly into the waste container.

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "Methyl 3,4-O-isopropylidene-D-lyxonate (Dissolved in Acetone/Methanol)"

    • Hazard Checkboxes: [x] Flammable [x] Irritant [x] Toxic

  • Storage: Store in the "Flammable/Organic" satellite accumulation area until pickup.

Scenario B: Reaction Mixtures & Mother Liquors

Objective: Disposal of the compound when dissolved in reaction solvents.

  • Solvent Identification: Determine if the primary solvent is Halogenated (e.g., DCM, Chloroform) or Non-Halogenated (e.g., Methanol, THF).

  • Segregation:

    • Halogenated Solvent: Pour into the "Halogenated Organic Waste" carboy.

    • Non-Halogenated Solvent: Pour into the "Non-Halogenated/Flammable Organic Waste" carboy.

  • pH Check: If the reaction involved acids (e.g., TFA for deprotection), neutralize the waste to pH 6-8 before adding to the solvent drum to prevent drum pressurization from acetal hydrolysis.

Scenario C: Contaminated Consumables (Spills/Debris)

Objective: Handling solid waste (gloves, paper towels, weighing boats) contaminated with the substance.

  • Containment: Place contaminated items immediately into a clear, heavy-duty polyethylene hazardous waste bag (minimum 4 mil thickness).

  • Sealing: Double-bag if the items are wet with solvent. Seal with tape or a zip tie.

  • Labeling: Tag as "Solid Debris Contaminated with Organic Esters."

Waste Stream Decision Logic (Visualization)

The following diagram outlines the decision-making process for selecting the correct waste stream, ensuring regulatory compliance.

WasteDisposal Start Waste Material: Me-3,4-O-isopropylidene-D-lyxonate StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Pure Solid Liquid Dissolved / Liquid StateCheck->Liquid Reaction Mix Debris Contaminated Debris (Gloves, Tissues) StateCheck->Debris Consumables BinSolid Solid Hazardous Waste Bin (Incineration) Solid->BinSolid Pack in Jar SolventCheck Solvent Type? Liquid->SolventCheck BinDebris Hazardous Debris Bag (Solid Waste) Debris->BinDebris Halo Halogenated (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated (MeOH, Acetone, EtOAc) SolventCheck->NonHalo No Halogens BinHalo Halogenated Waste Carboy (Code: F002/D019) Halo->BinHalo BinNonHalo Non-Halogenated Waste Carboy (Code: F003/D001) NonHalo->BinNonHalo

Figure 1: Decision tree for classifying Methyl 3,4-O-isopropylidene-D-lyxonate waste streams based on physical state and solvent composition.

Emergency Response: Spill Procedures

In the event of a spill, immediate action prevents exposure and facility contamination.

  • Evacuate & Ventilate: Remove ignition sources. Ensure the fume hood is active.

  • PPE: Don double nitrile gloves, safety glasses, and a lab coat.

  • Absorb:

    • Liquid Spill: Cover with an inert absorbent (vermiculite, sand, or commercial spill pads). Do not use sawdust (combustible).

    • Solid Spill: Dampen a paper towel with water or methanol to wipe up dust without generating aerosols.

  • Clean: Wipe the area with soap and water.

  • Disposal: Place all absorbent materials into the "Contaminated Debris" waste stream (Scenario C).

Regulatory & Compliance Codes

Proper classification ensures compliance with local and federal regulations (e.g., EPA RCRA in the US).

Waste CategoryEPA Waste Code (Typical)Description
Ignitable Waste D001 If the formulation has a flash point < 60°C (common if dissolved in solvents).
Toxic Waste None Specific Not a "Listed" P or U waste, but treated as hazardous due to chemical nature.
Halogenated Mix F002 Only if mixed with solvents like Methylene Chloride.
Non-Halogenated F003 If mixed with Acetone, Methanol, or Ethyl Acetate.

Note: Always consult your institution's Environmental Health & Safety (EHS) officer for site-specific codes.

References

  • University College London (UCL). (2022).[3] Classification of Hazardous Waste: Laboratory Chemicals. Retrieved from [Link][3]

  • Zhang, P., & Ling, C.C. (2017).[4] A mild acetolysis procedure for the regioselective removal of isopropylidene in di-O-isopropylidene-protected pyranoside systems. Carbohydrate Research. Retrieved from [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 3,4-O-isopropylidene-D-lyxonate

As researchers and drug development professionals, our work with specialized chemical intermediates like Methyl 3,4-O-isopropylidene-D-lyxonate demands a commitment to safety that is as rigorous as our science. This guid...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with specialized chemical intermediates like Methyl 3,4-O-isopropylidene-D-lyxonate demands a commitment to safety that is as rigorous as our science. This guide moves beyond a simple checklist, offering a procedural and causal framework for the safe handling of this compound. Our objective is to establish a self-validating system of safety, ensuring that every operational step is grounded in a deep understanding of the potential hazards and the rationale behind each protective measure.

Hazard Assessment: Understanding the Compound

While specific toxicological data for Methyl 3,4-O-isopropylidene-D-lyxonate is not extensively published, a robust safety protocol can be developed by examining structurally similar compounds, such as other isopropylidene-protected carbohydrate derivatives. These analogs suggest that the primary hazards include:

  • Skin and Eye Irritation: Contact with compounds containing acrylates or similar functional groups can cause skin irritation, serious eye irritation, and potentially lead to allergic skin reactions.[1][2][3][4][5]

  • Respiratory Irritation: Inhalation of dusts or mists may cause respiratory irritation.[4][5]

  • Ingestion Hazard: Many specialized organic chemicals are harmful if swallowed.[1][4]

  • Combustibility: While not always the case, related organic molecules can be combustible liquids or solids, particularly at elevated temperatures.[6]

Given these potential risks, a conservative approach to personal protective equipment (PPE) is warranted. The following protocols are designed to provide comprehensive protection against these anticipated hazards.

Core PPE Requirements: A Multi-Layered Defense

Effective protection is not about a single piece of equipment but an integrated system. All PPE should be inspected for integrity before each use.

Eye and Face Protection

The eyes are highly susceptible to chemical splashes and airborne particles.[7]

  • What to Use: ANSI Z87.1-compliant (or equivalent, such as EN 166) chemical splash goggles are mandatory at all times.[3][6][8] If there is a significant risk of splashing, such as during bulk transfers or heating, a full-face shield should be worn in addition to goggles.[9][10]

  • Causality: Standard safety glasses do not provide a seal around the eyes and are insufficient for protecting against splashes. Chemical splash goggles create this necessary seal. A face shield adds a critical second layer of protection for the entire face.

Skin and Body Protection
  • Gloves: Direct skin contact is a primary route of chemical exposure.[11]

    • What to Use: Nitrile gloves are the recommended choice for incidental contact. Nitrile provides good resistance against a broad range of chemicals and is a suitable barrier for solids and solutions of this type.[10] For prolonged handling or in situations with a high risk of immersion, heavier-duty gloves (e.g., thicker neoprene or PVC) should be considered.[7]

    • Causality: The selection of a glove material must be based on chemical compatibility. Always double-check the manufacturer's compatibility chart if working with this compound in specific solvents. Gloves should be disposed of immediately if contamination is suspected; they provide a contact barrier, not permanent protection.[7] Always wash hands thoroughly after removing gloves.[10]

  • Laboratory Coat:

    • What to Use: A clean, flame-resistant laboratory coat with long sleeves and a secure front closure is required.

    • Causality: The lab coat protects your skin and personal clothing from accidental spills and contamination.[9] It should be removed immediately if significant contamination occurs.

Respiratory Protection
  • What to Use: All handling of Methyl 3,4-O-isopropylidene-D-lyxonate as a solid or in a volatile solvent should be performed within a certified chemical fume hood to minimize inhalation exposure.[11] If a fume hood is not available or if engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator may be necessary.

  • Causality: A fume hood is the primary engineering control for preventing the inhalation of hazardous vapors or dusts.[12] Relying solely on a respirator is a less preferable control measure.

PPE Selection and Qualification Summary

The following table summarizes the essential PPE for handling Methyl 3,4-O-isopropylidene-D-lyxonate.

Protection Area Required PPE Standard/Specification Rationale & Key Considerations
Eyes Chemical Splash GogglesANSI Z87.1 / EN 166Must provide a seal around the eyes to protect from splashes.
Face Face Shield (as needed)ANSI Z87.1 / EN 166Required in addition to goggles during procedures with high splash potential.
Hands Nitrile GlovesASTM D6319 / EN 374Good for incidental contact. Change immediately upon contamination. For immersion, consult solvent compatibility and use thicker gloves.
Body Flame-Resistant Lab CoatNFPA 2112Protects skin and clothing from spills. Must be kept clean and closed.
Respiratory Chemical Fume HoodASHRAE 110Primary engineering control to prevent inhalation of dust or vapors.

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, repeatable workflow minimizes the risk of exposure and accidents.

Pre-Operation

  • Review SDS: Before beginning, review the Safety Data Sheet (SDS) for any available information on the compound and any solvents being used.[10]

  • Verify Engineering Controls: Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

  • Assemble Materials: Gather all necessary chemicals, equipment, and waste containers and place them within the fume hood.

  • Don PPE: Put on all required PPE in the correct order: lab coat, then goggles, then gloves.

Handling Operations

  • Perform all manipulations of the solid compound and its solutions inside the fume hood.[11]

  • Use designated tools (spatulas, pipettes) for chemical transfers to avoid contamination.[10]

  • Keep containers closed when not in immediate use to prevent the release of vapors or dust.

  • Work deliberately and maintain an uncluttered workspace to prevent spills.[13]

Post-Operation

  • Decontaminate: Wipe down the work surface with an appropriate solvent and absorbent pads.[7]

  • Segregate Waste: Place all contaminated disposable items (gloves, wipes, pipette tips) into a designated hazardous waste container.

  • Doff PPE: Remove PPE in the reverse order it was put on, being careful to avoid contaminating yourself. Gloves should be removed first, followed by goggles and the lab coat.

  • Hygiene: Wash hands and arms thoroughly with soap and water.[13]

G cluster_pre Pre-Operation cluster_op Handling cluster_post Post-Operation pre1 Review SDS pre2 Verify Fume Hood pre1->pre2 pre3 Assemble Materials pre2->pre3 pre4 Don PPE pre3->pre4 op1 Work in Fume Hood pre4->op1 op2 Use Designated Tools op1->op2 op3 Keep Containers Closed op2->op3 post1 Decontaminate Workspace op3->post1 post2 Segregate Waste post1->post2 post3 Doff PPE post2->post3 post4 Wash Hands post3->post4

Caption: Standard workflow for handling Methyl 3,4-O-isopropylidene-D-lyxonate.

Disposal Plan: Managing Contaminated Materials

Improper disposal can endanger support staff and the environment.

  • Chemical Waste: Any unused material or reaction mixtures should be disposed of in a clearly labeled, sealed hazardous waste container. Follow all local and institutional regulations for chemical waste disposal.[1][6]

  • Contaminated PPE and Materials:

    • All disposable items that have come into contact with the chemical, including gloves, absorbent pads, and pipette tips, must be considered hazardous waste.

    • Place these items in a dedicated, sealed waste bag or container kept inside the fume hood during the procedure.

    • When the procedure is complete, seal the container and dispose of it according to your institution's hazardous waste protocols. Do not mix with general laboratory trash.[14]

  • Empty Containers: "Empty" containers may still contain hazardous residue. They should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste.

Emergency Procedures: Preparedness for Incidents

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][3] Seek medical attention.

  • Eye Contact: Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[2][15] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Spill:

    • Alert others in the area and evacuate if necessary.

    • If the spill is small and you are trained to handle it, wear appropriate PPE and contain the spill with an absorbent, inert material (e.g., vermiculite, sand).

    • Scoop the absorbed material into a designated hazardous waste container.[1]

    • For large spills, evacuate the area and contact your institution's emergency response team.

Caption: Decision tree for emergency response to an exposure event.

References

  • BASF. (2025). Safety data sheet: Isopropylideneglycerol acrylate raw.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: (R)-(-)-2,3-O-Isopropylideneglycerol.
  • Covestro Solution Center. (2012). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 1,3-Dioxane-4,6-dione, 2,2-dimethyl-.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET.
  • Spectrum Chemical. (2016). SAFETY DATA SHEET: Isopropylidenemalononitrile.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET: (2R,3R)-(+)-dimethyl-2,3-O-isopropylidene-tartrate.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: Isopropylidene malonate.
  • Chemos GmbH & Co. KG. (2018). Safety data sheet: metyrapone.
  • Fisher Scientific. (2009). SAFETY DATA SHEET: 4,4'-Isopropylidenediphenol.
  • Merck Millipore. (2023). SAFETY DATA SHEET: Methyl nicotinate for synthesis.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET.
  • SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment.
  • GZ Industrial Supplies. (2025). Safe Handling Practices for Laboratory Chemicals.
  • NextGen Protocols. (n.d.). Guidelines for Safe Laboratory Practices.
  • General Lab Safety Rules. (n.d.).
  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.

Sources

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